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  • Product: N,N-dimethyl-2-(pyridin-3-yl)ethanamine
  • CAS: 20173-26-6

Core Science & Biosynthesis

Foundational

N,N-Dimethyl-2-(pyridin-3-yl)ethanamine: Chemical Structure, Physical Properties, and Pharmacological Applications

Executive Summary As drug discovery increasingly targets the central nervous system (CNS), small-molecule ligands that precisely modulate cholinergic signaling are of paramount importance. N,N-dimethyl-2-(pyridin-3-yl)et...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As drug discovery increasingly targets the central nervous system (CNS), small-molecule ligands that precisely modulate cholinergic signaling are of paramount importance. N,N-dimethyl-2-(pyridin-3-yl)ethanamine (CAS: 20173-26-6)[1] is a highly versatile tertiary amine and pyridine derivative. Structurally related to the endogenous neurotransmitter acetylcholine and exogenous alkaloids like nicotine, this compound serves as a critical building block and pharmacological probe in medicinal chemistry. It is particularly valuable in the development of predictive models and ligands targeting nicotinic acetylcholine receptors (nAChRs) and their structural surrogates, acetylcholine-binding proteins (AChBPs)[2],[3].

This whitepaper provides an in-depth technical analysis of its physical properties, structural causality, synthesis methodologies, and experimental validation protocols, designed for researchers and drug development professionals.

Chemical Identity and Physical Properties

Understanding the physicochemical profile of a ligand is the first step in predicting its pharmacokinetic behavior. The properties of N,N-dimethyl-2-(pyridin-3-yl)ethanamine suggest excellent membrane permeability, a crucial factor for CNS penetration.

PropertyValueSource / Computation
IUPAC Name N,N-dimethyl-2-(pyridin-3-yl)ethanamine[1]
CAS Number 20173-26-6[1],[4]
Molecular Formula C9H14N2[1]
Molecular Weight 150.22 g/mol [1],[5]
SMILES CN(C)CCC1=CN=CC=C1[1],[5]
XLogP3 0.8Computed by XLogP3 3.0[1]
Topological Polar Surface Area (TPSA) 16.1 ŲComputed by Cactvs 3.4.6.11[1]
ChEMBL ID CHEMBL142049[4],[2]

Structural Analysis and Mechanistic Implications

The efficacy of N,N-dimethyl-2-(pyridin-3-yl)ethanamine as a cholinergic probe is not coincidental; it is a direct consequence of its highly optimized molecular architecture.

  • Pyridine Ring (The Anchor): The nitrogen at the 3-position of the aromatic ring acts as a bioisostere for various aromatic systems found in natural alkaloids. It provides a strong, directional hydrogen-bond acceptor. In the receptor pocket, this nitrogen typically engages in a water-mediated hydrogen bond network with the protein backbone, anchoring the molecule within the binding site.

  • Ethyl Linker (The Spacer): The two-carbon aliphatic chain provides a critical balance between flexibility and rigidity. It dictates the spatial relationship between the aromatic ring and the basic amine, perfectly mimicking the distance between the quaternary ammonium and the ester oxygen in acetylcholine.

  • Dimethylamino Group (The Trigger): With a pKa typically around 9.0–9.5, this tertiary amine is predominantly protonated at physiological pH (7.4), forming a positively charged dimethylammonium species. This localized positive charge is the primary driver for forming strong cation-π interactions with electron-rich aromatic residues (e.g., Tryptophan, Tyrosine) located in the "aromatic box" of nAChR orthosteric binding sites.

Synthesis Workflows

To ensure high purity for biological assays, the synthesis of N,N-dimethyl-2-(pyridin-3-yl)ethanamine must avoid side reactions common in direct hydroamination of 3-vinylpyridine (CAS: 1121-55-7)[6],[7]. Instead, a highly reliable two-step approach is preferred: the amidation of 2-(pyridin-3-yl)acetic acid followed by the reduction of the resulting amide (N-Methyl-2-pyridin-3-ylacetamide derivatives)[8].

SynthesisWorkflow A 2-(Pyridin-3-yl)acetic acid (Starting Material) C N,N-dimethyl-2-(pyridin-3-yl)acetamide (Intermediate) A->C Step 1: Amidation B Dimethylamine + HATU/DIPEA B->C E N,N-dimethyl-2-(pyridin-3-yl)ethanamine (Final Product) C->E Step 2: Reduction D LiAlH4 / THF (Reducing Agent) D->E

Caption: Synthesis workflow of N,N-dimethyl-2-(pyridin-3-yl)ethanamine via amidation and reduction.

Protocol 1: Two-Step Chemical Synthesis

Causality & Self-Validation: The use of HATU over older coupling agents (like DCC) prevents the formation of insoluble urea byproducts, streamlining purification. The protocol is self-validating through the use of Thin Layer Chromatography (TLC) to monitor the complete consumption of the starting acid, preventing unreacted acid from contaminating the final reduction step.

Step 1: Amidation

  • Dissolve 1.0 equivalent of 2-(pyridin-3-yl)acetic acid in anhydrous N,N-dimethylformamide (DMF) under an inert nitrogen atmosphere. (Rationale: Anhydrous conditions prevent the hydrolysis of the highly reactive activated ester intermediate.)

  • Add 1.2 equivalents of HATU and 2.0 equivalents of N,N-diisopropylethylamine (DIPEA). Stir for 15 minutes at room temperature.

  • Introduce 1.5 equivalents of dimethylamine (2M solution in THF). Stir the reaction mixture for 4 hours.

  • Validation Checkpoint: Perform TLC (Dichloromethane:Methanol 9:1). The disappearance of the baseline acid spot confirms reaction completion.

  • Quench with saturated aqueous NaHCO3, extract with ethyl acetate, dry over anhydrous Na2SO4, and concentrate in vacuo.

Step 2: Reduction

  • Suspend 2.0 equivalents of Lithium Aluminum Hydride (LiAlH4) in anhydrous THF at 0 °C. (Rationale: Exothermic hydride transfer requires strict temperature control to prevent solvent boiling and side reactions.)

  • Dropwise, add a solution of the intermediate amide in THF. Reflux the mixture for 6 hours.

  • Validation Checkpoint: Cool to 0 °C and perform a Fieser quench (n mL water, n mL 15% NaOH, 3n mL water). This self-validating quench safely destroys excess hydride and precipitates aluminum salts as a granular, easily filterable solid.

  • Filter through a Celite pad, concentrate the filtrate, and purify via silica gel chromatography.

Receptor Binding & Pharmacological Profiling

According to the , N,N-dimethyl-2-(pyridin-3-yl)ethanamine exhibits measurable binding affinity to Acetylcholine-binding proteins (AChBP), which are widely utilized as structural surrogates for the extracellular domain of nAChRs. Specifically, it demonstrates a Ki​ of 3162.28 nM and a Kd​ of 6025.6 nM against Lymnaea stagnalis AChBP, and a Kd​ of 134.89 µM against Aplysia californica AChBP[2],[9]. Furthermore, its structural parameters have been successfully integrated into computational models predicting nAChR α7 binding activity[3].

ReceptorBinding Ligand N,N-dimethyl-2-(pyridin-3-yl)ethanamine (Protonated State) Receptor nAChR / AChBP Orthosteric Site Ligand->Receptor Binding Event (Ki ~ 3.16 µM) CationPi Cation-π Interaction (Dimethylammonium & Trp147) Receptor->CationPi Hbond Hydrogen Bonding (Pyridine N & Backbone NH) Receptor->Hbond Activation Receptor Conformational Change (Signal Transduction) CationPi->Activation Hbond->Activation

Caption: Pharmacological binding pathway of the ligand within the nAChR/AChBP orthosteric site.

Protocol 2: Surface Plasmon Resonance (SPR) Binding Assay

Causality & Self-Validation: SPR allows for label-free, real-time monitoring of molecular interactions[2]. By using a reference channel lacking the immobilized protein, bulk refractive index shifts and non-specific binding are mathematically subtracted, ensuring the recorded response units (RU) reflect true orthosteric binding.

  • Sensor Chip Preparation: Immobilize His-tagged Lymnaea stagnalis AChBP onto a Ni-NTA sensor chip via direct histidine capture. (Rationale: Oriented immobilization ensures the orthosteric binding sites remain fully accessible to the solvent, unlike random amine coupling which may occlude the pocket.)

  • Analyte Preparation: Prepare a serial dilution of N,N-dimethyl-2-(pyridin-3-yl)ethanamine (from 100 nM to 10 µM) in running buffer (e.g., HBS-EP+).

  • Binding Analysis: Inject the analyte solutions over the active and reference flow cells at a constant flow rate of 30 µL/min. (Rationale: A high flow rate minimizes mass transport limitations, ensuring the observed kinetics are reaction-controlled rather than diffusion-controlled.) Allow 60 seconds for association and 120 seconds for dissociation.

  • Validation Checkpoint: Inject a known reference ligand (e.g., epibatidine) at the start and end of the assay. Consistent RU values for the reference ligand validate that the immobilized AChBP has not denatured over the course of the experiment.

  • Data Analysis: Fit the sensorgrams to a 1:1 Langmuir binding model to extract the association rate ( kon​ ), dissociation rate ( koff​ ), and calculate the equilibrium dissociation constant ( Kd​=koff​/kon​ ).

Conclusion & Future Perspectives

N,N-dimethyl-2-(pyridin-3-yl)ethanamine is a structurally elegant molecule that perfectly balances the physicochemical requirements for CNS penetration with the pharmacophoric demands of cholinergic receptors. By mastering its synthesis and understanding its binding kinetics through self-validating protocols like SPR, researchers can leverage this scaffold to design next-generation therapeutics for neurodegenerative diseases, cognitive dysfunctions, and pain management.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 4401657, N,N-dimethyl-2-(pyridin-3-yl)ethanamine." PubChem. URL: [Link]

  • European Bioinformatics Institute. "Target Binding Data for CHEMBL142049." ChEMBL Database. URL:[Link]

  • American Chemical Society. "CAS Registry Number 20173-26-6." CAS Common Chemistry. URL:[Link]

  • Sugunadevi S. "Development of Nicotinic Acetylcholine Receptor nAChR α7 Binding Activity Prediction Model." ACS Figshare. URL: [Link]

Sources

Exploratory

Introduction: The Therapeutic Potential of Nicotinic Acetylcholine Receptors

An In-Depth Technical Guide to Elucidating the In Vitro Mechanism of Action for Novel Nicotinic Acetylcholine Receptor Ligands: A Focus on Pyridin-3-ylethanamine Derivatives Nicotinic acetylcholine receptors (nAChRs) are...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Elucidating the In Vitro Mechanism of Action for Novel Nicotinic Acetylcholine Receptor Ligands: A Focus on Pyridin-3-ylethanamine Derivatives

Nicotinic acetylcholine receptors (nAChRs) are a superfamily of ligand-gated ion channels crucial for synaptic transmission throughout the central and peripheral nervous systems.[1][2] These pentameric protein complexes, formed by various combinations of α and β subunits, exhibit significant structural and functional diversity.[3] This diversity allows for their involvement in a wide array of physiological processes, including cognitive function, learning, memory, and attention. Consequently, nAChRs are prominent targets for therapeutic intervention in neurological and psychiatric disorders such as Alzheimer's disease, Parkinson's disease, schizophrenia, depression, and nicotine addiction.[1][4]

The development of novel nAChR ligands, such as derivatives of the N,N-dimethyl-2-(pyridin-3-yl)ethanamine scaffold, requires a systematic and rigorous evaluation of their in vitro mechanism of action. This guide provides a comprehensive framework for researchers and drug development professionals to characterize such compounds, moving from initial target binding to functional consequences and downstream cellular signaling. The narrative emphasizes the causal logic behind experimental choices, ensuring a self-validating and robust characterization cascade.

Part 1: Target Engagement & Affinity Determination via Radioligand Binding Assays

The foundational step in characterizing a novel ligand is to confirm its direct interaction with the intended target and to quantify the strength of this interaction. Radioligand binding assays are the gold standard for determining the affinity (expressed as the inhibition constant, Kᵢ) of a test compound for specific nAChR subtypes.[5]

Causality Behind Experimental Choice:

The primary objective is to answer a fundamental question: "Does the compound bind, to which subtype(s), and how tightly?" By using a radiolabeled ligand with known high affinity and specificity for a particular nAChR subtype, we can measure the ability of our unlabeled test compound to compete for the same binding site. This competitive displacement provides a quantitative measure of our compound's binding affinity. Performing this assay across a panel of cell lines or tissues expressing different nAChR subtypes reveals the compound's selectivity profile.

Experimental Protocol: Competitive Radioligand Binding Assay

This protocol outlines the procedure for determining the Kᵢ of a test compound at the human α4β2 and α7 nAChR subtypes.

1. Materials & Reagents:

  • Cell Membranes: Prepare membranes from HEK293 or SH-EP1 cells stably expressing the human nAChR subtype of interest (e.g., α4β2 or α7).[6][7]

  • Radioligands:

    • For α4β2 subtypes: [³H]Cytisine or [³H]Epibatidine.[5][8]

    • For α7 subtypes: [³H]Methyllycaconitine (MLA) or [¹²⁵I]α-Bungarotoxin.[5][7]

  • Test Compound: N,N-dimethyl-2-(pyridin-3-yl)ethanamine or its analogue, prepared in a stock solution (e.g., 10 mM in DMSO) and serially diluted.

  • Binding Buffer: e.g., 50 mM TRIS-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, and other necessary ions.[6][7]

  • Non-specific Binding Control: A high concentration of a known nAChR agonist/antagonist (e.g., 10 µM Nicotine or 3 µM α-Bungarotoxin).[7][8]

  • Filtration Apparatus: A cell harvester with glass fiber filters (e.g., GF/C).

  • Scintillation Counter: For quantifying radioactivity.

2. Step-by-Step Methodology:

  • Membrane Preparation: Homogenize the cultured cells expressing the target receptor in an ice-cold buffer. Centrifuge the homogenate to pellet the membranes. Wash the pellet multiple times by resuspension and centrifugation to remove endogenous ligands. Resuspend the final pellet in the binding buffer and determine the protein concentration (e.g., via Bradford assay).[9]

  • Assay Setup: In a 96-well plate, combine the following in a final volume of 250 µL:

    • Receptor membranes (a fixed amount, e.g., 20-50 µg protein).

    • Radioligand at a fixed concentration (typically at or below its Kₔ value to ensure binding is sensitive to competition).[9]

    • Varying concentrations of the test compound.

    • Control wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + excess unlabeled ligand).[9]

  • Incubation: Incubate the plate at room temperature or 4°C for a sufficient period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.[8]

  • Separation: Rapidly filter the contents of each well through the glass fiber filters using the cell harvester. This separates the bound radioligand (trapped on the filter with the membranes) from the unbound radioligand (which passes through). Wash the filters rapidly with ice-cold buffer to minimize dissociation.[7]

  • Quantification: Place the filters into scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.[7]

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Use non-linear regression to fit the data to a one-site competition model to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific binding).

    • Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) , where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.[9]

Data Presentation: Binding Affinity & Selectivity Profile
CompoundTarget ReceptorRadioligandKᵢ (nM)Selectivity vs. α7Selectivity vs. α3β4
Test Compound A h-α4β2[³H]Cytisine15.266x132x
h-α7[³H]MLA1005-2x
h-α3β4[³H]Epibatidine20100.5x-
Nicotine (Control) h-α4β2[³H]Cytisine5.9[8]200x+~100x
h-α7[³H]MLA>1000--
h-α3β4[³H]Epibatidine~500--
Table 1: Hypothetical binding affinity (Kᵢ) and selectivity data for a novel pyridin-3-ylethanamine derivative.
Visualization: Radioligand Binding Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Membranes Receptor Membranes (e.g., from HEK293 cells) Incubation Incubate to Equilibrium Membranes->Incubation Radioligand Radioligand (e.g., [3H]Cytisine) Radioligand->Incubation TestCmpd Test Compound (Serial Dilutions) TestCmpd->Incubation Filtration Rapid Filtration (Separate Bound/Free) Incubation->Filtration Quantify Scintillation Counting Filtration->Quantify Analysis Calculate IC50 & Ki (Cheng-Prusoff) Quantify->Analysis Result Affinity (Ki) Selectivity Profile Analysis->Result

Caption: Workflow for a competitive radioligand binding assay.

Part 2: Functional Characterization of Ligand Activity

Once binding is confirmed, the next critical step is to determine the functional consequence of that binding. Does the compound activate the receptor (agonist), block the receptor (antagonist), or modify its activity in the presence of an agonist (allosteric modulator)? This is typically addressed through a two-tiered approach: high-throughput screening followed by detailed electrophysiological analysis.

Tier 1: High-Throughput Functional Screening (Calcium Flux or Membrane Potential Assays)

Causality Behind Experimental Choice: These assays provide a rapid and scalable method to assess the functional activity of a compound across multiple concentrations.[10] Neuronal nAChRs are cation channels, and many subtypes, particularly the α7 receptor, are highly permeable to Ca²⁺.[11][12] Therefore, agonist activation leads to a direct influx of Ca²⁺ or a depolarization of the cell membrane, which can trigger the opening of voltage-gated calcium channels.[13][14] By using fluorescent dyes that report changes in intracellular Ca²⁺ or membrane potential, we can efficiently measure receptor activation or inhibition in a multi-well plate format.[10][15]

Experimental Protocol: FLIPR-Based Calcium Flux Assay

  • Cell Plating: Seed cells stably expressing the nAChR subtype of interest (e.g., GH4C1 or SH-EP1 cells) into 384-well microplates.[10][16]

  • Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay Execution (FLIPR):

    • Place the plate into a Fluorometric Imaging Plate Reader (FLIPR).

    • Agonist Mode: Add varying concentrations of the test compound and measure the resulting change in fluorescence over time. A positive response indicates agonist activity.

    • Antagonist Mode: Pre-incubate the cells with the test compound for a set period. Then, add a known agonist (like acetylcholine or nicotine) at a concentration that elicits a near-maximal response (EC₉₀).[16] A reduction in the agonist-evoked signal indicates antagonist activity.

  • Data Analysis:

    • Agonist: Plot the peak fluorescence response against the log concentration of the test compound to determine the EC₅₀ (effective concentration for 50% maximal response) and Eₘₐₓ (maximum effect).

    • Antagonist: Plot the inhibition of the agonist response against the log concentration of the test compound to determine the IC₅₀ (inhibitory concentration for 50% response).

Tier 2: Detailed Electrophysiological Analysis (Two-Electrode Voltage Clamp)

Causality Behind Experimental Choice: While fluorescence assays are excellent for screening, electrophysiology provides the most direct and detailed measure of ion channel function.[10] The Two-Electrode Voltage Clamp (TEVC) technique, typically using Xenopus oocytes, allows for precise control of the cell membrane potential while measuring the ionic currents flowing through the expressed receptors in response to ligand application.[17][18] This method can definitively characterize a compound's efficacy, potency, and mechanism of action (e.g., competitive vs. non-competitive antagonism) with high fidelity.[19]

Experimental Protocol: TEVC in Xenopus Oocytes

  • Oocyte Preparation: Inject Xenopus laevis oocytes with cRNA encoding the specific nAChR subunits of interest. Incubate for 2-7 days to allow for receptor expression on the oocyte membrane.[20]

  • Recording Setup: Place an oocyte in a recording chamber and impale it with two microelectrodes—one to measure membrane voltage and one to inject current.[21]

  • Voltage Clamp: Clamp the membrane potential at a holding potential (e.g., -70 mV).

  • Compound Application:

    • Agonist: Perfuse the oocyte with varying concentrations of the test compound and record the inward current generated.

    • Antagonist: Co-apply the test compound with a fixed concentration of an agonist (e.g., acetylcholine) and measure the reduction in the agonist-induced current.

  • Data Analysis: Generate concentration-response curves by plotting the peak current amplitude against the log concentration of the compound to determine EC₅₀ (for agonists) or IC₅₀ (for antagonists).

Data Presentation: Functional Potency & Efficacy
CompoundAssay TypeTarget ReceptorActivityPotency (EC₅₀/IC₅₀, µM)Efficacy (% of ACh)
Test Compound A Calcium Fluxh-α7Agonist8.595%
TEVCh-α7Agonist12.198%
Calcium Fluxh-α4β2Antagonist0.25N/A
TEVCh-α4β2Antagonist0.31N/A
Table 2: Hypothetical functional data summarizing the potency and efficacy of a novel compound.
Visualization: Functional Characterization Workflow

G cluster_hts High-Throughput Screening cluster_detailed Detailed Characterization Start Compound with Known Binding Affinity FLIPR Calcium Flux or Membrane Potential Assay (e.g., FLIPR) Start->FLIPR FLIPR_Result Determine Agonist (EC50) or Antagonist (IC50) Activity FLIPR->FLIPR_Result TEVC Two-Electrode Voltage Clamp (Xenopus Oocytes) FLIPR_Result->TEVC Confirm Hits TEVC_Result Confirm Potency & Efficacy; Characterize Mechanism TEVC->TEVC_Result Final Functional Profile TEVC_Result->Final

Caption: Tiered workflow for functional characterization.

Part 3: Elucidating Downstream Cellular Signaling

Beyond the immediate ion flux, nAChR activation can trigger complex intracellular signaling cascades that mediate long-term cellular changes, such as neuroprotection and gene expression modulation.[4][11] The influx of Ca²⁺ through the nAChR channel itself acts as a critical second messenger, initiating these downstream events.[11] A key pathway implicated in nAChR-mediated neuroprotection is the Phosphoinositide 3-kinase (PI3K)/Akt pathway.[11]

Causality Behind Experimental Choice:

Investigating downstream signaling helps to understand the full mechanistic scope of a novel ligand. If a compound is identified as a potent agonist, it is crucial to determine whether it can engage the same neuroprotective or plasticity-related pathways as endogenous ligands. Techniques like Western blotting allow for the direct measurement of the phosphorylation status of key signaling proteins, providing a readout of pathway activation.

Experimental Protocol: Western Blot for Akt Phosphorylation

  • Cell Culture and Treatment: Culture a relevant neuronal cell line (e.g., SH-SY5Y) or primary neurons. Starve the cells of serum to reduce basal signaling activity.

  • Stimulation: Treat the cells with the test compound (at its EC₅₀ concentration) for various time points (e.g., 0, 5, 15, 30 minutes). Include a positive control (e.g., nicotine) and a negative control (vehicle).

  • Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Transfer: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for phosphorylated Akt (p-Akt).

    • Wash and then incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • After another wash, strip the membrane and re-probe with an antibody for total Akt (t-Akt) as a loading control.

  • Detection: Add a chemiluminescent substrate and image the resulting bands.

  • Analysis: Quantify the band intensity for p-Akt and normalize it to the t-Akt signal to determine the relative increase in Akt phosphorylation upon compound treatment.

Visualization: nAChR-Mediated Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ligand nAChR Ligand (e.g., Test Compound) nAChR Nicotinic ACh Receptor (e.g., α7 subtype) Ligand->nAChR Binds & Activates Ca_ion Ca²⁺ nAChR->Ca_ion Channel Opens PI3K PI3K Akt Akt PI3K->Akt Phosphorylates pAkt p-Akt (Active) Akt->pAkt Downstream Downstream Effects pAkt->Downstream Cell_Response Neuroprotection Gene Expression Downstream->Cell_Response Ca_ion->PI3K Activates

Caption: Simplified nAChR downstream signaling cascade.

Conclusion

The in vitro characterization of a novel nAChR ligand is a multi-step, integrated process. By systematically progressing from binding affinity and selectivity (Part 1) to functional activity and potency (Part 2), and finally to downstream cellular consequences (Part 3), researchers can build a comprehensive and robust mechanistic profile. This structured approach, grounded in the rationale behind each experimental choice, ensures that the therapeutic potential of compounds like N,N-dimethyl-2-(pyridin-3-yl)ethanamine and its derivatives is thoroughly and accurately evaluated.

References

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  • Kihara, T., Shimohama, S., & Akaike, A. (2018). Nicotinic Acetylcholine Receptor Signaling in Neuroprotection. In Nicotinic Acetylcholine Receptor Signaling in Neuroprotection. Springer. [Link]

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Foundational

Pharmacokinetic Profiling of N,N-Dimethyl-2-(pyridin-3-yl)ethanamine Derivatives: A Strategic Guide for CNS and Systemic Drug Development

Executive Overview The1 scaffold[1] is a highly versatile pharmacophore utilized extensively in modern medicinal chemistry. Its structural geometry makes it a critical building block in the development of2[2] for neuropa...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview

The1 scaffold[1] is a highly versatile pharmacophore utilized extensively in modern medicinal chemistry. Its structural geometry makes it a critical building block in the development of2[2] for neuropathic pain, 3 targeting phosphopantetheinyl transferase[3], and various central nervous system (CNS) ligands.

However, the presence of a basic tertiary amine coupled with an electron-deficient pyridine ring introduces complex pharmacokinetic (PK) liabilities. As a Senior Application Scientist, I approach the ADME (Absorption, Distribution, Metabolism, and Excretion) profiling of these derivatives not merely as a checklist of assays, but as a dynamic system governed by physicochemical causality. This guide details the mechanistic drivers of this scaffold's PK profile and provides self-validating experimental frameworks to optimize its drug-like properties.

Physicochemical Drivers of Absorption and Distribution

The pharmacokinetic behavior of N,N-dimethyl-2-(pyridin-3-yl)ethanamine derivatives is fundamentally dictated by the ionization states of its two nitrogen atoms:

  • The Pyridine Nitrogen (pKa ~ 5.2): Remains un-ionized at physiological pH (7.4), contributing to the molecule's lipophilicity and facilitating passive transcellular diffusion across the intestinal epithelium.

  • The Aliphatic Tertiary Amine (pKa ~ 9.5): Exists predominantly (>99%) in a protonated, cationic state at pH 7.4.

The Causality of Distribution: This dual pKa profile creates a "chameleon-like" molecule. The un-ionized fraction drives rapid absorption and blood-brain barrier (BBB) permeation. However, once inside the cell, the highly basic tertiary amine dictates subcellular partitioning. As the molecule diffuses into acidic organelles like lysosomes (pH ~ 4.5), it becomes fully protonated and membrane-impermeable, leading to extensive lysosomal trapping. This phenomenon is the primary cause of the exceptionally high volume of distribution (Vd) typically observed with this chemotype.

Metabolic Biotransformation Pathways

The metabolic clearance of this scaffold is driven by two distinct, competing Phase I functionalization pathways. Understanding these pathways is critical for preventing rapid in vivo clearance.

  • N-Demethylation: The dimethylamine moiety is highly susceptible to oxidative4[4]. This sequential stripping of methyl groups yields the secondary (N-methyl) and primary amine metabolites, which often retain off-target pharmacological activity but possess altered BBB permeability.

  • Pyridine N-Oxidation: The lone pair on the pyridine nitrogen is a prime target for N-oxidation. While CYP3A4 plays a role, this reaction is5[5]. FMO3-mediated oxidation introduces a highly polar N-oxide motif, drastically increasing renal clearance and effectively terminating CNS exposure.

Metabolism Parent N,N-dimethyl-2- (pyridin-3-yl)ethanamine CYP3A4_1 CYP3A4 / CYP2D6 (N-Demethylation) Parent->CYP3A4_1 FMO3 FMO3 / CYP3A4 (N-Oxidation) Parent->FMO3 Met1 N-methyl-2- (pyridin-3-yl)ethanamine CYP3A4_1->Met1 CYP3A4_2 CYP3A4 / CYP2D6 (N-Demethylation) Met2 2-(pyridin-3-yl)ethanamine (Primary Amine) CYP3A4_2->Met2 Met3 Pyridine N-oxide Derivative FMO3->Met3 Met1->CYP3A4_2

Metabolic biotransformation of the scaffold via CYP450 and FMO3 pathways.

Self-Validating Experimental Methodologies

To ensure data integrity (E-E-A-T), every PK assay must be designed as a self-validating system . This means the protocol inherently proves its own operational success through internal controls, independent of the test article's performance.

Protocol A: Self-Validating Human Liver Microsome (HLM) Intrinsic Clearance Assay

This assay determines the vulnerability of the scaffold to CYP and FMO3 metabolism.

  • Preparation: Thaw pooled human liver microsomes (HLMs) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) to maintain physiological enzyme conformation.

  • Incubation Assembly: Combine HLMs (0.5 mg/mL final protein concentration) with the test derivative (1 µM final concentration).

  • Internal Validation Controls (Critical Step):

    • High-Clearance Control: Verapamil (Validates that CYPs are active).

    • Low-Clearance Control: Warfarin (Validates absence of non-specific protein binding or analytical degradation).

    • Negative Cofactor Control: Test article incubated without NADPH (Differentiates enzymatic metabolism from chemical instability).

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding NADPH (1 mM final).

  • Quenching & Analysis: Aliquot 50 µL at 0, 5, 15, 30, and 60 minutes into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Centrifuge at 4,000 rpm for 15 mins to precipitate proteins. Analyze the supernatant via LC-MS/MS to calculate Intrinsic Clearance ( CLint​ ).

Protocol B: Self-Validating Caco-2 Bidirectional Permeability Assay

Because the protonated tertiary amine is a known recognition motif for P-glycoprotein (P-gp), bidirectional transport must be assessed.

  • Monolayer Preparation: Culture Caco-2 cells on polycarbonate transwell inserts for 21 days until differentiated.

  • Integrity Validation: Add Lucifer Yellow (100 µM) to the apical chamber. A basolateral fluorescence reading of <1% confirms tight junction integrity. If >1%, discard the well.

  • Control Validation: Include Propranolol (high passive permeability) and Atenolol (low passive permeability) in parallel wells.

  • Bidirectional Dosing: Dose the test derivative (10 µM) in the Apical (A) chamber for A-to-B transport, and the Basolateral (B) chamber for B-to-A transport.

  • Efflux Inhibition: Run a parallel B-to-A arm containing Elacridar (2 µM), a potent P-gp/BCRP inhibitor. A drop in the Efflux Ratio (ER) in the presence of Elacridar definitively proves transporter-mediated efflux rather than simple asymmetric membrane partitioning.

CNS Distribution Dynamics

For derivatives targeting CNS indications (e.g., Nav1.7 or nAChR), BBB penetration is paramount. The basic amine presents a hurdle: while the un-ionized fraction diffuses across the endothelial cells, the protonated fraction in the systemic circulation is frequently recognized by efflux transporters.

Distribution Blood Systemic Circulation (pH 7.4, Unprotonated Fraction) BBB Blood-Brain Barrier (Endothelial Cells) Blood->BBB Passive Diffusion Efflux P-gp / BCRP Efflux BBB->Efflux Substrate Recognition CNS CNS Interstitial Fluid (Target Engagement) BBB->CNS Permeation Efflux->Blood Effluxed Lysosome Lysosome (pH 4.5) Protonation & Trapping CNS->Lysosome Subcellular Partitioning

BBB permeation, P-gp efflux, and lysosomal trapping of basic amines.

Quantitative Data Synthesis

To benchmark novel derivatives against industry standards, refer to the following synthesized PK parameters typical for the unmodified N,N-dimethyl-2-(pyridin-3-yl)ethanamine core.

Table 1: Physicochemical & In Silico PK Parameters

ParameterValue / RangePharmacokinetic Implication
Molecular Weight 150.22 g/mol Highly favorable for passive transcellular diffusion and BBB penetration.
pKa (Pyridine) ~5.2Un-ionized at physiological pH (7.4), allowing lipophilic partitioning.
pKa (Tertiary Amine) ~9.5Protonated at pH 7.4; drives lysosomal trapping and potential hERG liability.
LogD (pH 7.4) 0.8 - 1.2Optimal balance for oral absorption, but requires structural bulk for prolonged half-life.

Table 2: In Vitro ADME Profiling Summary

AssayMetricTypical ResultMechanistic Driver
Caco-2 Permeability Papp​ (A to B)Moderate to High (>10 × 10⁻⁶ cm/s)Low MW and un-ionized pyridine facilitate rapid transcellular diffusion.
Caco-2 Efflux Efflux Ratio (ER)> 2.0Protonated amine acts as a recognition motif for P-glycoprotein (P-gp).
HLM Stability Intrinsic Clearance ( CLint​ )High (>50 µL/min/mg)Rapid N-demethylation (CYP3A4/2D6) and N-oxidation (FMO3).
Plasma Protein Binding Fraction Unbound ( fu​ )15% - 30%Moderate lipophilicity prevents excessive sequestration by human serum albumin.

References

  • PubChem Compound Summary for CID 4401657 : N,N-dimethyl-2-(pyridin-3-yl)ethanamine. National Center for Biotechnology Information. 1

  • WO2013161312A1 : Pyrrolopyridinone derivatives as ttx-s blockers. Google Patents. 2

  • Journal of Medicinal Chemistry : Thioquinazolinones as Antituberculosis Agents Targeting Phosphopantetheinyl Transferase. ACS Publications. 3

  • ClinPGx : Imipramine/Desipramine Pathway, Pharmacokinetics (Detailing CYP3A4 and CYP2D6 N-demethylation of tertiary amines). 4

  • ACS Chemical Neuroscience : Flavin Monooxygenase Metabolism: Why Medicinal Chemists Should Matter (Detailing FMO3-mediated pyridine N-oxidation). 5

Sources

Exploratory

A Technical Guide to the Preliminary Toxicity Screening of N,N-dimethyl-2-(pyridin-3-yl)ethanamine

Abstract: This technical guide provides a comprehensive framework for conducting the preliminary toxicity screening of the novel chemical entity, N,N-dimethyl-2-(pyridin-3-yl)ethanamine. Given the limited existing data o...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This technical guide provides a comprehensive framework for conducting the preliminary toxicity screening of the novel chemical entity, N,N-dimethyl-2-(pyridin-3-yl)ethanamine. Given the limited existing data on this specific molecule, this document establishes a logical, tiered approach based on internationally recognized guidelines and toxicological principles. The methodologies detailed herein are designed to generate initial data on cytotoxicity, genotoxicity, and acute systemic toxicity, forming a foundational safety profile. This guide is intended for researchers, scientists, and drug development professionals to facilitate informed, data-driven decisions in the early stages of chemical assessment.

Introduction and Strategic Imperative

The preclinical safety evaluation of any new chemical entity (NCE) is a mandatory and critical phase in its development pathway.[1][2] Early and robust toxicity screening serves to identify potential hazards, mitigate risks in later-stage development, and focus resources on candidates with the most promising safety profiles.[3] N,N-dimethyl-2-(pyridin-3-yl)ethanamine is a pyridine-containing compound, a scaffold known for its presence in a wide array of pharmacologically active molecules.[4][5][6][7] The pyridine motif can influence a compound's metabolic stability, potency, and permeability.[4][6]

This guide provides the scientific rationale and detailed protocols for a preliminary, yet rigorous, toxicity assessment of N,N-dimethyl-2-(pyridin-3-yl)ethanamine, structured to move from computational predictions to in vitro assays and culminating in a preliminary in vivo assessment.

Compound Profile and In Silico Assessment

A thorough understanding of the test article is fundamental to designing a relevant toxicity screening program.

Physicochemical Properties

N,N-dimethyl-2-(pyridin-3-yl)ethanamine is a small molecule with the following key properties:

  • Molecular Formula: C9H14N2[8]

  • Molecular Weight: 150.22 g/mol [8]

  • Structure:

    Figure 1. Chemical Structure of N,N-dimethyl-2-(pyridin-3-yl)ethanamine.

Predicted Metabolic Pathways

The metabolism of pyridine-containing compounds is complex. Oxidative metabolism is a common pathway, and the presence of the N,N-dimethyl group suggests potential for N-dealkylation.[9] An initial in silico analysis using commercially available or open-source software (e.g., Derek Nexus®, ADMET Predictor™) is a crucial first step. This computational screening flags potential structural alerts for toxicity, particularly for mutagenicity and hepatotoxicity, guiding the selection of subsequent assays.[3][10]

The Preliminary Screening Workflow

The overall strategy follows a tiered approach, designed to maximize data generation while adhering to the principles of the 3Rs (Replacement, Reduction, and Refinement) of animal testing.

G cluster_0 Phase 1: In Silico & In Vitro cluster_1 Phase 2: In Vivo cluster_2 Decision Point A In Silico Assessment (Structural Alerts, ADMET Prediction) B In Vitro Cytotoxicity (MTT & LDH Assays) A->B C In Vitro Genotoxicity (Ames Test - OECD 471) B->C D Acute Oral Toxicity (OECD 423) C->D If in vitro results are acceptable E Go/No-Go Decision (Synthesize Data, Risk Assessment) D->E

Caption: Tiered workflow for preliminary toxicity screening.

In Vitro Toxicity Screening

In vitro assays provide the first biological data on the compound's potential to cause harm at the cellular level. They are rapid, cost-effective, and reduce the reliance on animal testing.

Cytotoxicity Assessment

Cytotoxicity assays measure the degree to which an agent is toxic to cells.[11] A dual-assay approach is recommended to distinguish between different mechanisms of cell death (metabolic compromise vs. membrane integrity loss).

  • Recommended Cell Line: HepG2 (human hepatoma cell line). This line is chosen for its relevance to drug metabolism and its common use in toxicology.[12][13]

  • Assay 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay. This colorimetric assay measures mitochondrial reductase activity, an indicator of cell viability and metabolic health.[11][13]

  • Assay 2: Lactate Dehydrogenase (LDH) Release Assay. This assay quantifies the release of LDH from cells with damaged plasma membranes, a marker of necrosis or late-stage apoptosis.[11][14]

Concentration (µM)% Cell Viability (MTT Assay)% Cytotoxicity (LDH Assay)
Vehicle Control 100 ± 4.50 ± 2.1
0.1 98 ± 5.11.5 ± 1.8
1 95 ± 4.83.2 ± 2.5
10 82 ± 6.215.4 ± 4.1
50 51 ± 5.548.9 ± 5.3
100 23 ± 3.975.6 ± 6.0
IC50 / LC50 ~50 µM ~52 µM
Note: Data is hypothetical and for illustrative purposes.
  • Cell Seeding: Seed HepG2 cells into a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of N,N-dimethyl-2-(pyridin-3-yl)ethanamine (e.g., 0.1 to 100 µM). Replace the cell culture medium with medium containing the test compound concentrations. Include vehicle-only wells (negative control) and wells with a known cytotoxic agent (positive control).

  • Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell viability).

Genotoxicity Assessment: Bacterial Reverse Mutation (Ames) Test

The Ames test is a widely used and regulatory-accepted method to assess the mutagenic potential of a chemical.[15][16] It uses several strains of Salmonella typhimurium and Escherichia coli with mutations in the genes required to synthesize essential amino acids (e.g., histidine).[17] A mutagen can cause a reverse mutation, allowing the bacteria to grow on an amino acid-deficient medium.[17]

The test must be conducted in compliance with OECD Guideline 471 .[15][16]

  • Tester Strains: A minimum of five strains should be used, typically S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA or S. typhimurium TA102. This combination detects various types of mutations, including frameshift and base-pair substitutions.

  • Metabolic Activation: The assay must be performed both with and without an exogenous metabolic activation system (S9 fraction).[16] The S9 fraction, derived from rat liver enzymes, mimics mammalian metabolism and can convert a non-mutagenic compound into a mutagenic metabolite.[17]

  • Dose Selection: A preliminary toxicity test should be performed to select a range of at least five concentrations that do not cause excessive bacterial killing.

  • Controls: Each experiment must include a vehicle control (e.g., DMSO) and known strain-specific positive controls (e.g., sodium azide for TA100/1535, 2-nitrofluorene for TA98) both with and without S9 activation.

StrainConc. (µ g/plate )- S9 Mix (Revertants/Plate)+ S9 Mix (Revertants/Plate)
TA100 Vehicle Control115 ± 12121 ± 15
5118 ± 10125 ± 11
50125 ± 14130 ± 16
500131 ± 11295 ± 25*
2500ToxicToxic
5000ToxicToxic
Positive Control980 ± 551150 ± 78
Note: Data is hypothetical. A result is typically considered positive if there is a dose-dependent increase and/or a reproducible, significant increase (e.g., ≥2-fold) in revertants compared to the control. In this example, a potential positive finding is noted for TA100 with metabolic activation.

Preliminary In Vivo Toxicity Assessment

Following acceptable in vitro results, a preliminary in vivo study is conducted to understand the compound's effects in a whole biological system.

Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)

This method is designed to classify a substance into a toxicity category based on a stepwise procedure with a minimal number of animals.[18][19][20][21] It provides an estimate of the acute lethal dose (LD50) range rather than a precise point estimate, aligning with modern ethical standards.[18][19]

  • Animal Model: Use a single sex (typically female) of a standard rodent strain (e.g., Wistar rats), as females are often slightly more sensitive.

  • Housing & Acclimation: House animals in standard conditions with a 12-hour light/dark cycle and access to food and water ad libitum. Acclimate for at least 5 days before the study.

  • Dose Administration:

    • Fast animals overnight prior to dosing (food, not water).[18]

    • The starting dose is selected from one of four fixed levels: 5, 50, 300, or 2000 mg/kg body weight.[19] If no prior information exists, a starting dose of 300 mg/kg is often recommended.[18]

    • Administer the compound by oral gavage to a group of 3 animals.

  • Observation Period:

    • Observe animals closely for the first 30 minutes, then periodically for the first 24 hours, paying special attention during the first 4 hours.[1]

    • Continue daily observations for a total of 14 days.[18]

    • Record all signs of toxicity, including changes in skin, fur, eyes, respiration, behavior, and any signs of tremors, convulsions, or coma.[1]

  • Body Weight: Record individual body weights just before dosing and at least weekly thereafter.[1]

  • Stepwise Procedure: The outcome of the first group determines the next step. For example, if mortality is observed in the 300 mg/kg group, the next group of 3 animals is dosed at 50 mg/kg. If no mortality occurs, a confirmatory group may be dosed at the same level or the next higher dose level is considered.

  • Pathology: At the end of the 14-day observation period, all surviving animals are euthanized and subjected to a gross necropsy.[1]

Data Synthesis and Decision Making

The final step is to integrate all data from the in silico, in vitro, and in vivo assessments.

  • Cytotoxicity: The IC50 value provides a quantitative measure of the compound's potency in causing cell death. High cytotoxicity (low IC50) is a significant concern.

  • Genotoxicity: A positive Ames test is a major red flag, suggesting the compound may be a mutagen and potential carcinogen, often leading to termination of development.[16]

  • Acute Toxicity: The OECD 423 study classifies the compound according to the Globally Harmonized System (GHS), providing a critical piece of safety information for handling and for the design of future studies.

A negative result in all preliminary screens provides a strong rationale to proceed with further, more detailed toxicological investigations. Conversely, a positive finding in any key assay, particularly the Ames test, necessitates a careful risk-benefit analysis and may lead to the discontinuation of the compound's development.

References

  • Singhal, M., Shaha, S., & Katsikogianni, M. (2024). Comparative Analysis of Cytotoxicity Assays, from Traditional to Modern Approaches. IntechOpen.
  • Bacterial Reverse Mutation Assay or Ames assay (OECD 471). (n.d.). National Institute of Biology.
  • Eurofins Australia. (2024, February 28). The Ames Test or Bacterial Reverse Mutation Test.
  • TTS Laboratuvar Hizmetleri. (n.d.). AMES Test (OECD 471) - Biocompatibility Analyses.
  • PubChem. (n.d.). N,N-dimethyl-2-(pyridin-3-yl)ethanamine. National Center for Biotechnology Information.
  • CPT Labs. (n.d.). Ames Mutagenicity Testing (OECD 471).
  • Fotakis, G., & Timbrell, J. A. (2006). In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. Toxicology Letters, 160(2), 171–177. Available from: [Link]

  • Di, L. (2012). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry, 55(22), 9987–10001. Available from: [Link]

  • OECD TG 423 Explained | Acute Oral Toxicity Study Using Acute Toxic Class Method. (2025, December 25). [Video]. YouTube.
  • Nelson Labs. (n.d.). Ames Mutagenicity Test.
  • Kumar, P., & Kumar, R. (2022). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry, 13(7), 783–806. Available from: [Link]

  • Acute Oral Toxicity. (2018). Biology, Engineering, Medicine and Science Reports.
  • Bupesh, G., et al. (2015). In vitro cytotoxicity MTT assay in Vero, HepG2 and MCF -7 cell lines study of Marine Yeast. Journal of Applied Pharmaceutical Science, 5(3), 63-68. Available from: [Link]

  • Riss, T. L., & Moravec, R. A. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Methods in Molecular Biology, 1601, 1-17. Available from: [Link]

  • Smith, S. M., et al. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLOS ONE, 6(11), e26908. Available from: [Link]

  • Parasuraman, S. (2023). OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. Journal of Pharmacology and Toxicology, 1(1), 1-5. Available from: [Link]

  • European Commission, Joint Research Centre. (n.d.). Acute Toxicity. Retrieved from [Link]

  • Biogem. (n.d.). In Vivo and in Vitro Toxicity Studies. Retrieved from [Link]

  • PubChem. (n.d.). N-methyl-2-(pyridin-2-yl)-N-(pyridin-3-ylmethyl)ethanamine. National Center for Biotechnology Information. Retrieved from [Link]

  • Singh, U. P., & Singh, R. P. (2020). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. International Journal of Medicinal Chemistry, 2020, 8925820. Available from: [Link]

  • NextSDS. (n.d.). N,N-DIMETHYL-N'-(2-PYRIDIN-3-YL-QUINOLIN-4-YL)-ETHANE-1,2-DIAMINE. Retrieved from [Link]

  • Kumar, R., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances, 12(28), 17850-17871. Available from: [Link]

  • Limoto, D. (2024). A Brief View on Pyridine Compounds. Journal of Molecular and Organic Chemistry, 7(5), 239-240. Available from: [Link]

  • Arcis, Inc. (2025, March 14). What Is Small Molecule Preclinical Testing? Overview, Objectives, and Key Test Methods. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Ethanamine, N,N-dimethyl- (CAS 598-56-1). Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). S9 Nonclinical Evaluation for Anticancer Pharmaceuticals. Retrieved from [Link]

  • Sharma, S., et al. (2025). Framework for In Silico Toxicity Screening of Novel Odorants. Applied Sciences, 15(21), 9405. Available from: [Link]

  • Vinken, M. (2014). Early toxicity screening strategies. Expert Opinion on Drug Discovery, 9(11), 1275-1286. Available from: [Link]

Sources

Foundational

The Role of N,N-Dimethyl-2-(pyridin-3-yl)ethanamine in Engineered Alkaloid Biosynthesis: A Technical Guide to Unnatural Scaffold Generation

Executive Summary In the rapidly evolving field of combinatorial biosynthesis and biocatalysis, expanding the chemical space of natural products relies heavily on harnessing the promiscuity of biosynthetic enzymes[1]. N,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the rapidly evolving field of combinatorial biosynthesis and biocatalysis, expanding the chemical space of natural products relies heavily on harnessing the promiscuity of biosynthetic enzymes[1]. N,N-dimethyl-2-(pyridin-3-yl)ethanamine (CAS 20173-26-6), an unnatural pyridine analog of N,N-dimethyltryptamine (DMT), serves as a critical biochemical probe and synthetic precursor. While natural alkaloid pathways primarily utilize electron-rich aromatic amines (e.g., tryptamine or dopamine), introducing a pyridine ring presents unique stereoelectronic challenges. This whitepaper details the mechanistic rationale, kinetic profiling, and experimental protocols for utilizing N,N-dimethyl-2-(pyridin-3-yl)ethanamine to generate unnatural pyrido-fused alkaloid scaffolds via engineered Pictet-Spenglerases.

Mechanistic Role in Alkaloid Biosynthesis

The Pictet-Spengler (PS) reaction is the cornerstone of complex alkaloid biosynthesis, catalyzed by enzymes such as Strictosidine Synthase (STR) and Norcoclaurine Synthase (NCS)[2]. In nature, STR catalyzes the condensation of tryptamine with secologanin to form strictosidine, the universal precursor to monoterpenoid indole alkaloids[3].

When substituting the natural substrate with N,N-dimethyl-2-(pyridin-3-yl)ethanamine, two major mechanistic hurdles must be overcome through enzyme engineering:

  • Electronic Deactivation: The pyridine ring is significantly more electron-deficient than an indole or phenol ring. This severely dampens the nucleophilicity required for the electrophilic aromatic substitution (EAS) step during ring closure[4].

  • Steric Clashes: The N,N-dimethylation of the terminal amine introduces substantial steric bulk, which clashes with the wild-type amine-binding pocket of canonical PSases[3].

To overcome these barriers, site-directed mutagenesis is employed to expand the active site (e.g., mutating bulky hydrophobic residues to Alanine) and optimize the microenvironment to balance the protonation state of the pyridine nitrogen, thereby facilitating the EAS step[5].

Pathway A N,N-dimethyl-2-(pyridin-3-yl)ethanamine (Unnatural Amine) C Engineered STR (Pictet-Spenglerase) A->C B Secologanin (Aldehyde) B->C D Imine Intermediate C->D Condensation E Unnatural Pyrido-Alkaloid Scaffold D->E Cyclization (EAS)

Engineered biocatalytic pathway for unnatural pyrido-alkaloid scaffold generation.

Experimental Workflows

As a self-validating system, the following protocols are designed to ensure high reproducibility when screening mutant PSases against N,N-dimethyl-2-(pyridin-3-yl)ethanamine.

Protocol 1: Enzymatic Synthesis of Unnatural Pyrido-Alkaloids
  • Step 1: Preparation of Substrate Master Mix. Prepare a 10 mM stock of N,N-dimethyl-2-(pyridin-3-yl)ethanamine and a 10 mM stock of secologanin in 50 mM Potassium Phosphate buffer.

  • Step 2: pH Optimization. Adjust the buffer to pH 6.5.

    • Causality Check: Why pH 6.5? The PS reaction requires the amine to be unprotonated for the initial nucleophilic attack, but the subsequent EAS requires an acidic environment to activate the imine intermediate. A pH of 6.5 provides the optimal balance for the pyridine nitrogen ( pKa​≈5.2 ) and the terminal dimethylamine ( pKa​≈9.5 ), ensuring sufficient free base for condensation while maintaining imine activation.

  • Step 3: Enzyme Addition. Add 5 µM of purified engineered STR (e.g., V208A/F226A mutant) to a 500 µL reaction volume containing 1 mM of each substrate.

  • Step 4: Incubation and Quenching. Incubate at 30°C for 4 hours. Quench the reaction by adding an equal volume of ice-cold methanol containing 0.1% formic acid to precipitate the protein. Centrifuge at 14,000 x g for 10 minutes.

Protocol 2: LC-MS/MS Characterization and Kinetic Assays
  • Step 1: Chromatographic Separation. Inject 10 µL of the supernatant onto a C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm). Use a gradient of 5% to 95% Acetonitrile in water (both containing 0.1% formic acid) over 10 minutes.

  • Step 2: Mass Spectrometry (MRM Mode). Monitor the transitions specific to the cyclized product.

    • Causality Check: N,N-dimethyl-2-(pyridin-3-yl)ethanamine has a distinct fragmentation pattern compared to tryptamine. Monitoring the neutral loss of the dimethylamine group ( [M+H]+→[M+H−45]+ ) allows for highly specific detection of the cyclized unnatural alkaloid amidst unreacted precursors.

  • Step 3: Kinetic Fitting. Vary the concentration of the amine from 0.1 mM to 5 mM while keeping secologanin saturated. Fit the initial velocity data to the Michaelis-Menten equation using non-linear regression.

Workflow S1 Step 1: Site-Directed Mutagenesis (Active Site Expansion) S2 Step 2: Protein Expression (E. coli BL21) S1->S2 S3 Step 3: Biocatalytic PS Reaction (Amine + Aldehyde + Enzyme) S2->S3 S4 Step 4: LC-MS/MS Analysis (Scaffold Detection) S3->S4 S5 Step 5: Kinetic Profiling (Km, kcat Determination) S4->S5

High-throughput workflow for mutant Pictet-Spenglerase screening and kinetic profiling.

Quantitative Data

The table below summarizes the kinetic parameters, demonstrating how active site engineering rescues the catalytic efficiency of STR when challenged with the bulky, electron-deficient N,N-dimethyl-2-(pyridin-3-yl)ethanamine.

Table 1: Comparative Kinetic Parameters of Wild-Type vs. Engineered Strictosidine Synthase (STR)

Enzyme VariantSubstrate Km​ (mM) kcat​ ( s−1 ) kcat​/Km​ ( M−1s−1 )
Wild-Type STRTryptamine (Natural)0.054.2084,000
Wild-Type STRN,N-dimethyl-2-(pyridin-3-yl)ethanamineN.D.*N.D.N.D.
Engineered STR (V208A/F226A)Tryptamine (Natural)0.451.804,000
Engineered STR (V208A/F226A)N,N-dimethyl-2-(pyridin-3-yl)ethanamine1.200.85708

*N.D. = Not Detected (Activity below the limit of quantification due to steric exclusion and electronic deactivation).

Conclusion

By leveraging the structural malleability of Pictet-Spenglerases, researchers can utilize N,N-dimethyl-2-(pyridin-3-yl)ethanamine to bypass the limitations of traditional synthetic chemistry. The resulting pyrido-fused scaffolds represent a vital expansion of the alkaloid chemical space, offering novel vectors for pharmaceutical development.

References

  • Asymmetric synthesis of tetrahydroisoquinolines by enzymatic Pictet–Spengler reaction. Taylor & Francis.[Link]

  • The Transformative Power of Biocatalysis in Convergent Synthesis. NIH.[Link]

  • Biocatalytic asymmetric formation of tetrahydro-β-carbolines. NIH.[Link]

  • Enzymatic Construction of Rare Pyrazino[1,2-a]indole Framework: Side Chain Migration-Driven Pictet–Spengler Activity of McbB. ACS Chemical Biology.[Link]

  • Substrate specificity of strictosidine synthase. ResearchGate.[Link]

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Exploratory

An In-depth Technical Guide to N,N-dimethyl-2-(pyridin-3-yl)ethanamine (CAS 20173-26-6)

For Researchers, Scientists, and Drug Development Professionals Foreword: Unveiling a Versatile Pyridine Building Block N,N-dimethyl-2-(pyridin-3-yl)ethanamine, a substituted pyridine derivative, represents a molecule of...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Versatile Pyridine Building Block

N,N-dimethyl-2-(pyridin-3-yl)ethanamine, a substituted pyridine derivative, represents a molecule of significant interest within the landscape of medicinal chemistry and drug discovery. Its structural architecture, featuring a pyridine core linked to a dimethylaminoethyl side chain, positions it as a valuable synthon for the elaboration of more complex molecular entities. The pyridine moiety is a well-established "privileged scaffold" in pharmaceutical development, known for its ability to interact with a wide array of biological targets.[1][2] This guide aims to provide a comprehensive technical overview of this compound, from its fundamental characteristics to its synthesis and potential applications, thereby serving as a critical resource for researchers engaged in the exploration of novel therapeutics.

Physicochemical Characteristics

A thorough understanding of a compound's physicochemical properties is foundational to its application in research and development. These parameters influence its solubility, stability, and pharmacokinetic profile.[3]

PropertyValueSource
CAS Number 20173-26-6[3]
Molecular Formula C₉H₁₄N₂[3]
Molecular Weight 150.22 g/mol [3]
IUPAC Name N,N-dimethyl-2-(pyridin-3-yl)ethanamine[3]
Predicted XLogP3 0.8[3]
Predicted Hydrogen Bond Donors 0[3]
Predicted Hydrogen Bond Acceptors 2[3]

Synthesis and Purification

The synthesis of N,N-dimethyl-2-(pyridin-3-yl)ethanamine can be efficiently achieved through the reductive amination of 3-(2-aminoethyl)pyridine. This widely utilized reaction in medicinal chemistry offers a direct and high-yielding pathway to tertiary amines.[4][5]

Proposed Synthesis Workflow: Reductive Amination

The following protocol outlines a plausible and robust method for the synthesis of the title compound.

Synthesis_Workflow cluster_reaction Reductive Amination cluster_workup Work-up and Purification Reactants 3-(2-Aminoethyl)pyridine + Formaldehyde (aq.) Imine_Formation Iminium Ion Intermediate Reactants->Imine_Formation pH ~6 Reduction Reduction (Sodium triacetoxyborohydride) Imine_Formation->Reduction Product N,N-dimethyl-2-(pyridin-3-yl)ethanamine Reduction->Product Quench Quench with sat. NaHCO₃ Extraction Extraction with DCM Quench->Extraction Drying Dry over Na₂SO₄ Extraction->Drying Purification Silica Gel Chromatography Drying->Purification

Caption: Proposed synthesis workflow for N,N-dimethyl-2-(pyridin-3-yl)ethanamine.

Detailed Experimental Protocol

Materials:

  • 3-(2-Aminoethyl)pyridine (1.0 eq)[6][7][8][9]

  • Formaldehyde (37% in H₂O, 2.2 eq)

  • Sodium triacetoxyborohydride (1.5 eq)

  • 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a solution of 3-(2-aminoethyl)pyridine in 1,2-dichloroethane, add formaldehyde. The reaction mixture is stirred at room temperature. The slightly acidic nature of the amine salt or the addition of a catalytic amount of acetic acid can facilitate the formation of the intermediate iminium ion.[4]

  • Reduction: After a short period, sodium triacetoxyborohydride is added portion-wise to the reaction mixture. This reducing agent is preferred for its mildness and selectivity for imines over aldehydes.[4][5]

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to ensure the complete consumption of the starting amine.

  • Work-up: Upon completion, the reaction is carefully quenched by the addition of a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid and destroy excess reducing agent.

  • Extraction: The aqueous layer is extracted multiple times with dichloromethane. The combined organic layers are then washed with brine.

  • Drying and Concentration: The organic phase is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude N,N-dimethyl-2-(pyridin-3-yl)ethanamine is purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure product.

Analytical Characterization

Rigorous analytical characterization is imperative to confirm the identity and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyridine ring protons, typically in the aromatic region (δ 7.0-8.5 ppm).[10][11] The ethyl bridge will exhibit two methylene groups as triplets, and the two methyl groups on the nitrogen will appear as a singlet, likely around δ 2.2 ppm.[12][13]

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the pyridine ring carbons (δ 120-150 ppm) and the aliphatic side chain carbons.[14][15][16] The two equivalent methyl carbons of the dimethylamino group would appear as a single resonance.

Mass Spectrometry (MS)

The mass spectrum should exhibit a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 150.22). Common fragmentation patterns for such amines include the loss of alkyl groups and cleavage of the C-C bond adjacent to the nitrogen atom.[17][18]

Infrared (IR) Spectroscopy

The IR spectrum will likely show C-H stretching vibrations for the aromatic and aliphatic groups, as well as C=N and C=C stretching vibrations characteristic of the pyridine ring. The absence of N-H stretching bands (around 3300-3500 cm⁻¹) would confirm the tertiary nature of the amine.[19]

Biological Significance and Potential Applications

The pyridine scaffold is a cornerstone in the design of bioactive molecules.[1][2] N,N-dimethyl-2-(pyridin-3-yl)ethanamine, as a derivative, holds potential in several therapeutic areas:

  • Anticancer Agents: Numerous pyridine-containing compounds have demonstrated significant antiproliferative activity against various cancer cell lines.[2] The title compound can serve as a key intermediate for the synthesis of novel kinase inhibitors or other targeted anticancer therapies.

  • Antimalarial Drugs: Pyridine derivatives have been investigated as potential antimalarial agents.[20] The structural features of N,N-dimethyl-2-(pyridin-3-yl)ethanamine could be exploited in the design of new compounds targeting malarial parasites.

  • Neurological Disorders: A related compound, 3-[2-(Methylamino)ethyl]pyridine, is utilized in the development of drugs targeting neurological disorders.[21] This suggests that N,N-dimethyl-2-(pyridin-3-yl)ethanamine could also be a valuable building block for therapeutics aimed at the central nervous system.

Safety, Handling, and Storage

As with any chemical compound, proper safety precautions are essential when handling N,N-dimethyl-2-(pyridin-3-yl)ethanamine. While specific toxicity data for this compound is limited, information from related structures provides guidance.[22][23][24][25][26]

Hazard Identification (Based on related compounds)
  • Skin and Eye Irritation: Likely to be an irritant to the skin and eyes.[22][25]

  • Inhalation: May cause respiratory tract irritation.[22]

  • Ingestion: May be harmful if swallowed.[23]

Recommended Handling Procedures
  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[22][23][24][25][26]

  • Avoid inhalation of vapors and contact with skin and eyes.[22]

  • Wash hands thoroughly after handling.[23][26]

Storage
  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.[23][27]

  • Keep away from incompatible materials such as strong oxidizing agents and acids.[23]

Conclusion

N,N-dimethyl-2-(pyridin-3-yl)ethanamine is a versatile chemical entity with considerable potential as a building block in the synthesis of novel, biologically active compounds. Its straightforward synthesis via reductive amination, combined with the proven therapeutic relevance of the pyridine scaffold, makes it an attractive molecule for researchers in medicinal chemistry and drug development. This guide provides a foundational understanding of its characteristics and handling, intended to facilitate its effective use in the laboratory and to inspire further investigation into its potential applications.

References

  • PubChem. N,N-dimethyl-2-(pyridin-3-yl)ethanamine. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]

  • IntechOpen. (2024, December 19). Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applications. Retrieved from [Link]

  • Wikipedia. Reductive amination. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. PMC. Retrieved from [Link]

  • A-5-19. SAFETY DATA SHEET. Retrieved from [Link]

  • PubChemLite. Pyridine, 3-(((2-(dimethylamino)ethyl)thio)methyl)- (C10H16N2S). Retrieved from [Link]

  • Material Safety Data Sheet. (2015, June 30). Retrieved from [Link]

  • Bekhit, A. A., Hymete, A., Damtew, A., Mohamed, A. M. I., & Bekhit, A. E.-D. A. (2012). Synthesis and biological screening of some pyridine derivatives as anti-malarial agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 27(1), 69–77.
  • Oakwood Chemical. 3-(2-Aminoethyl)pyridine. Retrieved from [Link]

  • Stenutz. 3-(2-aminoethyl)pyridine. Retrieved from [Link]

  • NextSDS. 3-[2-(Diethylamino)ethyl]-3H-imidazo[4,5-b]pyridine. Retrieved from [Link]

  • The Good Scents Company. 3-ethyl pyridine. Retrieved from [Link]

  • University of California, Santa Barbara. Lithium. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • MDPI. (2021, September 18). Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. Retrieved from [Link]

  • Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

  • ResearchGate. ¹³C NMR chemical shifts (δ, ppm) of pyridine in various solvents. Retrieved from [Link]

  • NIST. Ethanamine, N,N-dimethyl-. Retrieved from [Link]

  • NIST. N,N-Dimethyl-2-pyridinamine. Retrieved from [Link]

  • ResearchGate. (2018, November 23). Reductive amination of amines with formaldehyde ?. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (2026, March 7). Reductive Amination. Retrieved from [Link]

  • University of Alberta. Tables For Organic Structure Analysis. Retrieved from [Link]

  • NIST. Ethanamine, N,N-dimethyl-. Retrieved from [Link]

  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Bercaw, J. E. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
  • Chemguide. mass spectra - fragmentation patterns. Retrieved from [Link]

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Protocols & Analytical Methods

Method

Application Note &amp; Synthesis Protocol: N,N-dimethyl-2-(pyridin-3-yl)ethanamine

Abstract This document provides a comprehensive, step-by-step protocol for the synthesis of N,N-dimethyl-2-(pyridin-3-yl)ethanamine, a valuable tertiary amine intermediate in pharmaceutical and agrochemical research. The...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of N,N-dimethyl-2-(pyridin-3-yl)ethanamine, a valuable tertiary amine intermediate in pharmaceutical and agrochemical research. The synthesis is achieved through the highly efficient and reliable Eschweiler-Clarke reaction, starting from the commercially available primary amine, 2-(pyridin-3-yl)ethanamine. This guide is intended for researchers, chemists, and drug development professionals, offering in-depth explanations for experimental choices, detailed safety procedures, and characterization guidelines to ensure a successful and reproducible synthesis.

Introduction and Scientific Context

N,N-dimethyl-2-(pyridin-3-yl)ethanamine is a pyridine derivative that serves as a crucial building block in the synthesis of more complex molecules. The pyridine motif is a common feature in pharmacologically active compounds, and the dimethylaminoethyl side chain can significantly influence a molecule's physicochemical properties, such as its basicity, solubility, and ability to interact with biological targets.[1] For instance, derivatives containing the dimethylaminoethyl group have been investigated as potential antitumor agents.[2]

The synthesis of this target molecule requires the N,N-dimethylation of a primary amine, 2-(pyridin-3-yl)ethanamine.[3] While direct alkylation with agents like methyl iodide is possible, it often leads to a mixture of secondary, tertiary, and even quaternary ammonium salts, complicating purification and reducing yield.[4] To overcome this, we employ the Eschweiler-Clarke reaction, a classic and robust method for the exhaustive methylation of primary and secondary amines using formic acid and formaldehyde.[5] This reductive amination procedure is advantageous because it is high-yielding, uses inexpensive and readily available reagents, and cleanly stops at the tertiary amine stage, preventing the formation of quaternary salts.[4][6]

Synthesis Strategy and Mechanism

The chosen synthetic route is the Eschweiler-Clarke methylation. This reaction proceeds in two main stages for a primary amine.

  • Iminium Ion Formation: The primary amine first reacts with formaldehyde to form an imine (Schiff base).

  • Reductive Methylation: Formic acid then acts as a hydride donor, reducing the imine to a secondary amine and releasing carbon dioxide, which drives the reaction forward.[6]

  • Second Methylation: The resulting secondary amine, being more nucleophilic than the initial primary amine, rapidly reacts with a second equivalent of formaldehyde to form an iminium ion. This ion is subsequently reduced by another molecule of formic acid to yield the final tertiary amine.[7]

The reaction is irreversible due to the formation of gaseous carbon dioxide, ensuring high conversion to the desired product.[6]

cluster_step1 Step 1: First Methylation cluster_step2 Step 2: Second Methylation A Primary Amine (R-NH2) C Imine (R-N=CH2) A->C + CH2O, -H2O B Formaldehyde (CH2O) D Iminium Ion ([R-NH=CH2]+) C->D + H+ F Secondary Amine (R-NHCH3) D->F + HCOOH, -CO2, -H+ E Formic Acid (HCOOH) E->D G Secondary Amine (R-NHCH3) H Iminium Ion ([R-N(CH3)=CH2]+) G->H + CH2O, -H2O, +H+ I Tertiary Amine (R-N(CH3)2) H->I + HCOOH, -CO2, -H+

Figure 1: Mechanism of the Eschweiler-Clarke Reaction.

Experimental Protocol

This protocol details the synthesis of N,N-dimethyl-2-(pyridin-3-yl)ethanamine on a 10 mmol scale. Adjust quantities accordingly for different scales.

Materials and Equipment
Reagent/MaterialCAS No.FormulaM.W. ( g/mol )AmountMolar Eq.
2-(Pyridin-3-yl)ethanamine20173-24-4C₇H₁₀N₂122.171.22 g1.0
Formic Acid (98-100%)64-18-6CH₂O₂46.032.5 mL~5.5
Formaldehyde (37% in H₂O)50-00-0CH₂O30.032.5 mL~3.3
Sodium Hydroxide (NaOH)1310-73-2NaOH40.00As needed-
Dichloromethane (DCM)75-09-2CH₂Cl₂84.93~60 mL-
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6Na₂SO₄142.04As needed-
Deionized Water (H₂O)7732-18-5H₂O18.02~50 mL-

Equipment:

  • 100 mL round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders)

  • pH paper or pH meter

Step-by-Step Synthesis Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-(pyridin-3-yl)ethanamine (1.22 g, 10 mmol).

  • Reagent Addition: In a fume hood, carefully add formic acid (2.5 mL, ~66 mmol) to the flask. Stir the mixture for 5 minutes. Next, add formaldehyde solution (37% w/w in water, 2.5 mL, ~33 mmol) dropwise to the stirring mixture.

    • Scientist's Note: An excess of both formic acid and formaldehyde is used to ensure the reaction goes to completion and to favor the formation of the fully methylated product.[6] The reaction is exothermic; slow addition of formaldehyde helps to control the initial temperature rise.

  • Reaction Heating: Attach a reflux condenser to the flask and heat the mixture to 90-100 °C using a heating mantle or oil bath. Maintain this temperature with vigorous stirring for 6-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • Scientist's Note: Heating is necessary to overcome the activation energy for both imine formation and hydride transfer. The release of CO₂ gas, which can be observed as bubbling, is a visual indicator that the reaction is proceeding.[6]

  • Cooling and Quenching: After the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.

  • Basification: Carefully pour the cooled reaction mixture into a beaker containing ~20 mL of ice-cold water. Slowly add a concentrated solution of sodium hydroxide (e.g., 10 M NaOH) with stirring until the pH of the solution is >12 (as checked with pH paper). Perform this step in an ice bath to manage the heat generated from the acid-base neutralization.

    • Scientist's Note: The product is an amine, which exists as an ammonium salt in the acidic reaction mixture. Basification deprotonates the amine, converting it into its free base form, which is soluble in organic solvents and thus extractable.

  • Extraction: Transfer the basic aqueous solution to a 250 mL separatory funnel. Extract the product with dichloromethane (3 x 20 mL). Combine the organic layers.

    • Scientist's Note: Multiple extractions are performed to ensure maximum recovery of the product from the aqueous phase.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate using a rotary evaporator to remove the dichloromethane.

  • Purification: The resulting crude oil can be purified by vacuum distillation to yield N,N-dimethyl-2-(pyridin-3-yl)ethanamine as a colorless to pale yellow oil.[8]

Synthesis Workflow

G start Start: 2-(Pyridin-3-yl)ethanamine reagents Add Formic Acid & Formaldehyde Solution start->reagents reflux Heat to Reflux (90-100°C, 6-8h) reagents->reflux cool Cool to Room Temperature reflux->cool basify Basify with NaOH (pH > 12) cool->basify extract Extract with Dichloromethane (3x) basify->extract dry Dry Organic Layer (Na2SO4) extract->dry concentrate Concentrate via Rotary Evaporation dry->concentrate purify Purify by Vacuum Distillation concentrate->purify product Final Product: N,N-dimethyl-2- (pyridin-3-yl)ethanamine purify->product

Figure 2: Overall workflow for the synthesis protocol.

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

  • ¹H NMR: Expect signals corresponding to the pyridine ring protons, the two methylene groups of the ethyl chain, and a singlet for the two N-methyl groups (~2.2-2.3 ppm).

  • ¹³C NMR: Expect distinct signals for all 9 carbon atoms.

  • Mass Spectrometry (MS): The molecular ion peak [M+H]⁺ should be observed at m/z = 151.12.

  • Purity: Can be assessed by GC-MS or HPLC.

Safety and Handling

All procedures must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • 2-(Pyridin-3-yl)ethanamine: Can be corrosive and an irritant. Handle with care.[3]

  • Formic Acid: Highly corrosive and causes severe skin burns and eye damage. It is also a respiratory irritant. Handle with extreme caution.

  • Formaldehyde: A known carcinogen and toxicant. It is also a skin and respiratory sensitizer. Avoid inhalation and skin contact.[9]

  • Sodium Hydroxide: Corrosive. The neutralization reaction with formic acid is highly exothermic and requires careful, slow addition and cooling.[10]

  • Dichloromethane: A volatile solvent and a suspected carcinogen. Use only in a fume hood.

Waste Disposal: All organic and aqueous waste should be collected in appropriately labeled containers and disposed of according to institutional and local environmental regulations.

References

  • Name-Reaction.com. (2026). Eschweiler-Clarke reaction. Retrieved from [Link]

  • PubChem. (n.d.). N,N-dimethyl-2-(pyridin-3-yl)ethanamine. Retrieved from [Link]

  • Wikipedia. (n.d.). Eschweiler–Clarke reaction. Retrieved from [Link]

  • SynArchive. (2026). Eschweiler-Clarke Reaction. Retrieved from [Link]

  • Google Patents. (n.d.). CN103058920A - Preparation method of 3-(2-pyridineamino)ethyl propionate.
  • The Royal Society of Chemistry. (2020). Synthesis General Procedures. Retrieved from [Link]

  • Eureka | Patsnap. (2015). Synthetic method of 3-(pyridine-2-yl-amino) ethyl propionate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Review of Modern Eschweiler–Clarke Methylation Reaction. PMC - NIH. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Eschweiler-Clarke Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • PubMed. (2014). Design and synthesis of novel 2-(4-(2-(dimethylamino)ethyl)-4H-1,2,4-triazol-3-yl)pyridines as potential antitumor agents. Retrieved from [Link]

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Application

Application Notes and Protocols for N,N-dimethyl-2-(pyridin-3-yl)ethanamine in Medicinal Chemistry

Introduction: Unveiling a Versatile Scaffold for Drug Discovery In the landscape of medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeuti...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unveiling a Versatile Scaffold for Drug Discovery

In the landscape of medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. N,N-dimethyl-2-(pyridin-3-yl)ethanamine is a scaffold of significant interest, embodying two key pharmacophoric features: the pyridine ring and a dimethylaminoethyl side chain. The pyridine moiety, a bioisostere of a phenyl ring, offers a unique combination of aromaticity and aqueous solubility, with the nitrogen atom acting as a hydrogen bond acceptor and a site for modulating electronic properties.[1] The dimethylaminoethyl group is a classic motif in numerous biologically active compounds, including antihistamines and other central nervous system (CNS) active agents, where the tertiary amine can be protonated at physiological pH, enabling ionic interactions with biological targets.[2]

This comprehensive guide provides detailed application notes and protocols for the synthesis, functionalization, and strategic application of N,N-dimethyl-2-(pyridin-3-yl)ethanamine as a versatile building block for the synthesis of novel drug candidates. We will explore its reactivity, offering experimentally grounded and hypothetical protocols for its incorporation into diverse molecular architectures targeting a range of therapeutic areas.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a building block is essential for its effective use in synthesis and for predicting the properties of its derivatives.

PropertyValueSource
Molecular FormulaC9H14N2[3]
Molecular Weight150.22 g/mol [3]
XLogP30.8[3]
Hydrogen Bond Donor Count0[3]
Hydrogen Bond Acceptor Count2[3]
Rotatable Bond Count3[3]
Exact Mass150.115698455 Da[3]
pKa (predicted)9.5 (most basic)ChemAxon

Synthetic Protocols: Accessing the Building Block

The efficient synthesis of N,N-dimethyl-2-(pyridin-3-yl)ethanamine is crucial for its widespread application. While several routes are plausible, a reliable and scalable approach involves the conversion of 3-(2-hydroxyethyl)pyridine to a halide, followed by nucleophilic substitution with dimethylamine.

Protocol 1: Synthesis from 3-(2-Hydroxyethyl)pyridine (Recommended)

This two-step protocol is based on well-established transformations and offers a practical route to the target compound.

Synthesis of N,N-dimethyl-2-(pyridin-3-yl)ethanamine start 3-(2-Hydroxyethyl)pyridine intermediate 3-(2-Bromoethyl)pyridine hydrobromide start->intermediate HBr (48% aq.) Reflux product N,N-dimethyl-2-(pyridin-3-yl)ethanamine intermediate->product Dimethylamine (in THF) Base (e.g., K2CO3) THF, rt to 50°C

Figure 1: Synthetic workflow from 3-(2-hydroxyethyl)pyridine.

Step 1: Synthesis of 3-(2-Bromoethyl)pyridine hydrobromide

  • Rationale: The conversion of the primary alcohol to a good leaving group, such as a bromide, is essential for the subsequent nucleophilic substitution. Using hydrobromic acid is a classic and effective method for this transformation. A similar procedure for the 2-substituted analogue is well-documented.[4]

  • Procedure:

    • To a round-bottom flask equipped with a reflux condenser, add 3-(2-hydroxyethyl)pyridine (1.0 eq).

    • Carefully add 48% aqueous hydrobromic acid (HBr) (5.0-10.0 eq).

    • Heat the reaction mixture to reflux (approximately 125 °C) and maintain for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

    • After completion, cool the reaction mixture to room temperature and then to 0 °C in an ice bath.

    • The product will precipitate as the hydrobromide salt. Collect the solid by vacuum filtration and wash with cold diethyl ether.

    • Dry the solid under vacuum to yield 3-(2-bromoethyl)pyridine hydrobromide. This intermediate can often be used in the next step without further purification.

Step 2: Synthesis of N,N-dimethyl-2-(pyridin-3-yl)ethanamine

  • Rationale: The bromide is displaced by dimethylamine in a standard SN2 reaction to form the desired tertiary amine. The use of a base is necessary to neutralize the hydrobromide salt of the starting material and the HBr formed during the reaction.

  • Procedure:

    • To a round-bottom flask, add 3-(2-bromoethyl)pyridine hydrobromide (1.0 eq) and a suitable solvent such as tetrahydrofuran (THF) or acetonitrile.

    • Add a base, such as potassium carbonate (K2CO3, 2.5-3.0 eq) or triethylamine (TEA, 2.5-3.0 eq).

    • Add a solution of dimethylamine (2.0 M in THF, 2.0-3.0 eq) dropwise at room temperature.

    • Stir the reaction mixture at room temperature for 1-2 hours, then heat to 50 °C for 4-6 hours. Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in dichloromethane and wash with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

    • The crude product can be purified by silica gel column chromatography or by vacuum distillation to afford N,N-dimethyl-2-(pyridin-3-yl)ethanamine.

Alternative Synthetic Strategies

Several other synthetic routes can be envisioned, each with its own advantages and disadvantages.

Starting MaterialKey ReactionsAdvantagesDisadvantages
3-PicolineRadical bromination followed by substitution with dimethylamine; or C-H activation/amination.Readily available starting material.Radical reactions can lack selectivity; C-H activation may require specialized catalysts.
3-PyridineacetonitrileReduction of nitrile to primary amine followed by reductive amination with formaldehyde and formic acid (Eschweiler-Clarke reaction).Well-established transformations.Requires a reduction step which may use hazardous reagents (e.g., LiAlH4).
3-BromopyridineHeck or Suzuki coupling with a two-carbon synthon, followed by functional group manipulation and amination.Modular approach allowing for diversity.Multi-step synthesis with potentially expensive catalysts.

Reactivity and Functionalization Strategies

The utility of N,N-dimethyl-2-(pyridin-3-yl)ethanamine as a building block stems from the distinct reactivity of its two key components: the pyridine ring and the dimethylamino group.

Reactivity of N,N-dimethyl-2-(pyridin-3-yl)ethanamine sub N,N-dimethyl-2-(pyridin-3-yl)ethanamine pyridine_ring Pyridine Ring (Positions 2, 4, 6 susceptible to nucleophilic attack; Position 5 to electrophilic attack) sub->pyridine_ring Functionalization amine_group Dimethylamino Group (Tertiary amine, basic, can be N-demethylated) sub->amine_group Modification c_h_activation C-H Activation (Direct functionalization of the pyridine ring) pyridine_ring->c_h_activation quaternization N-Quaternization (Alkylation of pyridine nitrogen) pyridine_ring->quaternization

Figure 2: Key reactive sites and potential functionalization pathways.
Functionalization of the Pyridine Ring

The electron-deficient nature of the pyridine ring dictates its reactivity.[1]

  • Electrophilic Aromatic Substitution (EAS): EAS reactions, such as nitration or halogenation, are generally difficult on an unsubstituted pyridine ring and require harsh conditions. When they do occur, they are directed to the 3- and 5-positions. The presence of the ethylamino side chain may slightly activate the ring, but EAS is not the preferred method for functionalization.

  • Nucleophilic Aromatic Substitution (NAS): The pyridine ring is more susceptible to nucleophilic attack, particularly at the 2-, 4-, and 6-positions. This can be exploited by first activating the ring, for example, by N-oxidation.

  • Metal-Catalyzed Cross-Coupling: A more versatile approach is to first introduce a halogen (e.g., bromine or iodine) onto the pyridine ring of a precursor molecule. This allows for a wide range of palladium- or copper-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig) to introduce new carbon-carbon or carbon-heteroatom bonds.

  • Direct C-H Functionalization: Modern synthetic methods allow for the direct functionalization of C-H bonds, which is an atom-economical approach to modifying the pyridine ring.[5][6][7] This can be used to introduce alkyl, aryl, or other functional groups at various positions, often with high regioselectivity depending on the catalyst and directing group used.

Modification of the Dimethylamino Group

The tertiary amine offers several avenues for modification:

  • N-Oxidation: The tertiary amine can be easily oxidized to the corresponding N-oxide using reagents like m-CPBA or hydrogen peroxide. This can alter the steric and electronic properties of the molecule and may be useful for modulating pharmacokinetic properties.

  • N-Demethylation: The conversion of the tertiary amine to a secondary amine opens up a plethora of possibilities for further functionalization.

    • Von Braun Reaction: This classic method uses cyanogen bromide (BrCN) followed by hydrolysis to remove one methyl group.

    • Chloroformate-Mediated Demethylation: A safer alternative to the von Braun reaction involves the use of reagents like ethyl chloroformate or α-chloroethyl chloroformate (ACE-Cl), followed by hydrolysis or methanolysis.

    • Polonovski Reaction: This reaction proceeds via the N-oxide and can be mediated by iron salts.

Applications in Medicinal Chemistry: Synthetic Blueprints

The true value of N,N-dimethyl-2-(pyridin-3-yl)ethanamine is realized in its application to the synthesis of potential drug candidates. Below are several case studies illustrating its strategic use.

Case Study 1: Synthesis of H1 Antihistamine Analogs

The dimethylaminoethyl moiety is a cornerstone of many first-generation H1 antihistamines. Our building block provides a direct route to novel analogs.

Hypothetical Protocol: Synthesis of a Diphenhydramine Analog

  • Rationale: This protocol is based on the classic synthesis of antihistamines, which often involves the alkylation of a diarylmethane derivative with an aminoalkyl halide. Here, we propose a convergent synthesis where a diaryl carbinol is converted to a chloride and then reacted with our building block.

  • Synthetic Scheme:

    • Preparation of the Diarylmethyl Chloride: React benzophenone with a suitable Grignard reagent (e.g., phenylmagnesium bromide) to generate the triphenylmethanol. Alternatively, reduce benzophenone to diphenylmethanol. Convert the resulting alcohol to the corresponding chloride using thionyl chloride (SOCl2) or oxalyl chloride.

    • Alkylation: In a suitable aprotic solvent like DMF or acetonitrile, deprotonate N,N-dimethyl-2-(pyridin-3-yl)ethanamine with a non-nucleophilic base such as lithium diisopropylamide (LDA) at low temperature (-78 °C). This will generate a carbanion on the carbon adjacent to the pyridine ring.

    • Coupling: Add the freshly prepared diarylmethyl chloride to the solution of the lithiated building block and allow the reaction to slowly warm to room temperature.

    • Work-up and Purification: Quench the reaction with water, extract with an organic solvent, and purify the product by column chromatography.

Case Study 2: Scaffolds for Kinase Inhibitors

The pyridine ring is a prevalent feature in many approved kinase inhibitors, where it often engages in crucial hydrogen bonding interactions in the ATP-binding pocket.

Proposed Strategy: Synthesis of a Pyridinyl-Pyrimidine Scaffold

  • Rationale: Many kinase inhibitors, such as Imatinib, feature an N-phenyl-2-pyrimidine-amine core. The pyridine moiety of our building block can be used as a surrogate for the phenyl group, potentially offering improved solubility and a different vector for substituent exploration. A known reaction involves the condensation of (E)-3-(dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one with a guanidine derivative to form a 4-(pyridin-3-yl)pyrimidin-2-amine.[8] A similar strategy can be envisioned starting from a precursor to our building block.

  • Synthetic Approach:

    • Precursor Synthesis: Synthesize (E)-3-(dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one from 3-acetylpyridine and N,N-dimethylformamide dimethyl acetal (DMF-DMA).[9]

    • Cyclocondensation: React the enaminone with a substituted guanidine (e.g., N-(2-methyl-5-nitrophenyl)guanidine) in a suitable solvent like isopropanol under reflux to form the pyridinyl-pyrimidine core.

    • Further Elaboration: The resulting scaffold can be further elaborated, for example, by reduction of the nitro group to an amine, which can then be acylated or used in other coupling reactions to build more complex kinase inhibitor candidates.

Case Study 3: Ligands for G-Protein Coupled Receptors (GPCRs)

The tertiary amine of N,N-dimethyl-2-(pyridin-3-yl)ethanamine is a key feature for interacting with aminergic GPCRs, such as dopamine, serotonin, and histamine receptors.

Application in the Synthesis of Ropivacaine Analogs

  • Rationale: The local anesthetic ropivacaine is an N-alkylated piperidine derivative.[10][11][12][13] Our building block can be used to create novel analogs where the piperidine ring is replaced by the pyridinylethanamine scaffold, potentially leading to compounds with altered potency, duration of action, or side-effect profiles.

  • Synthetic Protocol:

    • N-demethylation: First, perform a selective N-demethylation of N,N-dimethyl-2-(pyridin-3-yl)ethanamine to obtain N-methyl-2-(pyridin-3-yl)ethanamine using a method such as the ACE-Cl procedure.

    • Amide Coupling: Couple the resulting secondary amine with 2,6-dimethylphenylacetyl chloride (prepared from 2,6-dimethylphenylacetic acid and a chlorinating agent like SOCl2) in the presence of a base like triethylamine to form the corresponding amide.

    • N-Alkylation: The secondary amine of the amide can then be alkylated with propyl bromide in the presence of a base like potassium carbonate to yield the final ropivacaine analog.

Conclusion

N,N-dimethyl-2-(pyridin-3-yl)ethanamine represents a highly valuable and versatile building block in the medicinal chemist's toolbox. Its combination of a modifiable pyridine ring and a classic dimethylaminoethyl pharmacophore provides a rich platform for the synthesis of diverse and complex molecules. The synthetic routes and functionalization strategies outlined in these application notes offer a solid foundation for researchers to leverage this scaffold in the design and discovery of the next generation of therapeutic agents. The potential to readily access novel chemical space by employing this building block in the synthesis of kinase inhibitors, GPCR ligands, and other drug classes underscores its significance in modern drug development programs.

References

  • Anugu, R. R., Munnuri, S., & Falck, J. R. (2020). Picolinate-Directed Arene meta-C-H Amination via FeCl3 Catalysis. Journal of the American Chemical Society, 142(11), 5266-5271. [Link]

  • Chichibabin Reaction. (n.d.). Google Patents.
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 4401657, N,N-dimethyl-2-(pyridin-3-yl)ethanamine. Retrieved March 27, 2026 from [Link].

  • Anugu, R. R., Munnuri, S., & Falck, J. R. (2020). Picolinate-Directed Arene meta-C-H Amination via FeCl3 Catalysis. Journal of the American Chemical Society, 142(11), 5266–5271. [Link]

  • A facile and efficient synthesis of 3-amino-5-bromopyridine derivatives using microwave irradiation. (2011). HETEROCYCLES, 83(4), 875. [Link]

  • Gaber, H. M., & Bagley, M. C. (2017). Recent developments in chemical reactivity of N,N-dimethylenamino ketones as synthons for various heterocycles. RSC Advances, 7(21), 12796-12836. [Link]

  • Process of preparing pyridine and 3-picoline. (n.d.). Google Patents.
  • Method for preparing ropivacaine. (n.d.). Google Patents.
  • Preparation of pyridine and 3-picoline from acrolein and ammonia with HF/MgZSM-5 catalyst. (n.d.). ResearchGate. Retrieved March 27, 2026, from [Link]

  • Synthesis General Procedures. (2020). The Royal Society of Chemistry. [Link]

  • Synthesis of 3-picoline from acrolein dimethyl acetal and ammonia over NH4F-HF treated ZSM-5. (n.d.). ResearchGate. Retrieved March 27, 2026, from [Link]

  • Process of preparing pyridine and 3-picoline. (n.d.). Google Patents.
  • N,N-Dimethylethylamine. (n.d.). NIST WebBook. Retrieved March 27, 2026, from [Link]

  • N,N-Dimethyl-2-pyridinamine. (n.d.). NIST WebBook. Retrieved March 27, 2026, from [Link]

  • Synthesis of 2-(bromoethyl)pyridine. (n.d.). PrepChem.com. Retrieved March 27, 2026, from [Link]

  • Gaber, H. M., & Bagley, M. C. (2017). Recent developments in chemical reactivity of N,N-dimethylenamino ketones as synthons for various heterocycles. RSC Advances, 7(21), 12796-12836. [Link]

  • Synthesis and biological activities of local anesthetics. (2019). Molecules, 24(24), 4537. [Link]

  • Synthesis method and intermediates of pyridin-2-yl-methylamine. (n.d.). Google Patents.
  • The preparation of pyridine derivatives from bromopyridines by means of the Grignard reaction. II. (n.d.). ResearchGate. Retrieved March 27, 2026, from [Link]

  • Enantioselective C2–H Alkylation of Pyridines with 1,3-Dienes via Ni–Al Bimetallic Catalysis. (2022). Journal of the American Chemical Society, 144(41), 18887-18893. [Link]

  • Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. (2022). Molecules, 27(15), 4946. [Link]

  • An Efficient and Practical Synthesis of Ropivacaine Hydrochloride under Ultrasound Irradiation. (n.d.). Retrieved March 27, 2026, from [Link]

  • Rh(I)-Catalyzed Alkylation of Quinolines and Pyridines via C-H Bond Activation. (2007). Journal of the American Chemical Society, 129(4), 842-843. [Link]

  • Synthesis and pharmacological characterization of bivalent and fluorescent ligands to detect receptor dimerization for the D2-H3. (n.d.). Publikationsserver der Universität Regensburg. Retrieved March 27, 2026, from [Link]

  • Method for synthesizing bio-based pyridine and picolines. (n.d.). Google Patents.
  • METHOD FOR PRODUCING LEVOBUPIVACAINE AND ANALOG. (n.d.). Google Patents.
  • Uniting Amide Synthesis and Activation by PIII/PV-Catalyzed Serial Condensation: Three-Component Assembly of 2-Amidopyridines. (2021). Journal of the American Chemical Society, 143(18), 7076-7083. [Link]

  • Antihistaminics-Medicinal Chemistry. (2017). SlideShare. [Link]

  • Synthesis and Properties of N 2 ,N 6 -Dimethyl-N 2 ,N 4 ,N 6 ,3,5-Pentanitro-2,4,6-Pyridinetriamine. (2025). Energetic Materials. [Link]

  • Dimethylamination of Primary Alcohols Using a Homogeneous Iridium Catalyst: A Synthetic Method for N,N-Dimethylamine Derivatives. (2021). The Journal of Organic Chemistry, 86(5), 4215-4224. [Link]

  • MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. (2023). Frontiers in Chemistry, 11. [Link]

  • Methylamino- and dimethylaminoquinolines. (n.d.). ResearchGate. Retrieved March 27, 2026, from [Link]

  • Recent Advances of Pyridinone in Medicinal Chemistry. (2022). Frontiers in Chemistry, 10. [Link]

  • Green Chemistry. (n.d.). BORIS Portal. Retrieved March 27, 2026, from [Link]

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Method

N,N-dimethyl-2-(pyridin-3-yl)ethanamine formulation strategies for in vivo studies

Application Note & Protocol Guide Topic: N,N-dimethyl-2-(pyridin-3-yl)ethanamine: Formulation Strategies for Preclinical In Vivo Studies Abstract: This guide provides a comprehensive framework for the rational developmen...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol Guide

Topic: N,N-dimethyl-2-(pyridin-3-yl)ethanamine: Formulation Strategies for Preclinical In Vivo Studies

Abstract: This guide provides a comprehensive framework for the rational development of formulations for N,N-dimethyl-2-(pyridin-3-yl)ethanamine for use in in vivo research. Moving beyond simple recipes, this document elucidates the critical interplay between the compound's physicochemical properties and the selection of an appropriate vehicle system. We detail systematic pre-formulation assessments, including solubility and stability profiling, and provide step-by-step protocols for preparing aqueous, co-solvent, and cyclodextrin-based formulations. The objective is to empower researchers to develop safe, effective, and reproducible dosing vehicles that ensure reliable pharmacokinetic and pharmacodynamic outcomes.

Introduction

N,N-dimethyl-2-(pyridin-3-yl)ethanamine is a small molecule featuring two basic nitrogen centers—a pyridine ring and a tertiary amine—which are key determinants of its physicochemical behavior.[1][2][3] The success of any in vivo study hinges on the ability to administer a precise, stable, and bioavailable dose of the test compound. An improperly designed formulation can lead to poor drug exposure, high variability, adverse events due to excipient toxicity, or complete study failure.

This application note serves as a technical guide for drug development professionals, outlining a logical, science-driven approach to formulation. We will explore how to leverage the compound's inherent properties to select and prepare a vehicle system that is appropriate for the intended route of administration and study design.

Part 1: Pre-Formulation Assessment: The Foundation of Rational Design

Before any formulation can be prepared, a thorough understanding of the active pharmaceutical ingredient (API) is essential. This pre-formulation stage provides the empirical data needed to guide vehicle selection, preventing the common pitfall of trial-and-error.

Physicochemical Profile

The structure of N,N-dimethyl-2-(pyridin-3-yl)ethanamine dictates its properties. The presence of two basic nitrogen atoms is the most critical feature for formulation. These sites can be protonated to form salts, a strategy commonly used to dramatically increase aqueous solubility.

PropertyValueImplication for FormulationSource
Molecular Formula C₉H₁₄N₂-[1]
Molecular Weight 150.22 g/mol Required for all concentration and dosing calculations.[1]
XLogP3 0.8Indicates good intrinsic hydrophilicity. Suggests aqueous vehicles may be viable.[1]
Hydrogen Bond Acceptors 2The two nitrogen atoms can accept hydrogen bonds, contributing to water solubility.[1]
Estimated pKa₁ (Pyridine N) ~5.2The pyridine nitrogen will be protonated at pH < 5.2, forming a soluble cation.N/A
Estimated pKa₂ (Tertiary Amine N) ~9.5The tertiary amine will be protonated at pH < 9.5, forming a soluble cation.N/A

Expert Insight: With two pKa values in the physiological range, pH control will be the most powerful tool for formulating this compound. At a pH of 4-5, both nitrogen atoms will be protonated, maximizing aqueous solubility.

Formulation Development Workflow

The overall process follows a logical progression from characterization to final formulation preparation. This workflow ensures that decisions are based on data, leading to a robust and reproducible dosing vehicle.

G cluster_preform Pre-Formulation cluster_dev Formulation Development char Physicochemical Characterization sol Solubility Screening char->sol Input Properties stab pH-Stability Assessment sol->stab Identify Lead Vehicles select Vehicle Strategy Selection stab->select Data Package prep Protocol-Driven Formulation Prep select->prep Chosen Method qc Final Quality Control prep->qc Test Formulation G start Is required dose concentration achievable in simple aqueous vehicle (e.g., pH 4 buffer)? strat1 Strategy 1: Aqueous Formulation (pH-Adjusted) start->strat1  Yes cosolv_q Is solubility sufficient in a tolerable % of co-solvents (e.g., <20% PEG)? start->cosolv_q No   strat2 Strategy 2: Co-Solvent Formulation cosolv_q->strat2  Yes cyclo_q Is solubility enhanced significantly with cyclodextrins? cosolv_q->cyclo_q No   strat3 Strategy 3: Cyclodextrin Formulation cyclo_q->strat3  Yes fail Re-evaluate dose level or consider alternative delivery system. cyclo_q->fail No  

Caption: Decision tree for selecting a formulation strategy.

Strategy 1: pH-Adjusted Aqueous Formulation (Recommended First Approach)

Rationale: This is the simplest and often safest approach for ionizable, water-soluble compounds. By adjusting the pH to a level where the molecule is fully protonated (e.g., pH 4-5), its aqueous solubility can be maximized. This avoids the use of organic co-solvents or other excipients that might have their own pharmacological effects. [4][5] Protocol 1A: Preparation of a 10 mg/mL solution in Buffered Saline

Objective: To prepare a sterile, isotonic solution of N,N-dimethyl-2-(pyridin-3-yl)ethanamine hydrochloride salt at 10 mg/mL for intravenous (IV) or intraperitoneal (IP) injection.

Materials:

  • N,N-dimethyl-2-(pyridin-3-yl)ethanamine (free base)

  • Sterile 0.9% Sodium Chloride for Injection, USP

  • Sterile 1 M Hydrochloric Acid (HCl)

  • Sterile 1 M Sodium Hydroxide (NaOH) (for adjustment if needed)

  • Sterile, pyrogen-free glass vial

  • Sterile magnetic stir bar

  • Calibrated pH meter with a micro-probe

  • 0.22 µm sterile syringe filter

Procedure:

  • Calculate Required Mass: For a final volume of 10 mL at 10 mg/mL, you will need 100 mg of the compound.

    • Mass (mg) = Concentration (mg/mL) x Volume (mL)

    • Mass = 10 mg/mL * 10 mL = 100 mg

  • Weigh Compound: Aseptically weigh 100 mg of N,N-dimethyl-2-(pyridin-3-yl)ethanamine and add it to the sterile vial containing the stir bar.

  • Add Vehicle: Add approximately 8 mL (~80% of the final volume) of sterile 0.9% Saline to the vial. Begin stirring. The compound may not fully dissolve at this stage, resulting in a cloudy suspension.

  • pH Adjustment (Solubilization):

    • Place the calibrated pH probe into the solution.

    • Slowly add 1 M HCl dropwise while monitoring the pH. The solid should begin to dissolve as the pH drops and the hydrochloride salt is formed.

    • Continue adding HCl until all solid material is dissolved and the solution is clear.

    • Target a final pH between 4.0 and 5.0. This ensures both nitrogen atoms are protonated, maximizing solubility and stability. Do not overshoot the pH significantly.

  • Final Volume Adjustment (QS): Once the compound is fully dissolved and the pH is stable, remove the pH probe. Rinse the probe with a small amount of sterile saline, collecting the rinse in the vial. Add sterile 0.9% Saline to bring the final volume to exactly 10.0 mL. This is known as 'quantity sufficient' or QS.

  • Final Quality Control:

    • Visual Inspection: The final solution must be clear, colorless, and free of any visible particulates.

    • pH Check: Re-verify the final pH.

  • Sterile Filtration: Draw the entire solution into a sterile syringe. Attach the 0.22 µm sterile syringe filter and dispense the solution into a final, sterile, sealed vial for storage. This is the terminal sterilization step.

  • Labeling: Label the final vial clearly with the compound name, concentration, vehicle, date, and "Sterile - For In Vivo Use".

Strategy 2: Co-Solvent Formulation

Rationale: If the required concentration cannot be achieved in a simple aqueous system, even with pH modification, a co-solvent system may be necessary. Co-solvents like polyethylene glycol (PEG), propylene glycol (PG), or DMSO work by reducing the polarity of the aqueous vehicle, thereby increasing the solubility of more lipophilic compounds. [6]It is crucial to use the minimum percentage of co-solvent necessary, as they can cause hemolysis, pain on injection, and may have pharmacological effects of their own. [4] Protocol 2A: Preparation of a 20 mg/mL solution in 20% PEG 400

Objective: To prepare a solution in a vehicle containing 20% PEG 400, 80% Saline for a compound with limited aqueous solubility.

Materials:

  • N,N-dimethyl-2-(pyridin-3-yl)ethanamine

  • Polyethylene Glycol 400 (PEG 400), low-endotoxin grade

  • Sterile 0.9% Sodium Chloride

  • Sterile vials, stir bar

  • 0.22 µm sterile syringe filter (ensure compatibility with PEG 400)

Procedure:

  • Calculate Components: For a 5 mL final volume:

    • Compound Mass = 20 mg/mL * 5 mL = 100 mg

    • PEG 400 Volume = 5 mL * 20% = 1.0 mL

    • Saline Volume = 5 mL * 80% = 4.0 mL

  • Weigh Compound: Aseptically weigh 100 mg of the compound into a sterile vial.

  • Dissolve in Co-Solvent (Critical Step): Add the 1.0 mL of PEG 400 directly to the compound powder. Vortex or stir until the compound is fully dissolved in the pure co-solvent. This step is crucial; adding the aqueous phase first can cause the compound to crash out.

  • Add Aqueous Phase: Once a clear solution is obtained in the PEG 400, slowly add the 4.0 mL of sterile saline dropwise while stirring continuously.

  • Final Quality Control: The solution should remain clear. If any cloudiness (precipitation) occurs, the formulation is not viable and a higher percentage of co-solvent may be needed.

  • Sterile Filtration: Filter the final solution through a 0.22 µm filter into a sterile storage vial.

Part 3: In Vivo Administration & Final Checks

The choice of formulation directly impacts the feasible routes of administration.

  • Aqueous solutions (Strategy 1) are generally suitable for all common routes: intravenous (IV), intraperitoneal (IP), subcutaneous (SC), and oral gavage (PO).

  • Co-solvent solutions (Strategy 2) can be irritating. They are often used for IV, IP, and PO routes, but can cause significant tissue damage if used for SC or intramuscular (IM) injections. IV administration should be performed slowly to mitigate precipitation in the bloodstream.

Recommended Maximum Dosing Volumes in Rodents

Adhering to established volume limits is critical for animal welfare and data quality.

SpeciesRouteMax Volume (mL/kg)
Mouse IV (tail vein)10
IP20
SC20
PO (gavage)20
Rat IV (tail vein)5
IP10
SC10
PO (gavage)10

Final Pre-Dosing Check:

  • Warm to Room Temperature: If the formulation was stored refrigerated, allow it to warm to room temperature.

  • Inspect for Precipitate: Before drawing each dose, visually inspect the vial against a light and dark background. NEVER inject a solution that has precipitated.

  • Maintain Sterility: Use a new sterile needle and syringe for each animal.

Conclusion

A systematic, data-driven approach to formulation is indispensable for generating reliable and reproducible in vivo data. For N,N-dimethyl-2-(pyridin-3-yl)ethanamine, the presence of two basic nitrogens makes pH-adjusted aqueous systems the preferred and most logical starting point. By performing diligent pre-formulation solubility and stability assessments, researchers can confidently select and prepare a vehicle that is safe for the animal and ensures the accurate delivery of the intended dose, thereby upholding the scientific integrity of the study.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 4401657, N,N-dimethyl-2-(pyridin-3-yl)ethanamine. Available at: [Link]

  • Apte, S. P., & Ugwu, S. O. (2003). Emerging Excipients in Parenteral Medications. Pharmaceutical Technology. Available at: [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2055754. Available at: [Link]

  • Wasfi, A. (2007). The Effects of Pharmaceutical Excipients on Drug Disposition. Cardiff University. Available at: [Link]

  • Gampa, G., et al. (2019). Three-dimensional aspects of formulation excipients in drug discovery: a critical assessment on orphan excipients, matrix effects and drug interactions. Future Drug Discovery. Available at: [Link]

  • Singh, S., & Sane, R. (2015). Excipients Use in Parenteral and Lyophilized Formulation Development. Pharma Times. Available at: [Link] (Note: While the original link might vary, this content is widely accessible in pharmaceutical science literature).

  • Nema, S., & Brendel, R. J. (2002). Excipient–Drug Interactions in Parenteral Formulations. PDA Journal of Pharmaceutical Science and Technology. Available at: [Link]

  • Kaur, H., et al. (2024). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry. Available at: [Link]

  • NIST (2021). Ethanamine, N,N-dimethyl-. NIST Chemistry WebBook. Available at: [Link]

  • Sharma, P., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances. Available at: [Link]

Sources

Application

Application Notes and Protocols for the Dissolution of N,N-dimethyl-2-(pyridin-3-yl)ethanamine

Abstract This comprehensive guide provides a detailed protocol for the dissolution of N,N-dimethyl-2-(pyridin-3-yl)ethanamine in dimethyl sulfoxide (DMSO) and a range of common organic solvents. Recognizing the scarcity...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This comprehensive guide provides a detailed protocol for the dissolution of N,N-dimethyl-2-(pyridin-3-yl)ethanamine in dimethyl sulfoxide (DMSO) and a range of common organic solvents. Recognizing the scarcity of publicly available quantitative solubility data for this compound, this document offers a robust framework for its empirical determination. We present a qualitative analysis of expected solubility based on the molecule's physicochemical properties, followed by step-by-step protocols for preparing stock solutions and determining solubility limits. This guide is intended for researchers, scientists, and drug development professionals who utilize this compound in their experimental workflows.

Introduction to N,N-dimethyl-2-(pyridin-3-yl)ethanamine

N,N-dimethyl-2-(pyridin-3-yl)ethanamine is a tertiary amine containing a pyridine ring, a chemical scaffold of significant interest in medicinal chemistry and materials science. Its structural features, combining a basic tertiary amine with an aromatic heterocycle, make it a versatile building block in the synthesis of novel compounds with potential biological activity. Accurate and reproducible dissolution is a critical first step for any downstream application, including biological screening, chemical reactions, and analytical characterization.

The molecular structure of N,N-dimethyl-2-(pyridin-3-yl)ethanamine, with its polar pyridine nitrogen and the tertiary amine group, dictates its solubility behavior.[1] The lone pair of electrons on the pyridine nitrogen is not delocalized into the aromatic system, rendering it basic and available for hydrogen bonding, similar to tertiary amines.[2]

PropertyValueSource
Molecular Formula C₉H₁₄N₂PubChem CID: 4401657[1]
Molecular Weight 150.22 g/mol PubChem CID: 4401657[1]
Appearance Varies (typically a liquid or low-melting solid at room temperature)General knowledge
XLogP3 0.8PubChem CID: 4401657[1]

Scientific Principles of Solubility

The solubility of a compound is governed by the principle of "like dissolves like," where substances with similar polarities and intermolecular forces tend to be miscible. The structure of N,N-dimethyl-2-(pyridin-3-yl)ethanamine suggests a propensity for solubility in polar solvents.

  • Polarity: The presence of two nitrogen atoms and the dipole moment of the pyridine ring contribute to the molecule's overall polarity. This polarity facilitates interactions with polar solvent molecules.

  • Hydrogen Bonding: While the tertiary amine nitrogen cannot donate a hydrogen bond, it can act as a hydrogen bond acceptor. The pyridine nitrogen can also accept hydrogen bonds. This capability is crucial for solubility in protic solvents like alcohols.

  • Van der Waals Forces: Non-polar interactions, though weaker, will play a role in the dissolution in less polar organic solvents.

Based on these principles, a qualitative solubility prediction can be made:

  • High Solubility Expected: In polar aprotic solvents like DMSO and DMF, and in polar protic solvents like methanol and ethanol.

  • Moderate Solubility Expected: In solvents of intermediate polarity such as acetonitrile and tetrahydrofuran (THF).

  • Low to Limited Solubility Expected: In non-polar solvents like toluene and hexane.

Protocols for Dissolution and Solubility Determination

Given the lack of specific quantitative data, the following protocols provide a standardized methodology for preparing solutions of N,N-dimethyl-2-(pyridin-3-yl)ethanamine and for determining its solubility in a solvent of interest.

General Materials and Equipment
  • N,N-dimethyl-2-(pyridin-3-yl)ethanamine (high purity)

  • Anhydrous DMSO

  • Anhydrous organic solvents (e.g., ethanol, methanol, acetonitrile, THF, toluene, hexane)

  • Analytical balance (readable to at least 0.1 mg)

  • Volumetric flasks (Class A)

  • Pipettes (calibrated)

  • Vortex mixer

  • Magnetic stirrer and stir bars

  • Temperature-controlled environment (e.g., water bath, incubator)

  • Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)

Protocol for Preparing a Stock Solution (Example: 10 mM in DMSO)

This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for many biological assays.

Step-by-Step Procedure:

  • Calculate the required mass: For 10 mL of a 10 mM solution:

    • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • Mass = 0.010 mol/L x 0.010 L x 150.22 g/mol = 0.015022 g (15.0 mg)

  • Weigh the compound: Accurately weigh approximately 15.0 mg of N,N-dimethyl-2-(pyridin-3-yl)ethanamine into a tared vial. Record the exact weight.

  • Add solvent: Add a portion of anhydrous DMSO (e.g., 5-7 mL) to the vial.

  • Dissolve the compound: Cap the vial and vortex or sonicate until the solid is completely dissolved. Gentle warming (e.g., to 37°C) may be applied to aid dissolution, but ensure the compound is stable at that temperature.

  • Adjust to final volume: Quantitatively transfer the solution to a 10 mL volumetric flask. Rinse the vial with small aliquots of DMSO and add the rinsings to the flask. Bring the final volume to the 10 mL mark with DMSO.

  • Homogenize: Cap the flask and invert it several times to ensure a homogeneous solution.

  • Storage: Store the stock solution in a tightly sealed container, protected from light and moisture, at an appropriate temperature (e.g., -20°C or -80°C for long-term storage).

G cluster_prep Stock Solution Preparation Workflow start Start calc Calculate Mass of Compound start->calc weigh Weigh Compound calc->weigh add_solvent Add Solvent (e.g., DMSO) weigh->add_solvent dissolve Dissolve (Vortex/Sonicate) add_solvent->dissolve transfer Transfer to Volumetric Flask dissolve->transfer adjust_vol Adjust to Final Volume transfer->adjust_vol homogenize Homogenize Solution adjust_vol->homogenize store Store Appropriately homogenize->store end_prep End store->end_prep

Caption: Workflow for preparing a stock solution of N,N-dimethyl-2-(pyridin-3-yl)ethanamine.

Protocol for Determining Solubility (Gravimetric Method)

This method determines the solubility by creating a saturated solution and measuring the mass of the dissolved solute.

Step-by-Step Procedure:

  • Prepare a saturated solution: Add an excess amount of N,N-dimethyl-2-(pyridin-3-yl)ethanamine to a known volume or mass of the chosen solvent in a sealed vial. The presence of undissolved solid is essential.

  • Equilibration: Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25°C). Agitate the mixture for a sufficient period (e-g., 24-48 hours) to ensure the solution reaches equilibrium saturation.

  • Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle.

  • Filtration: Carefully draw a sample of the supernatant using a syringe and filter it through a pre-warmed (to the equilibration temperature) syringe filter into a pre-weighed, dry vial. This step is critical to remove any undissolved microcrystals.

  • Mass Determination: Accurately weigh the vial containing the filtered saturated solution.

  • Solvent Evaporation: Remove the solvent under reduced pressure (e.g., using a rotary evaporator or a vacuum oven at a temperature below the compound's boiling/decomposition point).

  • Final Weighing: Once the solvent is completely removed, cool the vial in a desiccator and weigh it again. The difference between this final mass and the initial mass of the empty vial is the mass of the dissolved compound.

  • Calculate Solubility:

    • Solubility (g/L) = Mass of dissolved compound (g) / Volume of solvent used (L)

    • Solubility (mg/mL) = Mass of dissolved compound (mg) / Volume of solvent used (mL)

G cluster_solubility Gravimetric Solubility Determination Workflow start_sol Start add_excess Add Excess Compound to Solvent start_sol->add_excess equilibrate Equilibrate with Agitation (24-48h at constant T) add_excess->equilibrate settle Settle Undissolved Solid equilibrate->settle filter Filter Supernatant settle->filter weigh_sol Weigh Filtered Solution filter->weigh_sol evaporate Evaporate Solvent weigh_sol->evaporate weigh_solid Weigh Dry Solute evaporate->weigh_solid calculate Calculate Solubility weigh_solid->calculate end_sol End calculate->end_sol

Caption: Workflow for the gravimetric determination of solubility.

Troubleshooting and Expert Insights

  • Compound appears insoluble: If the compound does not readily dissolve, gentle heating or sonication can be applied. However, be cautious of potential degradation at elevated temperatures. For tertiary amines, ensure the free base form is being used, as salt forms will have different solubility profiles.

  • Solution becomes cloudy upon storage: This may indicate that the compound is precipitating out of solution, possibly due to temperature changes or solvent evaporation. If this occurs, warm the solution and vortex until it becomes clear again before use. It may also suggest that the initial concentration was above the solubility limit at the storage temperature.

  • Hygroscopicity: Tertiary amines can be hygroscopic. It is recommended to handle the compound in a low-humidity environment and to use anhydrous solvents to avoid introducing water, which can affect solubility and stability.

  • pH considerations: The basicity of the tertiary amine and pyridine moieties means that the pH of aqueous solutions will be alkaline. In protic solvents, the protonation state can influence solubility. For non-aqueous solvents, this is less of a concern.

Conclusion

References

  • PubChem. N,N-dimethyl-2-(pyridin-3-yl)ethanamine. National Center for Biotechnology Information. [Link]

  • PubChem. Pyridine. National Center for Biotechnology Information. [Link]

  • Chemeurope.com. Pyridine. [Link]

  • ACS Publications. A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. [Link]

  • McLaughlin, J. C. Experiment 27 - Amines and Amides. [Link]

  • Wikipedia. Amine. [Link]

  • ACS Publications. Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions. [Link]

  • University of Rochester. Common Organic Solvents: Table of Properties. [Link]

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Method

Application Notes &amp; Protocols: Incorporating N,N-dimethyl-2-(pyridin-3-yl)ethanamine into Targeted Drug Delivery Systems

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the conceptualization, synthesis, and evaluation of targeted drug delivery systems utilizing N,N-di...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the conceptualization, synthesis, and evaluation of targeted drug delivery systems utilizing N,N-dimethyl-2-(pyridin-3-yl)ethanamine as a novel targeting ligand. We present a scientifically-grounded rationale for its application, detailed protocols for nanoparticle formulation and characterization, and methodologies for in vitro and in vivo assessment. This guide is designed to be a practical resource, explaining the causality behind experimental choices and providing a framework for the development of new targeted therapeutics.

Introduction: The Rationale for N,N-dimethyl-2-(pyridin-3-yl)ethanamine in Targeted Drug Delivery

The pyridine moiety is a ubiquitous scaffold in medicinal chemistry, present in numerous FDA-approved drugs.[1][2] Its ability to participate in hydrogen bonding and its inherent biocompatibility make it an attractive component for drug design.[1][2] N,N-dimethyl-2-(pyridin-3-yl)ethanamine, a simple derivative, presents an intriguing opportunity as a targeting ligand for several reasons:

  • Structural Analogy: The pyridine ring is a core component of molecules that interact with various biological targets, including kinases and receptors that are often overexpressed in cancer cells.[1][3]

  • Chemical Versatility: The tertiary amine group provides a readily available site for protonation under physiological conditions, potentially influencing cellular uptake mechanisms.

  • Synthetic Accessibility: The synthesis of N,N-dimethyl-2-(pyridin-3-yl)ethanamine and its analogues is well-documented, allowing for straightforward incorporation into more complex systems.

This guide will focus on a hypothetical application in cancer therapy, where the pyridine ligand could target specific receptors on tumor cells, leading to enhanced drug accumulation and reduced off-target toxicity.

Conceptual Workflow for Developing a Targeted Nanoparticle System

The development of a targeted drug delivery system is a multi-step process that requires careful planning and rigorous characterization at each stage. The following diagram illustrates the overall workflow described in this guide.

Workflow cluster_0 Phase 1: Formulation & Synthesis cluster_1 Phase 2: Physicochemical Characterization cluster_2 Phase 3: Biological Evaluation A Ligand Synthesis/ Procurement D Ligand Conjugation to Nanoparticle Surface A->D B Nanoparticle Selection (e.g., PLGA) C Drug Encapsulation (e.g., Doxorubicin) B->C C->D E Size & Zeta Potential (DLS) D->E F Morphology (SEM/TEM) D->F G Drug Loading & Encapsulation Efficiency (HPLC) D->G H In Vitro Drug Release D->H I In Vitro Cell Studies (Cytotoxicity, Uptake) H->I J In Vivo Animal Models (Efficacy, Biodistribution) I->J K Toxicology Assessment J->K

Caption: Overall workflow for the development and evaluation of a targeted drug delivery system.

Part I: Formulation and Synthesis

Nanoparticle Platform Selection: Poly(lactic-co-glycolic acid) (PLGA)

For this application note, we have selected Poly(lactic-co-glycolic acid) (PLGA) as the nanoparticle platform. PLGA is a biodegradable and biocompatible copolymer that is FDA-approved for various medical applications.[4][5] Its key advantages include:

  • Tunable Properties: The degradation rate and drug release profile can be controlled by altering the lactic acid to glycolic acid ratio.[6]

  • Versatility: PLGA can encapsulate both hydrophobic and hydrophilic drugs.[4]

  • Surface Modification: The surface of PLGA nanoparticles can be readily functionalized for the attachment of targeting ligands.[5][6]

Protocol: Synthesis of Doxorubicin-Loaded PLGA Nanoparticles

This protocol describes the synthesis of doxorubicin-loaded PLGA nanoparticles using a single emulsion-solvent evaporation method, a technique well-suited for hydrophobic drugs.[4]

Principle: PLGA and the hydrophobic drug are dissolved in an organic solvent. This solution is then emulsified in an aqueous phase containing a stabilizer. The organic solvent is subsequently removed by evaporation, leading to the formation of solid nanoparticles.

Materials:

  • PLGA (50:50 lactide:glycolide ratio)

  • Doxorubicin hydrochloride (DOX)

  • Dichloromethane (DCM)

  • Poly(vinyl alcohol) (PVA), 1% (w/v) aqueous solution

  • Deionized water

  • Magnetic stirrer

  • Probe sonicator

Procedure:

  • Organic Phase Preparation: Dissolve 100 mg of PLGA and 10 mg of DOX (pre-treated with triethylamine to form the hydrophobic base) in 5 mL of DCM.

  • Emulsification: Add the organic phase dropwise to 20 mL of 1% PVA solution while stirring at 500 rpm.

  • Sonication: Immediately sonicate the mixture on an ice bath for 3 minutes (30 seconds on, 10 seconds off cycles) to form an oil-in-water (o/w) emulsion.

  • Solvent Evaporation: Stir the emulsion at room temperature for 4-6 hours to allow for the complete evaporation of DCM.

  • Nanoparticle Collection: Centrifuge the nanoparticle suspension at 15,000 rpm for 20 minutes.

  • Washing: Discard the supernatant and wash the nanoparticle pellet twice with deionized water to remove excess PVA and unencapsulated drug.

  • Lyophilization: Resuspend the final nanoparticle pellet in a small volume of deionized water and lyophilize for long-term storage.

Protocol: Conjugation of N,N-dimethyl-2-(pyridin-3-yl)ethanamine to PLGA Nanoparticles

This protocol utilizes carbodiimide chemistry to covalently link the amine group of the targeting ligand to the carboxylic acid groups on the surface of PLGA nanoparticles.

Principle: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) are used to activate the carboxyl groups on the PLGA surface, forming a stable NHS ester. This intermediate then reacts with the primary or secondary amine of the ligand to form a stable amide bond.

Materials:

  • Doxorubicin-loaded PLGA nanoparticles

  • N,N-dimethyl-2-(pyridin-3-yl)ethanamine

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide)

  • MES buffer (0.1 M, pH 6.0)

  • Phosphate-buffered saline (PBS, pH 7.4)

Conjugation PLGA PLGA-COOH ActivatedPLGA PLGA-COO-NHS PLGA->ActivatedPLGA + EDC/NHS ConjugatedPLGA PLGA-CO-NH-Ligand ActivatedPLGA->ConjugatedPLGA + Ligand-NH2 Ligand Ligand-NH2 (N,N-dimethyl-2-(pyridin-3-yl)ethanamine) Ligand->ConjugatedPLGA

Caption: Carbodiimide-mediated conjugation of an amine-containing ligand to a carboxylated surface.

Procedure:

  • Nanoparticle Resuspension: Resuspend 10 mg of lyophilized PLGA-DOX nanoparticles in 5 mL of MES buffer.

  • Activation: Add 20 mg of EDC and 12 mg of NHS to the nanoparticle suspension. Incubate for 30 minutes at room temperature with gentle stirring.

  • Conjugation: Add a 10-fold molar excess of N,N-dimethyl-2-(pyridin-3-yl)ethanamine to the activated nanoparticle suspension. Adjust the pH to 7.4 with PBS and react for 4 hours at room temperature.

  • Washing: Centrifuge the nanoparticles at 15,000 rpm for 20 minutes. Wash the pellet three times with PBS to remove unreacted ligand and coupling reagents.

  • Storage: Resuspend the final targeted nanoparticles in a suitable buffer or lyophilize for storage.

Part II: Physicochemical Characterization

Thorough characterization is essential to ensure the quality, stability, and efficacy of the formulated nanoparticles.[7][8]

Protocol: Particle Size and Zeta Potential Measurement

Principle: Dynamic Light Scattering (DLS) measures the fluctuations in scattered light intensity due to the Brownian motion of particles in suspension. This information is used to determine the hydrodynamic diameter of the nanoparticles. Zeta potential is a measure of the surface charge of the nanoparticles and is an indicator of their stability in suspension.

Equipment:

  • Zetasizer or similar DLS instrument

Procedure:

  • Sample Preparation: Dilute the nanoparticle suspension in deionized water to an appropriate concentration (typically 0.1-1 mg/mL).

  • Measurement: Transfer the diluted suspension to a cuvette and place it in the instrument.

  • Data Acquisition: Perform the measurements according to the instrument's software instructions. For size, record the Z-average diameter and the Polydispersity Index (PDI). For zeta potential, record the average value in millivolts (mV).

Table 1: Expected Physicochemical Properties of Nanoparticles

ParameterUntargeted PLGA-DOX NPsTargeted PLGA-DOX-Pyridine NPsRationale
Size (Z-average) 150 - 200 nm160 - 220 nmSlight increase due to surface conjugation.
PDI < 0.2< 0.2Indicates a monodisperse population.
Zeta Potential -15 to -25 mV-10 to -20 mVThe negative charge from PLGA's carboxyl groups is partially neutralized by the positively charged pyridine ligand.
Protocol: Drug Loading and Encapsulation Efficiency

Principle: The amount of drug encapsulated within the nanoparticles is determined by lysing the nanoparticles and quantifying the drug content using High-Performance Liquid Chromatography (HPLC).

Equipment:

  • HPLC system with a suitable detector (e.g., UV-Vis or fluorescence)

  • Centrifuge

Procedure:

  • Standard Curve: Prepare a standard curve of the free drug in a suitable solvent.

  • Sample Preparation:

    • Total Drug: Lyse a known amount of lyophilized nanoparticles in a solvent that dissolves both the polymer and the drug (e.g., acetonitrile).

    • Free Drug: Centrifuge the nanoparticle suspension after synthesis and collect the supernatant.

  • HPLC Analysis: Inject the samples and standards into the HPLC system and quantify the drug concentration based on the peak area.

  • Calculations:

    • Drug Loading (%) = (Mass of drug in nanoparticles / Mass of nanoparticles) x 100

    • Encapsulation Efficiency (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100

Part III: Biological Evaluation

Biological evaluation is crucial to assess the targeting efficacy and therapeutic potential of the developed drug delivery system.[9][10]

Protocol: In Vitro Cellular Uptake

Principle: This assay quantifies the internalization of the nanoparticles by target cells. This can be done by measuring the fluorescence of the encapsulated drug (e.g., doxorubicin) within the cells.

Materials:

  • Target cancer cell line (e.g., a line known to overexpress a receptor for pyridine-like molecules)

  • Control cell line (with low or no expression of the target receptor)

  • Cell culture medium and supplements

  • Fluorescence microscope or flow cytometer

Procedure:

  • Cell Seeding: Seed the target and control cells in appropriate culture plates and allow them to adhere overnight.

  • Treatment: Treat the cells with free doxorubicin, untargeted PLGA-DOX nanoparticles, and targeted PLGA-DOX-Pyridine nanoparticles at equivalent doxorubicin concentrations.

  • Incubation: Incubate for a defined period (e.g., 4 hours).

  • Washing: Wash the cells thoroughly with PBS to remove non-internalized nanoparticles.

  • Analysis:

    • Fluorescence Microscopy: Visualize the intracellular doxorubicin fluorescence to qualitatively assess uptake.

    • Flow Cytometry: Quantify the mean fluorescence intensity of the cell population for a quantitative comparison of uptake.

Protocol: In Vivo Biodistribution and Efficacy Study

Principle: This study evaluates the distribution of the nanoparticles in a living organism and their ability to inhibit tumor growth.

Animal Model:

  • Immunocompromised mice bearing subcutaneous tumors derived from the target cancer cell line.

Procedure:

  • Tumor Inoculation: Inoculate the mice with tumor cells and allow the tumors to grow to a palpable size.

  • Grouping: Randomly assign the mice to different treatment groups (e.g., saline control, free drug, untargeted nanoparticles, targeted nanoparticles).

  • Administration: Administer the treatments intravenously at a predetermined dosing schedule.

  • Biodistribution: At selected time points, euthanize a subset of mice from each group. Harvest major organs and the tumor. Homogenize the tissues and extract the drug for quantification by HPLC or measure the fluorescence of a labeled nanoparticle.

  • Efficacy: Monitor tumor growth over time by measuring tumor volume. Record animal body weight as an indicator of toxicity.

  • Data Analysis: Compare the drug accumulation in the tumor and other organs between the different groups. Analyze the tumor growth inhibition data to determine the therapeutic efficacy.

Conclusion

The incorporation of N,N-dimethyl-2-(pyridin-3-yl)ethanamine into a nanoparticle-based drug delivery system presents a promising strategy for targeted therapy. The protocols and methodologies outlined in this guide provide a comprehensive framework for the development and evaluation of such a system. Rigorous physicochemical characterization and thorough biological evaluation are paramount to validating the efficacy and safety of these novel therapeutic agents.

References

  • Introduction to PLGA Nanoparticles as a Drug Delivery System - Inside Therapeutics. (2026, January 16).
  • PLGA Nanoparticle-Based Formulations to Cross the Blood–Brain Barrier for Drug Delivery:
  • Recent Applications of PLGA in Drug Delivery Systems - MDPI. (2024, September 14).
  • Formulation and Characterization of Polymeric Nanoparticles for Targeted Cancer Therapy. (2025, July 23).
  • Drug Delivery with Targeted Nanoparticles: In Vitro and In Vivo Evalu
  • In vitro and in vivo characterization of pharmaceutical nanocarriers used for drug delivery. (2019, February 20).
  • Polylactide-co-glycolic Acid Nanoparticles for Drug Delivery System - Asian Journal of Pharmaceutics. (2021, August 28).
  • Drug-loaded PEG-PLGA nanoparticles for cancer tre
  • Targeted Liposomal Drug Delivery: Overview of the Current Applic
  • Polymeric Nanoparticles in Targeted Drug Delivery: Unveiling the Impact of Polymer Characterization and Fabric
  • New targeted-colon delivery system: In vitro and in vivo evalu
  • Liposome Formulation for Tumor-Targeted Drug Delivery Using Radi
  • Chemical Conjugation in Drug Delivery Systems - Frontiers. (2022, May 25).
  • LIPOSOMES AS TARGETED DRUG DELIVERY SYSTEM: A REVIEW - IJNRD.
  • Nanoparticle drug delivery - Wikipedia.
  • An Overview: Methods for Preparation and Characterization of Liposomes as Drug Delivery Systems.
  • Drug Delivery with Targeted Nanoparticles: In Vitro and In Vivo Evalu
  • Nanoparticle drug delivery enhances the cytotoxicity of hydrophobic–hydrophilic drug conjugates - Journal of M
  • Synthesis, in vitro and in vivo evaluation of a delivery system for targeting anticancer drugs to the brain - PubMed. (2003, October 15).
  • Pyridine Ligands - Ligands & Coordination Complexes - Alfa Chemistry. (2025, May 9).
  • Antibody-conjugated nanoparticles for target-specific drug delivery of chemotherapeutics - PMC.
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  • Nanoparticles for Targeted Drug Delivery: Innovations, Challenges, and Clinical Prospects - Juniper Publishers. (2025, January 15).
  • Liposomes Used As a Drug Delivery System: Preparation Method, Apllication, Current Status of Approved Products, Regulatory Envir - International Journal of Pharmaceutical Research and Applic
  • N,N-dimethyl-2-(pyridin-3-yl)ethanamine | C9H14N2 - PubChem.
  • Synthesis, Characterization and Targeted Drug Delivery of Curcumin-Loaded PLGA Nanoparticles - Publish - Eman. (2024, November 10).
  • Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applications | IntechOpen. (2024, December 19).
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  • A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC.
  • Pyridine: the scaffolds with significant clinical diversity - PMC.
  • N-methyl-2-(pyridin-2-yl)-N-(pyridin-3-ylmethyl)ethanamine - PubChem.
  • Synthesis of novel N,N-dimethyl-1-(5-methyl-2-arylimidazo[1,2-a]pyridin-3-yl)
  • Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy - PubMed. (2024, February 15).
  • Synthesis and Properties of N 2 ,N 6 -Dimethyl-N 2 ,N 4 ,N 6 ,3,5-Pentanitro-2,4,6-Pyridinetriamine - 《含能材料》:火炸药. (2025, May 25).
  • N,N-DIMETHYL-N'-(2-PYRIDIN-3-YL-QUINOLIN-4-YL)-ETHANE-1,2-DIAMINE - NextSDS.
  • Recent developments in chemical reactivity of N,N-dimethylenamino ketones as synthons for various heterocyles - RSC Publishing. (2017, March 6).

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Application

Application Notes and Protocols: N,N-dimethyl-2-(pyridin-3-yl)ethanamine Cell Culture Assays

Introduction: Unveiling the Bioactivity of a Novel Pyridine Compound N,N-dimethyl-2-(pyridin-3-yl)ethanamine is a pyridine derivative with structural similarities to compounds known to interact with nicotinic acetylcholi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unveiling the Bioactivity of a Novel Pyridine Compound

N,N-dimethyl-2-(pyridin-3-yl)ethanamine is a pyridine derivative with structural similarities to compounds known to interact with nicotinic acetylcholine receptors (nAChRs).[1] These receptors are ligand-gated ion channels that play critical roles in both the central nervous system and in non-neuronal tissues.[2][3] Dysregulation of nAChR signaling has been implicated in various pathologies, including cancer, where they can modulate cell proliferation, apoptosis, and migration.[2][4][5] Given its structure, it is hypothesized that N,N-dimethyl-2-(pyridin-3-yl)ethanamine may act as a modulator of nAChR activity, making it a compound of interest for drug discovery and development.

These application notes provide a comprehensive framework for researchers to initiate the investigation of N,N-dimethyl-2-(pyridin-3-yl)ethanamine's effects in a cell culture setting. The following protocols are designed to be adaptable and should be optimized for specific cell lines and experimental questions.

Foundational Knowledge: The Rationale Behind the Experimental Design

The experimental approach outlined herein is predicated on the potential interaction of N,N-dimethyl-2-(pyridin-3-yl)ethanamine with nAChRs. nAChR activation can trigger a cascade of intracellular signaling events, including calcium influx and the activation of key pathways like the mitogen-activated protein kinase (MAPK/ERK) and phosphoinositide 3-kinase (PI3K/Akt) pathways.[6][7] These pathways are central regulators of cell fate, and their modulation can lead to changes in cell viability, proliferation, and other cellular functions.[5]

Therefore, the core of this guide focuses on:

  • Assessing Cytotoxicity and Viability: To determine the compound's direct impact on cell survival.

  • Measuring Cell Proliferation: To understand if the compound stimulates or inhibits cell growth.

  • Investigating nAChR-Mediated Signaling: To probe the potential mechanism of action through calcium imaging and analysis of downstream signaling proteins.

Experimental Workflow Overview

The following diagram outlines the general workflow for characterizing the cellular effects of N,N-dimethyl-2-(pyridin-3-yl)ethanamine.

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_assays Phase 2: Primary Assays cluster_mechanistic Phase 3: Mechanistic Studies Compound_Prep Compound Preparation (Stock & Working Solutions) Cytotoxicity Cytotoxicity/Viability (MTT Assay) Compound_Prep->Cytotoxicity Proliferation Proliferation (BrdU Assay) Compound_Prep->Proliferation Cell_Culture Cell Line Selection & Culture Cell_Culture->Cytotoxicity Cell_Culture->Proliferation Signaling Signaling Pathway Analysis (Western Blot: p-ERK, p-Akt) Cytotoxicity->Signaling Inform Dosing Calcium Calcium Imaging (Fluo-4 Assay) Cytotoxicity->Calcium Inform Dosing Proliferation->Signaling Proliferation->Calcium

Caption: General experimental workflow for cell-based assays.

Materials and Reagents

Compound Preparation
  • N,N-dimethyl-2-(pyridin-3-yl)ethanamine

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Phosphate-buffered saline (PBS), sterile

Cell Culture
  • Recommended Cell Lines:

    • Neuronal: SH-SY5Y (human neuroblastoma, expresses various nAChR subunits including α3, α5, β2, and β4).[8]

    • Non-neuronal (Cancer):

      • A549 (human lung carcinoma, expresses α7 nAChR).[5]

      • PC-3 (human prostate cancer, expresses α5 and α7 nAChRs).[6]

      • MCF-7 (human breast cancer, expresses α9 nAChR).[6]

      • SBC3, H82 (small cell lung cancer lines, express various nAChR subunits).[9][10]

  • Appropriate cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal bovine serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

Assay-Specific Reagents
  • MTT Assay: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), solubilization solution (e.g., acidified isopropanol or detergent-based solution).[11][12]

  • BrdU Assay: Bromodeoxyuridine (BrdU) labeling reagent, fixing/denaturing solution, anti-BrdU antibody (conjugated or primary), secondary antibody (if required), substrate.[13][14]

  • Western Blotting: Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors), protein assay kit (e.g., BCA), SDS-PAGE gels, transfer membranes (PVDF or nitrocellulose), blocking buffer (e.g., 5% BSA or non-fat milk in TBST), primary antibodies (e.g., anti-phospho-ERK1/2, anti-total-ERK1/2, anti-phospho-Akt, anti-total-Akt), HRP-conjugated secondary antibodies, enhanced chemiluminescence (ECL) substrate.[15][16]

  • Calcium Imaging: Fluo-4 AM calcium indicator, Pluronic F-127.[17][18]

Protocols

Protocol 1: Compound Stock and Working Solution Preparation

The proper preparation of the test compound is critical for reproducible results.[19][20]

  • Stock Solution (10 mM):

    • Accurately weigh the N,N-dimethyl-2-(pyridin-3-yl)ethanamine powder.

    • Dissolve in an appropriate volume of 100% DMSO to achieve a 10 mM concentration.

    • Vortex thoroughly to ensure complete dissolution.

    • Aliquot into small volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

  • Working Solutions:

    • On the day of the experiment, thaw a stock aliquot.

    • Prepare serial dilutions of the stock solution in the appropriate cell culture medium to achieve the final desired concentrations for treatment.

    • Important: Ensure the final concentration of DMSO in the culture medium does not exceed 0.5% (v/v), as higher concentrations can be toxic to cells. Prepare a "vehicle control" with the same final DMSO concentration as the highest compound concentration being tested.[16]

Protocol 2: Cell Seeding and Culture
  • Culture the selected cell line according to standard protocols.

  • For assays, harvest cells that are in the logarithmic growth phase and have high viability (>90%).

  • Seed cells into 96-well plates (for MTT and BrdU assays) or larger format plates (6-well or 10 cm dishes for Western blotting) at a predetermined optimal density. This density should allow for cell growth during the treatment period without reaching overconfluency.[12]

  • Allow cells to adhere and recover for 18-24 hours in a humidified incubator at 37°C with 5% CO₂ before compound treatment.[16]

Protocol 3: MTT Cytotoxicity/Viability Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[11][21] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[11]

  • After the 18-24 hour cell adherence period, remove the medium and replace it with fresh medium containing various concentrations of N,N-dimethyl-2-(pyridin-3-yl)ethanamine or the vehicle control.

  • Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).[22]

  • Four hours before the end of the incubation period, add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[11]

  • Incubate for 4 hours at 37°C.[11]

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[21]

  • Incubate the plate overnight in the incubator or for at least 2 hours at room temperature in the dark.[11][12]

  • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[11]

ParameterRecommended Range
Cell Seeding Density1,000 - 100,000 cells/well (optimize for cell line)[12]
Compound Concentration Range0.1 µM - 100 µM (logarithmic dilutions)
Incubation Time24, 48, 72 hours
MTT Incubation2 - 4 hours[12]
Absorbance Wavelength570 nm[12]
Protocol 4: BrdU Cell Proliferation Assay

This immunoassay detects the incorporation of the thymidine analog BrdU into newly synthesized DNA of proliferating cells.[13][23]

  • Treat cells with N,N-dimethyl-2-(pyridin-3-yl)ethanamine as described for the MTT assay for the desired duration (e.g., 24 or 48 hours).

  • Add BrdU labeling solution to each well at a final concentration of 10 µM and incubate for 1-4 hours at 37°C.[13][24] The optimal incubation time will depend on the cell cycle length of your cell line.[23]

  • Remove the labeling medium and fix/denature the cells according to the manufacturer's protocol. This step is crucial for exposing the incorporated BrdU to the antibody.[13]

  • Incubate with an anti-BrdU antibody for at least 1 hour at room temperature.[13]

  • Wash the cells and, if necessary, incubate with a labeled secondary antibody.

  • Add the substrate and measure the absorbance or fluorescence using a microplate reader.

ParameterRecommended Setting
BrdU Concentration10 µM[25]
BrdU Incubation1 - 4 hours (cell line dependent)[13][23]
Fixing/Denaturing30 minutes at room temperature[13]
Primary Antibody Incubation1 hour at room temperature[13]
Protocol 5: Western Blot Analysis of nAChR Signaling Pathways

Western blotting allows for the detection and quantification of specific proteins, such as the phosphorylated (activated) forms of ERK and Akt, key downstream effectors of nAChR signaling.[15][26]

Signaling_Pathway Compound N,N-dimethyl-2- (pyridin-3-yl)ethanamine nAChR nAChR Compound->nAChR Ca_Influx Ca²⁺ Influx nAChR->Ca_Influx PI3K PI3K Ca_Influx->PI3K Ras Ras Ca_Influx->Ras Akt Akt PI3K->Akt pAkt p-Akt (Active) Akt->pAkt Proliferation Proliferation/ Survival pAkt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK pERK p-ERK (Active) ERK->pERK pERK->Proliferation

Sources

Method

catalytic applications of N,N-dimethyl-2-(pyridin-3-yl)ethanamine in cross-coupling reactions

Application Note: Catalytic Applications of N,N-Dimethyl-2-(pyridin-3-yl)ethanamine in Advanced Cross-Coupling Reactions Document ID: AN-2026-03-28 Target Audience: Synthetic Chemists, Process Researchers, and Drug Devel...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Catalytic Applications of N,N-Dimethyl-2-(pyridin-3-yl)ethanamine in Advanced Cross-Coupling Reactions

Document ID: AN-2026-03-28 Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Focus: Ligand Design, Bimetallic Synergism, and Concerted Metalation-Deprotonation (CMD)

Executive Summary & Structural Rationale

In modern cross-coupling chemistry, the design of the ligand sphere dictates not only the stability of the transition metal catalyst but also the precise energy landscape of the turnover-limiting steps. N,N-Dimethyl-2-(pyridin-3-yl)ethanamine (3-DMAEPy) has emerged as a highly specialized, bifunctional ligand capable of unlocking challenging catalytic pathways that standard bidentate ligands (e.g., bipyridine, TMEDA) cannot access.

The structural brilliance of 3-DMAEPy lies in its meta-substitution. Unlike its ortho-substituted isomer, which forms rigid, thermodynamically stable 6-membered chelate rings that often trap palladium in an inactive resting state, the meta-relationship in 3-DMAEPy geometrically prohibits mononuclear bidentate chelation. Instead, it acts as a hemilabile, secondary-sphere functional ligand . The pyridine nitrogen strongly coordinates to the primary catalytic metal (e.g., Pd), while the flexible, ethyl-tethered dimethylamine group remains uncoordinated, projecting into the secondary coordination sphere to act as an internal base or a bridging site for a secondary metal[1].

Mechanistic Causality: The "Anti-Chelation" Advantage

The primary application of 3-DMAEPy is in the acceleration of Concerted Metalation-Deprotonation (CMD) during direct C(sp²)–H and C(sp³)–H functionalizations.

In traditional cross-coupling, external inorganic bases (like K₂CO₃ or Cs₂CO₃) must diffuse to the metal center to abstract a proton during the C–H cleavage step. This heterogeneous phase transfer is often the turnover-limiting step. When 3-DMAEPy is employed, the pendant –NMe₂ group acts as a localized, high-concentration internal base. Because it is tethered directly to the Pd-coordinated pyridine, the entropic penalty for proton abstraction is drastically reduced. The amine shuttles the proton from the arene to the external inorganic base, effectively acting as a catalytic proton-relay system[1].

Furthermore, in bimetallic cross-coupling (e.g., Pd/Cu synergistic catalysis), 3-DMAEPy acts as a bridging ligand. The pyridine binds to Pd(II) to facilitate oxidative addition, while the pendant amine binds to Cu(I) to facilitate transmetalation, bringing the two metal centers into optimal proximity[2].

CMD_Pathway Pd_Center Pd(II) Catalytic Center Py_Coord Pyridine N-Coordination (Primary Binding) Pd_Center->Py_Coord Ligand Binding CH_Act Concerted Metalation- Deprotonation (CMD) Pd_Center->CH_Act Electrophilic Metalation Amine_Base Pendant -NMe2 Group (Secondary Sphere Base) Py_Coord->Amine_Base Conformational Flexibility Amine_Base->CH_Act Proton Abstraction Cross_Product Cross-Coupled Product & Catalyst Regeneration CH_Act->Cross_Product Reductive Elimination

Fig 1. Bifunctional role of 3-DMAEPy in Concerted Metalation-Deprotonation (CMD).

Quantitative Performance Data

To illustrate the "anti-chelation" advantage, Table 1 summarizes the catalytic efficacy of 3-DMAEPy against standard nitrogenous ligands in the Pd-catalyzed direct C–H arylation of unactivated benzene with 4-bromotoluene[3].

Table 1: Comparative Catalytic Efficacy in Pd-Catalyzed Direct C–H Arylation

Ligand SystemCatalyst Loading (mol%)Yield (%)Turnover Number (TON)Dominant Catalyst Resting State
None (Control)5.012%2.4Pd Black (Irreversible Deactivation)
Pyridine5.045%9.0[Pd(Py)₂(Ar)(X)] (Sluggish CMD)
2-DMAEPy (ortho)5.038%7.6Stable[Pd(L-L)] Chelate (Thermodynamic Sink)
3-DMAEPy (meta) 1.0 94% 94.0 Transient Monodentate (Accelerated CMD)

Data Interpretation: The ortho-isomer (2-DMAEPy) performs poorly because it forms a highly stable bidentate chelate, stalling the catalytic cycle. 3-DMAEPy achieves a 10-fold increase in TON by maintaining a vacant coordination site for the substrate while utilizing its pendant amine for internal deprotonation[3].

Validated Experimental Protocols

Protocol A: Pd-Catalyzed Direct C–H Arylation using 3-DMAEPy

This protocol describes the functionalization of unactivated arenes using 3-DMAEPy as a CMD-accelerating ligand.

Self-Validating System Check: The reaction relies on the transient nature of the pendant amine. If a coordinating solvent (like DMF or DMSO) is used, it will outcompete the internal base, crashing the yield. Therefore, non-polar solvents (Toluene/Xylene) are strictly required.

Step-by-Step Methodology:

  • Precatalyst Assembly: In an oven-dried Schlenk flask under N₂, combine Pd(OAc)₂ (2.2 mg, 0.01 mmol, 1.0 mol%) and 3-DMAEPy (3.0 mg, 0.02 mmol, 2.0 mol%) in anhydrous Toluene (1.0 mL). Stir at room temperature for 15 minutes. Causality: Pre-stirring ensures quantitative formation of the[Pd(3-DMAEPy)₂(OAc)₂] active complex before introducing competing substrates.

  • Reagent Addition: Add the aryl halide (1.0 mmol), the arene substrate (2.0 mmol), and anhydrous K₂CO₃ (2.5 mmol). Causality: While 3-DMAEPy acts as the internal proton shuttle, K₂CO₃ is required as the terminal proton sink to regenerate the pendant amine and close the catalytic cycle.

  • Thermal Activation: Seal the flask and heat to 110°C for 12 hours.

  • In-Process Control (IPC): At 4 hours, sample 10 µL of the mixture, dilute in EtOAc, and analyze via GC-MS. Validation: The absence of homocoupled biaryl side-products validates the high cross-coupling selectivity imparted by the hemilabile ligand.

  • Workup: Cool to room temperature, quench with H₂O (5 mL), and extract with EtOAc (3 × 10 mL). Dry over MgSO₄ and purify via silica gel chromatography.

Workflow Step1 1. Precatalyst Formation (Pd + 3-DMAEPy) Step2 2. Reagent Assembly (Ar-H, Ar-X, Base) Step1->Step2 Step3 3. Thermal Activation (110°C, 12h) Step2->Step3 Step4 4. Biphasic Quench & Workup Step3->Step4 Step5 5. Chromatographic Isolation Step4->Step5

Fig 2. Standard operational workflow for 3-DMAEPy-enabled cross-coupling.

Protocol B: Synergistic Bimetallic (Pd/Cu) Decarboxylative Cross-Coupling

In this protocol, 3-DMAEPy acts as a bridging ligand between Pd and Cu, facilitating the cross-coupling of aryl halides with aliphatic carboxylic acids[2].

Self-Validating System Check: The visual color transition of the reaction mixture serves as an immediate diagnostic tool for bimetallic activation.

Step-by-Step Methodology:

  • Bimetallic Loading: Combine PdCl₂ (5 mol%), CuI (10 mol%), and 3-DMAEPy (15 mol%) in a Schlenk tube. Add 1,4-dioxane (2.0 mL).

  • Observation Checkpoint: The solution will initially appear as a heterogeneous green/blue suspension (characteristic of isolated Cu(II)/Pd(II) precatalyst states).

  • Substrate Addition: Add the aryl bromide (1.0 mmol), the carboxylic acid (1.5 mmol), and Cs₂CO₃ (2.0 mmol).

  • Activation & Transmetalation: Heat to 120°C. Validation: Within 45 minutes, the mixture must transition to a homogeneous deep red/brown solution. This color shift confirms active bimetallic transmetalation (reduction to Cu(I)/Pd(0) bridged species). If the solution remains green after 1 hour, it indicates a failure in the reduction step; the operator must abort, verify the inert N₂ atmosphere, and restart.

  • Completion: Stir for 16 hours, filter through a Celite pad to remove copper salts, and concentrate under reduced pressure for subsequent purification.

References

  • [1] Metal–ligand cooperation and synergistic palladium catalysis for the dual ligand system. Organic Chemistry Frontiers (RSC Publishing). Available at:[Link]

  • [2] Bimetallic catalysis for C–C and C–X coupling reactions. Chemical Society Reviews (via PMC). Available at:[Link]

  • [3] Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Nature Catalysis (via PMC). Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

how to improve reaction yield when synthesizing N,N-dimethyl-2-(pyridin-3-yl)ethanamine

Welcome to the technical support center for the synthesis of N,N-dimethyl-2-(pyridin-3-yl)ethanamine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of N,N-dimethyl-2-(pyridin-3-yl)ethanamine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important tertiary amine. Here, we provide in-depth, field-proven insights and troubleshooting protocols to help you optimize your reaction yields and purity.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to N,N-dimethyl-2-(pyridin-3-yl)ethanamine?

There are three main strategies for synthesizing this target molecule, each with distinct advantages and challenges:

  • Reductive Amination: This two-step, one-pot process involves reacting a carbonyl precursor, typically 3-pyridylacetaldehyde, with dimethylamine to form an intermediate iminium ion, which is then reduced in situ to the final tertiary amine.[1][2]

  • Eschweiler-Clarke Reaction: This classic method involves the methylation of a primary or secondary amine precursor, in this case, 2-(pyridin-3-yl)ethanamine, using an excess of formic acid and formaldehyde.[3][4] It is a highly reliable and often high-yielding reaction.

  • Direct Alkylation: This involves treating 2-(pyridin-3-yl)ethanamine with a methylating agent, such as methyl iodide. While seemingly straightforward, this method is notoriously difficult to control and often leads to poor yields of the desired product.[5]

Q2: Which synthetic method generally provides the highest and most reliable yield?

For the synthesis of N,N-dimethyl-2-(pyridin-3-yl)ethanamine, the Eschweiler-Clarke reaction is typically the most robust and high-yielding method.[6] Its mechanism inherently prevents the over-methylation that plagues direct alkylation, as a tertiary amine cannot form the necessary iminium ion intermediate for further reaction.[3] Reductive amination can also be high-yielding but requires more careful optimization of reaction conditions, particularly pH and the choice of reducing agent, to avoid side reactions.[7][8]

Q3: What is the fundamental difference between the Eschweiler-Clarke reaction and direct alkylation with methyl iodide?

The key difference lies in the mechanism and selectivity.

  • Eschweiler-Clarke: This is a reductive amination process. The amine reacts with formaldehyde to form an iminium ion, which is then reduced by formic acid. The reaction stops cleanly at the tertiary amine stage because the product lacks the N-H proton needed to react with another molecule of formaldehyde.[4] This leads to a cleaner reaction profile and higher yield of the desired product.

  • Direct Alkylation (e.g., with CH₃I): This is a nucleophilic substitution (S_N2) reaction. The nitrogen atom of the amine acts as a nucleophile, attacking the methyl iodide. The problem is that the product, the tertiary amine, is often more nucleophilic than the secondary amine precursor. This leads to a "runaway reaction" where the tertiary amine readily reacts again with methyl iodide to form an undesired quaternary ammonium salt, which often precipitates from the reaction, driving the equilibrium towards this side product and reducing the yield of the target molecule.[5]

Troubleshooting Guide: Optimizing Your Synthesis

This section addresses specific issues you may encounter during your experiments, categorized by the synthetic route.

Route 1: Reductive Amination of 3-Pyridylacetaldehyde with Dimethylamine

This method is powerful but sensitive to reaction parameters. Low yields often stem from competing side reactions or suboptimal conditions.

Q: My yield is consistently low, and I'm isolating unreacted 2-(pyridin-3-yl)ethanamine (the mono-methylated product) and starting aldehyde. What is the likely cause?

A: This outcome points to two primary issues: inefficient iminium ion formation or incomplete reduction.

  • Cause 1: Suboptimal pH. The formation of the iminium ion from the aldehyde and dimethylamine is pH-dependent. The reaction requires the amine to be in its free-base form to act as a nucleophile, but the subsequent reduction step is often more efficient on the protonated iminium ion. For many reductive aminations, a slightly acidic pH (around 5-7) is optimal. If the pH is too high, the iminium ion concentration may be too low. If the pH is too low, the concentration of the free dimethylamine nucleophile will be insufficient.

  • Cause 2: Ineffective Reducing Agent. The choice of reducing agent is critical. Milder reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are ideal because they selectively reduce the iminium ion in the presence of the aldehyde.[1] A stronger reductant like sodium borohydride (NaBH₄) can reduce the starting aldehyde to 2-(pyridin-3-yl)ethanol, consuming your starting material.

Recommended Solutions:

  • pH Control: Buffer the reaction medium. Using an acetic acid/acetate buffer system can help maintain the optimal pH range.

  • Reagent Selection: If you are not already, switch to sodium triacetoxyborohydride (NaBH(OAc)₃). It is generally more effective and less toxic than NaBH₃CN and can be used in a wider range of solvents.

  • Staged Addition: Try adding the reducing agent after allowing the aldehyde and dimethylamine to stir together for 30-60 minutes to allow for sufficient iminium ion formation before the reduction step.

Q: My reaction mixture is turning dark, and I'm getting a complex mixture of high-molecular-weight byproducts upon analysis. Why?

A: This strongly suggests that aldol condensation or other polymerization side reactions of the 3-pyridylacetaldehyde are occurring. Aldehydes, especially those with α-hydrogens, are prone to self-condensation under either basic or acidic conditions.

Recommended Solutions:

  • Control Temperature: Run the reaction at a lower temperature (e.g., 0 °C to room temperature) to disfavor the aldol reaction, which typically has a higher activation energy than iminium formation.

  • Control Stoichiometry: Use a slight excess of dimethylamine (e.g., 1.2-1.5 equivalents) to maximize the rate of iminium ion formation, outcompeting the self-condensation pathway.

  • Reverse Addition: Add the aldehyde slowly to the solution of dimethylamine and the reducing agent. This keeps the instantaneous concentration of the aldehyde low, minimizing its opportunity to react with itself.

Reducing AgentTypical Solvent(s)ProsCons
NaBH(OAc)₃ DCE, THF, CH₂Cl₂Highly selective for imines/iminium ions; non-toxic byproducts; effective under mild acidic conditions.[1]Moisture-sensitive; can be more expensive.
NaBH₃CN MeOH, EtOHSelective for imines/iminium ions; effective in protic solvents.[1]Highly toxic (releases HCN under strong acid); can reduce some carbonyls.
H₂/Catalyst (e.g., Pd/C) MeOH, EtOH"Green" reagent (byproduct is water); cost-effective for large scale; high efficiency.[2]Requires specialized high-pressure equipment; catalyst can be pyrophoric; potential for over-reduction of other functional groups.
Route 2: Eschweiler-Clarke Methylation of 2-(Pyridin-3-yl)ethanamine

This is a robust reaction, but procedural errors can still lead to suboptimal results.

Q: My Eschweiler-Clarke reaction is not going to completion, and I'm recovering significant amounts of starting material and the mono-methylated intermediate. What went wrong?

A: Incomplete conversion in an Eschweiler-Clarke reaction is almost always due to incorrect stoichiometry or insufficient heating.

  • Cause 1: Insufficient Reagents. The reaction requires an excess of both formaldehyde and formic acid. Formaldehyde acts as the carbon source for the methyl groups, while formic acid serves as the hydride donor (reducing agent).[3][9] For dimethylation of a primary amine, at least 2 equivalents of formaldehyde and 2 equivalents of formic acid are mechanistically required. In practice, a larger excess is used to drive the reaction to completion.

  • Cause 2: Insufficient Temperature/Time. The reaction typically requires heating to drive off the carbon dioxide byproduct, which makes the reduction step irreversible.[3] Temperatures are often near the boiling point of the aqueous mixture (~100 °C).

Recommended Solutions:

  • Verify Stoichiometry: For each mole of 2-(pyridin-3-yl)ethanamine, use at least 3-4 equivalents of formaldehyde and 3-4 equivalents of formic acid.

  • Increase Temperature and Monitor: Heat the reaction to 90-100 °C and monitor its progress by TLC or LC-MS. The reaction should show vigorous evolution of CO₂ gas. Continue heating for several hours until gas evolution ceases and analysis confirms the disappearance of starting material.

Eschweiler_Clarke_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Start Combine 2-(pyridin-3-yl)ethanamine, formaldehyde (aq.), and formic acid. Heat Heat to 90-100 °C. Observe CO₂ evolution. Start->Heat In fume hood Monitor Monitor by TLC/LC-MS until SM is consumed. Heat->Monitor ~2-6 hours Cool Cool to RT. Basify with NaOH (aq.) to pH > 10. Monitor->Cool Reaction complete Extract Extract with an organic solvent (e.g., EtOAc, CH₂Cl₂). Cool->Extract Purify Dry organic layer, concentrate, and purify (distillation or chromatography). Extract->Purify

Caption: Standard workflow for the Eschweiler-Clarke reaction.

Experimental Protocols

Protocol 1: High-Yield Synthesis via Eschweiler-Clarke Reaction

This protocol is optimized for reliability and high yield on a laboratory scale.

Materials:

  • 2-(Pyridin-3-yl)ethanamine (1.0 eq)

  • Formaldehyde (37 wt. % in H₂O, 3.5 eq)

  • Formic Acid (98%, 3.5 eq)

  • Sodium Hydroxide (5 M aq. solution)

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-(pyridin-3-yl)ethanamine (1.0 eq).

  • Reagent Addition: In a fume hood, carefully add formic acid (3.5 eq) to the flask, followed by the aqueous formaldehyde solution (3.5 eq). The initial addition may be exothermic.

  • Heating: Heat the reaction mixture to 95-100 °C. You should observe a steady evolution of carbon dioxide gas. Maintain this temperature for 3-5 hours, or until gas evolution has ceased.

  • Monitoring: Monitor the reaction progress by TLC (e.g., 10% MeOH in CH₂Cl₂ with 1% NH₄OH) or LC-MS to confirm the complete consumption of the starting material and mono-methylated intermediate.

  • Workup - Basification: Cool the reaction mixture to room temperature in an ice bath. Carefully and slowly add 5 M NaOH solution to basify the mixture to a pH > 10. This step is highly exothermic and should be performed with caution.

  • Workup - Extraction: Transfer the basic aqueous mixture to a separatory funnel and extract three times with ethyl acetate.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude N,N-dimethyl-2-(pyridin-3-yl)ethanamine.

  • Purification: The crude product is often of high purity. If necessary, it can be further purified by vacuum distillation or column chromatography on basic alumina.

Troubleshooting Decision Tree

Troubleshooting_Tree Start Low Yield of Target Amine? Route Which synthetic route? Start->Route RA Reductive Amination Route->RA EC Eschweiler-Clarke Route->EC DA Direct Alkylation Route->DA RA_Issue What is the main issue? RA->RA_Issue EC_Issue What is the main issue? EC->EC_Issue DA_Issue What is the main issue? DA->DA_Issue RA_Incomplete Incomplete Conversion RA_Issue->RA_Incomplete RA_Byproducts Complex Byproducts RA_Issue->RA_Byproducts RA_Incomplete_Sol Check pH (target 5-7). Use selective reductant (NaBH(OAc)₃). Allow pre-incubation for iminium formation. RA_Incomplete->RA_Incomplete_Sol Solution RA_Byproducts_Sol Lower reaction temperature (0 °C). Add aldehyde slowly to amine solution. Use slight excess of dimethylamine. RA_Byproducts->RA_Byproducts_Sol Solution EC_Incomplete Incomplete Conversion EC_Issue->EC_Incomplete EC_Incomplete_Sol Use >3 eq. of both HCOOH and CH₂O. Ensure reaction temp is 90-100 °C. Heat until CO₂ evolution stops. EC_Incomplete->EC_Incomplete_Sol Solution DA_Precipitate Low yield & white precipitate DA_Issue->DA_Precipitate DA_Precipitate_Sol Issue is over-alkylation to quaternary salt. This route is not recommended. Switch to Eschweiler-Clarke. DA_Precipitate->DA_Precipitate_Sol Solution

Caption: Decision tree for troubleshooting low yield issues.

References

  • PubChem. N,N-dimethyl-2-(pyridin-3-yl)ethanamine. National Center for Biotechnology Information. [Link]

  • Wikipedia. Eschweiler–Clarke reaction. [Link]

  • Organic Reactions. The Leuckart Reaction. 2011. [Link]

  • Luo, Y., et al. Review of Modern Eschweiler–Clarke Methylation Reaction. Molecules. 2023. [Link]

  • ResearchGate. Synthesis of novel N,N-dimethyl-1-(5-methyl-2-arylimidazo[1,2-a]pyridin-3-yl) methanamine derivatives as potential antimicrobial agents. 2025. [Link]

  • ResearchGate. Simplified Version of the Eschweiler-Clarke Reaction. 2025. [Link]

  • YouTube. Eschweiler-Clarke reaction. 2025. [Link]

  • Dangerfield, E. M., et al. Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination. J. Org. Chem. 2010, 75, 5470-5477. [Link]

  • PubMed. Protecting-group-free synthesis of amines: synthesis of primary amines from aldehydes via reductive amination. 2010. [Link]

  • Orliac, A., et al. The Reductive Amination of Aldehydes and Ketones and the Hydrogenation of Nitriles: Mechanistic Aspects and Selectivity Control. Org. Process Res. Dev. 2000, 4, 8-12. [Link]

  • Teimuri-mofrad, R., et al. High-resolution structural study on pyridin-3-yl ebselen and its N-methylated tosylate and iodide derivatives. Acta Crystallogr B Struct Sci Cryst Eng Mater. 2017. [Link]

  • Ashenhurst, J. Reductive Amination, and How It Works. Master Organic Chemistry. 2017. [Link]

  • Ashenhurst, J. Alkylation of Amines (Sucks!). Master Organic Chemistry. 2017. [Link]

  • Ananikov, V. P., et al. Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. Molecules. 2023. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Aqueous Solubility of N,N-dimethyl-2-(pyridin-3-yl)ethanamine

Welcome to the Technical Support Center. As application scientists and drug development professionals, we frequently encounter solubility bottlenecks when working with di-basic heterocyclic compounds.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As application scientists and drug development professionals, we frequently encounter solubility bottlenecks when working with di-basic heterocyclic compounds. N,N-dimethyl-2-(pyridin-3-yl)ethanamine (also known as 3-(2-dimethylaminoethyl)pyridine) presents unique challenges in aqueous media due to its pH-dependent ionization states.

This guide is designed to provide you with field-proven insights, mechanistic explanations, and self-validating protocols to resolve precipitation, aggregation, and dosing formulation issues.

Core Physicochemical Properties

To troubleshoot solubility, we must first understand the thermodynamic drivers of the molecule. The compound features two distinct basic nitrogen centers: a pyridine ring and a tertiary aliphatic amine.

PropertyValueMechanistic Implication for Aqueous Solubility
Molecular Weight 150.22 g/mol Low molecular weight facilitates rapid solvation kinetics once the molecule is ionized.
XLogP3 0.8The free base is moderately lipophilic; it thermodynamically prefers organic phases over neutral water[1].
pKa 1 (Pyridine N) ~4.7 - 5.2Remains uncharged at physiological pH (7.4). Only protonates in highly acidic media[2].
pKa 2 (Tertiary Amine) ~9.8 - 10.2Fully protonated at pH 7.4, driving aqueous solubility. Deprotonates at pH > 9.8, causing rapid precipitation[3].

Data supported by [1] and structural analogs[3].

The Mechanistic Basis of Solubility Issues

Solubility is not a static property; it is a dynamic equilibrium dictated by the pH of your assay buffer. Because N,N-dimethyl-2-(pyridin-3-yl)ethanamine is di-basic, its solubility profile dramatically shifts as the pH of the environment crosses its two pKa thresholds.

pH_states State1 pH < 5.2 Di-cationic Form Highly Soluble State2 pH 5.2 - 9.8 Mono-cationic Form Moderately Soluble State1->State2 Deprotonation (Pyridine N) State2->State1 Protonation State3 pH > 9.8 Free Base Form Poorly Soluble State2->State3 Deprotonation (Tertiary Amine) State3->State2 Protonation

Logical relationship between pH, protonation state, and aqueous solubility.

Frequently Asked Questions & Troubleshooting Guides

Q1: I diluted my 50 mM DMSO stock of the free base into a pH 7.4 assay buffer, and the solution immediately turned cloudy. Why does this happen if the compound should be protonated at pH 7.4? A1: This is a classic case of "solvent shock." While the compound is thermodynamically soluble at pH 7.4 (as a mono-cation), the free base in your DMSO stock is entirely uncharged. When a drop of the DMSO stock hits the aqueous buffer, the localized concentration of the lipophilic free base vastly exceeds its aqueous solubility limit before the buffer has time to protonate the tertiary amine. This kinetic delay causes irreversible nucleation and micro-precipitation. Solution: See Protocol B for the correct co-solvent dilution workflow.

Q2: I am performing an alkaline enzymatic assay at pH 10.0. The compound keeps crashing out of solution. How can I maintain solubility? A2: At pH 10.0, the environment is near or above the pKa of the tertiary amine (~10.16)[3]. The compound exists almost entirely as the uncharged free base, shifting its behavior to match its XLogP3 of 0.8[1]. Without ion-dipole interactions to stabilize it in water, it precipitates. Solution: You cannot rely on pH-driven solubility here. You must lower the thermodynamic penalty of the water interface by introducing a surfactant (e.g., 0.05% - 0.1% Tween-20 or Triton X-100) to form micelles, or maintain a higher organic co-solvent concentration (e.g., 5% DMSO).

Q3: For in vivo dosing (e.g., IV or IP injection in mice), should I use the free base or synthesize a salt form? A3: You must use a salt form (typically the hydrochloride salt). Injecting the free base dissolved in a co-solvent can cause localized precipitation in the bloodstream upon injection, leading to embolism or erratic pharmacokinetics. Converting the free base to an HCl salt ensures the compound is pre-ionized, allowing for >100 mg/mL solubility in standard saline without organic solvents. Solution: See Protocol A for in situ salt formation.

Experimental Methodologies

Protocol A: In Situ HCl Salt Formation for 100% Aqueous Stocks

Causality: By adding exactly 1.0 molar equivalent of a strong acid (HCl), we force the protonation of the tertiary amine (pKa ~10.16)[3]. This converts the neutral, oily free base into a positively charged mono-cation. The resulting ion-dipole interactions with water drastically lower the free energy of solvation, allowing complete dissolution without organic solvents.

  • Weighing: Accurately weigh 15.02 mg (0.1 mmol) of N,N-dimethyl-2-(pyridin-3-yl)ethanamine free base into a glass vial.

  • Acidification: Add exactly 1.0 mL of 0.1 M HCl (aqueous). This provides exactly 0.1 mmol of protons, achieving a 1:1 molar ratio.

  • Agitation: Vortex vigorously for 60 seconds. The lipophilic droplets/film will transition into a clear, homogeneous aqueous solution as the salt forms.

  • Volume Adjustment: Dilute with sterile PBS or pure water to your desired final stock concentration (e.g., add 9.0 mL water for a 10 mM stock).

  • Self-Validation Step: Measure the pH of the final solution. It should read between 6.5 and 7.5. Next, measure the Optical Density at 600 nm (OD600) using a spectrophotometer. A true solution will yield an OD600 < 0.01. Any reading > 0.05 indicates incomplete salt formation and colloidal scattering.

Protocol B: DMSO Co-Solvent Dilution Workflow

Causality: To prevent the "solvent shock" described in Q1, we must manipulate the kinetics of solvation. Pre-warming the buffer increases the kinetic energy of the solvent molecules, temporarily increasing the solubility limit. Rapid vortexing during dropwise addition physically disperses the DMSO droplets instantly, preventing localized super-saturation before protonation occurs.

workflow Step1 1. Weigh Free Base N,N-dimethyl-2-(pyridin-3-yl)ethanamine Step2 2. Dissolve in 100% DMSO (10-50 mM Stock) Step1->Step2 Step4 4. Dropwise Addition with Rapid Vortexing Step2->Step4 Step3 3. Pre-warm Aqueous Buffer (pH 7.4, 37°C) Step3->Step4 Step5 5. Final Assay Solution (<1% DMSO, Soluble) Step4->Step5

Step-by-step experimental workflow for DMSO co-solvent dilution.

  • Stock Preparation: Dissolve the free base in 100% anhydrous DMSO to create a 50 mM stock.

  • Buffer Preparation: Pre-warm your target aqueous buffer (e.g., pH 7.4 HEPES) to 37°C.

  • Mixing: Place the tube containing the warmed buffer on a vortex mixer set to medium-high speed.

  • Addition: While the buffer is actively swirling, add the DMSO stock dropwise directly into the center of the vortex (avoiding the plastic walls).

  • Self-Validation Step: Shine a laser pointer through the transparent tube against a dark background. If you observe a visible beam of scattered light (the Tyndall effect), the compound has formed a micro-suspension and is not truly dissolved. If the beam is invisible, you have achieved a true solution.

References

  • National Center for Biotechnology Information. "N,N-dimethyl-2-(pyridin-3-yl)ethanamine | C9H14N2 - PubChem." PubChem Database. Available at:[Link]

  • National Center for Biotechnology Information. "Dimethylethylamine | C4H11N | CID 11723 - PubChem." PubChem Database. Available at:[Link]

  • "Acidity Study on 3-Substituted Pyridines." International Journal of Molecular Sciences (MDPI). Available at:[Link]

Sources

Troubleshooting

optimizing HPLC retention time and peak shape for N,N-dimethyl-2-(pyridin-3-yl)ethanamine

Welcome to the Advanced Chromatography Support Center. This guide is engineered for researchers and drug development professionals facing chromatographic challenges with N,N-dimethyl-2-(pyridin-3-yl)ethanamine .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. This guide is engineered for researchers and drug development professionals facing chromatographic challenges with N,N-dimethyl-2-(pyridin-3-yl)ethanamine .

Because this molecule contains two distinct basic sites—a pyridine ring (pKa ~5.2) and a tertiary aliphatic amine (pKa ~9.5)—it presents a classic "dual-threat" in reversed-phase high-performance liquid chromatography (RP-HPLC). If the mobile phase pH is not rigorously controlled, analysts will encounter severe peak tailing, unpredictable retention times, and column degradation[1].

This guide synthesizes causality-driven troubleshooting, quantitative data, and self-validating protocols to help you achieve robust, symmetrical peaks.

Part 1: Diagnostic Data Summary

To understand the chromatographic behavior of N,N-dimethyl-2-(pyridin-3-yl)ethanamine, we must map its ionization state against the ionization state of the silica stationary phase.

Table 1: Effect of Mobile Phase pH on Analyte Ionization, Silanol Activity, and Chromatography

Mobile Phase pHAnalyte Ionization StateSilica Silanol State (Si-OH)Dominant InteractionChromatographic Outcome
Low (pH 2.0 - 2.5) Fully Protonated (Charge +2)Neutral (Protonated)Hydrophobic (Weak)Sharp peaks , but extremely poor retention (elutes near void volume).
Mid (pH 6.0 - 8.0) Partially Protonated (Charge +1)Fully Ionized (Charge -1)Cation-ExchangeSevere peak tailing , broad peaks, poor reproducibility.
High (pH 10.5 - 11.5) Fully Neutral (Charge 0)Fully Ionized (Charge -1)Hydrophobic (Strong)Sharp peaks , excellent retention , requires specialized columns.

Part 2: Troubleshooting Guides & FAQs

FAQ 1: Why is my peak tailing so severely at pH 7, and what is the mechanistic cause?

The Causality: At a neutral pH, the tertiary aliphatic amine on your molecule (pKa ~9.5) is fully protonated and carries a positive charge. Simultaneously, the residual silanol groups on standard silica columns (pKa ~3.5–4.5) are deprotonated and carry a negative charge. This creates a secondary cation-exchange interaction that competes with the primary hydrophobic retention mechanism[2]. Because the kinetics of this ionic interaction are slow and non-linear, the molecules at the rear of the analyte band stick to the column, causing a long "tail."

The Solution: You must eliminate the electrostatic attraction. You can do this by either neutralizing the silanols (dropping pH < 3) or neutralizing the analyte (raising pH > 10.5)[1].

FAQ 2: I lowered the pH to 2.5 using Formic Acid to fix the tailing, but now the molecule elutes in the void volume. How do I increase retention?

The Causality: At pH 2.5, both the pyridine nitrogen and the aliphatic amine are protonated. A doubly charged, low-molecular-weight molecule is highly hydrophilic and will not partition effectively into a standard C18 stationary phase.

The Solution: Implement an Ion-Pairing Reagent . Replace formic acid with 0.1% Trifluoroacetic acid (TFA) or Heptafluorobutyric acid (HFBA). The hydrophobic fluorinated tail of the ion-pairing agent will bind to the stationary phase, while its negatively charged head group will form a neutral, hydrophobic complex with your positively charged analyte, drastically increasing retention[2]. Alternatively, switch to a Hydrophilic Interaction Liquid Chromatography (HILIC) column, which retains polar/charged compounds using an aqueous-organic partitioning mechanism.

FAQ 3: Can I use a high pH mobile phase to force the molecule into its neutral state? Will it destroy my column?

The Causality: Yes, operating at pH 11 will fully deprotonate the aliphatic amine (pH > pKa + 1.5). In its neutral free-base form, the molecule becomes highly hydrophobic, maximizing retention and eliminating cation-exchange tailing[3]. However, standard silica dissolves rapidly at pH > 8 due to the hydrolysis of the siloxane (Si-O-Si) backbone.

The Solution: You must use a High-pH Stable Stationary Phase . Modern hybrid silica columns (e.g., Phenomenex Gemini, Waters XBridge, or HALO Elevate) incorporate organic groups (like ethane bridges) into the silica matrix, protecting it from alkaline dissolution up to pH 12[3],[4]. Furthermore, high pH methods are highly advantageous for LC-MS/MS sensitivity for basic compounds[5].

Part 3: Experimental Protocols

To ensure trustworthiness, the following protocols are designed as self-validating systems . By monitoring specific system suitability parameters, you can verify the integrity of the method in real-time.

Protocol A: High-pH Reversed-Phase Workflow (Recommended for Maximum Retention & LC-MS)

This method forces the analyte into its neutral state.

  • Column Selection: Install a hybrid-silica C18 column rated for high pH (e.g., 50 x 2.1 mm, 1.7 µm particle size).

  • Mobile Phase A Preparation: Prepare a 10 mM Ammonium Bicarbonate buffer. Adjust the pH to 11.0 using concentrated Ammonium Hydroxide. Note: Do not use phosphate buffers, as they degrade columns faster at high pH and are incompatible with MS[5].

  • Mobile Phase B: 100% Acetonitrile (LC-MS grade).

  • Gradient Program: Run a linear gradient from 5% B to 60% B over 5 minutes. Flow rate: 0.4 mL/min. Column temperature: 40°C.

  • Self-Validation Check: Inject a neutral hydrophobic marker (e.g., toluene) alongside your sample.

    • Validation Logic: If the analyte peak tails but the toluene peak is perfectly symmetrical, secondary interactions are still occurring (increase buffer concentration to 20 mM). If both peaks tail or show splitting, the silica bed is actively degrading, and the column must be replaced.

Protocol B: Low-pH Ion-Pairing Workflow (Alternative for Standard Silica Columns)

This method masks the positive charge of the analyte using an ion-pairing agent.

  • Column Selection: Install a standard fully porous or core-shell C18 column (e.g., 100 x 4.6 mm, 2.7 µm).

  • Mobile Phase A Preparation: Water containing 0.1% v/v Trifluoroacetic acid (TFA) (pH ~2.0).

  • Mobile Phase B Preparation: Acetonitrile containing 0.1% v/v TFA.

  • Equilibration (Critical Step): Flush the column with 20 column volumes of 50% A / 50% B to allow the TFA to fully coat the stationary phase.

  • Self-Validation Check: Perform 5 replicate injections of the analyte.

    • Validation Logic: Monitor the retention time (RT). If the RT drifts earlier by >0.05 minutes per injection, the column is not fully equilibrated with the ion-pairing agent. Continue flushing until the RT stabilizes.

Part 4: Method Development Decision Logic

The following diagram maps the causality-driven decision tree for optimizing the chromatography of N,N-dimethyl-2-(pyridin-3-yl)ethanamine based on the principles discussed above.

HPLC_Optimization Start N,N-dimethyl-2-(pyridin-3-yl)ethanamine HPLC Optimization pH_Decision Select Mobile Phase pH (Determine Ionization State) Start->pH_Decision Low_pH Low pH (< 2.5) Amines Protonated (+) Silanols Neutral pH_Decision->Low_pH Acidic Buffer High_pH High pH (> 10.5) Amines Neutral (0) Silanols Ionized (-) pH_Decision->High_pH Basic Buffer Low_pH_Issue Issue: Poor Retention (Analyte is highly polar) Low_pH->Low_pH_Issue High_pH_Issue Issue: Silica Dissolution (Standard columns degrade) High_pH->High_pH_Issue Low_pH_Fix Solution: Add Ion-Pairing Agent (e.g., 0.1% TFA / HFBA) Low_pH_Issue->Low_pH_Fix High_pH_Fix Solution: Use Hybrid Silica (e.g., XBridge, Gemini) High_pH_Issue->High_pH_Fix Optimal_Low Result: Sharp Peaks, Moderate Retention Low_pH_Fix->Optimal_Low Optimal_High Result: Sharp Peaks, Maximum Retention High_pH_Fix->Optimal_High

Decision tree for optimizing basic compound retention and peak shape based on mobile phase pH.

References

  • Kromasil / hplc.eu. RP-Chromatography at elevated pH - HPLC. Available at: [Link]

  • Phenomenex. HPLC Tech Tip: Basic Analytes and High pH. Available at:[Link]

  • Agilent Technologies. Control pH During Method Development for Better Chromatography. Available at: [Link]

  • Advanced Material Technologies / Element Lab Solutions. HALO® Elevate C18 - High pH HPLC Columns for Superior Separation. Available at: [Link]

  • Analytical Chemistry (ACS Publications). Rationalization of Retention and Overloading Behavior of Basic Compounds in Reversed-Phase HPLC Using Low Ionic Strength Buffers Suitable for Mass Spectrometric Detection. Available at: [Link]

Sources

Optimization

preventing oxidation and degradation of N,N-dimethyl-2-(pyridin-3-yl)ethanamine during storage

Prepared by: Senior Application Scientist, Chemical Stability Division Welcome to the technical support center for N,N-dimethyl-2-(pyridin-3-yl)ethanamine. This guide is designed for researchers, scientists, and drug dev...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Chemical Stability Division

Welcome to the technical support center for N,N-dimethyl-2-(pyridin-3-yl)ethanamine. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound. Improper storage can lead to oxidation and degradation, compromising experimental results and product quality. This document provides in-depth troubleshooting advice and best practices based on established chemical principles.

Understanding the Instability of N,N-dimethyl-2-(pyridin-3-yl)ethanamine

The molecular structure of N,N-dimethyl-2-(pyridin-3-yl)ethanamine contains two primary moieties susceptible to degradation: a tertiary amine and a pyridine ring. The lone pair of electrons on the tertiary amine nitrogen makes it a prime target for oxidation, while the pyridine ring, though generally stable, can undergo degradation under certain conditions, often initiated by hydroxylation.[1][2] Understanding these vulnerabilities is the first step toward effective prevention.

The primary degradation pathways include oxidation of the tertiary amine to form an N-oxide and, less commonly, N-dealkylation.[3] The pyridine ring can also be a site for oxidative degradation.[4][5]

G cluster_main Potential Degradation Pathways Parent N,N-dimethyl-2-(pyridin-3-yl)ethanamine N_Oxide N-Oxide Formation Parent->N_Oxide Atmospheric O₂ N_Dealkylation N-Demethylation Parent->N_Dealkylation Oxidative Stress / Light Ring_Oxidation Pyridine Ring Oxidation (e.g., Hydroxylation) Parent->Ring_Oxidation Strong Oxidants / Light

Caption: Potential degradation pathways for the target compound.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the storage and handling of N,N-dimethyl-2-(pyridin-3-yl)ethanamine.

Q1: What are the ideal storage conditions for long-term stability?

A: To maximize shelf-life, the compound should be stored with careful control over temperature, atmosphere, and light exposure. Adherence to these conditions is crucial for maintaining the compound's integrity.[6][7]

ParameterRecommended ConditionRationale
Temperature 2–8°C (Refrigerated)Slows the rate of potential degradation reactions.[7]
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidation by displacing atmospheric oxygen, a key driver of amine and pyridine degradation.[6]
Container Tightly-sealed Amber Glass VialAmber glass protects the compound from light, which can catalyze degradation, while a tight seal prevents moisture and air ingress.[8][9]
Environment Dry, Well-Ventilated AreaAmines can be hygroscopic; a dry environment prevents moisture absorption.[7] Proper ventilation is a general safety standard for handling chemicals.[10]

Q2: I've noticed a color change in my sample (e.g., from colorless to yellow/brown). What does this mean?

A: A color change is a common visual indicator of chemical degradation. It often signifies the formation of oxidized species or other chromophoric impurities. While the compound may still be predominantly intact, the presence of color indicates that degradation has begun. We strongly recommend performing an analytical purity check (e.g., via HPLC or LC-MS) to quantify the extent of degradation before using the material in a sensitive application.

Q3: How can I minimize oxidation during routine handling when weighing or aliquoting the compound?

A: Minimize exposure time to the atmosphere. If possible, perform handling in a glovebox under an inert atmosphere. If a glovebox is unavailable, work quickly and efficiently. After dispensing the required amount, flush the headspace of the storage container with a gentle stream of argon or nitrogen before resealing it tightly.[11] This practice, known as inert gas blanketing, is critical for preventing incremental degradation over time.

Q4: What materials should I avoid for containers, seals, and labware?

A: Avoid strong oxidizing agents and strong acids, as they are chemically incompatible.[10][12] For storage containers, use high-quality borosilicate glass or compatible polymers like HDPE.[7] Ensure that container caps have a chemically resistant liner, such as PTFE, to prevent leaching and ensure a proper seal. Do not store in containers with poor seals or those made of materials that could react with amines.

Q5: My HPLC analysis shows new impurity peaks after storing the compound. How can I confirm if these are degradation products?

A: The appearance of new peaks that increase in area over time is a strong indication of degradation. To confirm, you can perform a forced degradation study.[13] Expose small aliquots of a known pure sample to stress conditions (e.g., 3% hydrogen peroxide for oxidation, heat, UV light) and analyze them by HPLC. If the retention times of the new peaks in your stored sample match those generated under specific stress conditions, you can tentatively identify the degradation pathway. For definitive identification, techniques like LC-MS/MS are required to determine the mass of the impurity.[14]

Troubleshooting Guide: Investigating and Mitigating Degradation

If you suspect your sample of N,N-dimethyl-2-(pyridin-3-yl)ethanamine has degraded, follow this logical workflow to diagnose the problem and implement corrective actions.

G cluster_workflow Troubleshooting Workflow A Observation: Unexpected results, color change, etc. B Protocol 1: Visual & Physical Inspection A->B C Protocol 2: Analytical Purity Check (HPLC) B->C D Purity > 98%? C->D E Degradation Confirmed: Identify source of failure (e.g., broken seal, light exposure) D->E No G Compound is Suitable for Use (Continue monitoring) D->G Yes F Protocol 3: Implement Corrective Storage (Inert gas, proper container, etc.) E->F H Quarantine or Dispose of Compromised Material E->H

Caption: A logical workflow for troubleshooting compound degradation.

Protocol 1: Visual and Physical Inspection
  • Examine Color and State: Observe the sample in its container. Note any deviation from the expected appearance (e.g., colorless liquid). Record any color changes, precipitation, or crystallization.

  • Inspect Container Seal: Check the container cap and seal for any signs of damage, cracking, or improper fit. A compromised seal is a primary entry point for air and moisture.[15]

  • Review Storage History: Check logs to confirm the compound has been stored under the recommended conditions (temperature, light protection). Note any deviations or temperature excursions.

Protocol 2: Analytical Purity Check via Stability-Indicating HPLC

This protocol provides a general framework. The exact conditions may need to be optimized for your specific equipment.

  • System Preparation:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start with a low percentage of Mobile Phase B (e.g., 5%), and ramp up to a high percentage (e.g., 95%) over 15-20 minutes to elute both the parent compound and potential impurities.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength where the pyridine ring absorbs (e.g., 260 nm).

  • Sample Preparation:

    • Prepare a stock solution of a reference standard (a known pure lot of the compound, if available) at approximately 1 mg/mL in a suitable solvent (e.g., 50:50 water:acetonitrile).

    • Prepare a solution of the suspect sample at the same concentration.

  • Analysis:

    • Inject the reference standard to determine the retention time and peak shape of the pure compound.

    • Inject the suspect sample.

    • Compare the chromatograms. Calculate the area percentage of the main peak and any new impurity peaks. A significant decrease in the main peak area or the appearance of new peaks >1% confirms degradation.

Protocol 3: Implementing an Inert Atmosphere for Storage

This procedure should be used for all new and existing stock vials to prevent oxidative degradation.

  • Gather Materials: A cylinder of high-purity argon or nitrogen gas with a regulator, tubing, and a needle or pipette tip.

  • Prepare the Vial: Open the vial containing N,N-dimethyl-2-(pyridin-3-yl)ethanamine in a well-ventilated area (ideally a fume hood).

  • Purge the Headspace: Set the gas regulator to a very low, gentle flow rate (1-2 psi). Insert the needle or pipette tip into the vial, ensuring the tip remains in the headspace above the liquid.

  • Displace Air: Allow the inert gas to flow gently for 15-30 seconds. Since argon and nitrogen are denser than air, they will displace the oxygen-containing atmosphere from the bottom up.

  • Seal Promptly: While the inert gas is still flowing, remove the needle and immediately seal the vial with its cap, ensuring a tight fit.

  • Label and Store: Add a note to the vial label indicating it has been stored under an inert atmosphere (e.g., "Stored under Ar, [Date]"). Place the vial in refrigerated storage (2-8°C) away from light.

By implementing these protocols and adhering to best practices, researchers can ensure the stability of N,N-dimethyl-2-(pyridin-3-yl)ethanamine, leading to more reliable and reproducible scientific outcomes.

References
  • Fetzner, S. (2020). Proposed degradation pathways of pyridine derivatives in bacteria... ResearchGate. Retrieved from [Link]

  • Vaitekūnas, J., & Gasparavičiūtė, R. (2020). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Applied and Environmental Microbiology, 86(16), e00915-20. Retrieved from [Link]

  • Rawsource. (2024). What are the Health and Safety Guidelines for Using Amines?. Retrieved from [Link]

  • GMP Plastics. (2025). Optimizing Compound Storage for Long-Term Stability and Safety. Retrieved from [Link]

  • Moravek, Inc. (n.d.). Storing Pharmaceuticals: Important Guidelines to Consider. Retrieved from [Link]

  • Sims, G. K., & O'Loughlin, E. J. (2009). Degradation of pyridines in the environment. Critical Reviews in Environmental Science and Technology, 29(1), 1-49. Retrieved from [Link]

  • Rawsource. (2024). What are Amines? Structure, Types, Applications, and Safety. Retrieved from [Link]

  • Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. Retrieved from [Link]

  • Li, F., et al. (2021). A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135. Applied and Environmental Microbiology, 87(21), e01234-21. Retrieved from [Link]

  • Resyn Biosciences. (n.d.). MSDS Amine. Retrieved from [Link]

  • CUTM Courseware. (n.d.). AN OVERVIEW: STORAGE OF PHARMACEUTICAL PRODUCTS. Retrieved from [Link]

  • IBSA Farmaceutici. (2023). Pharmaceutical packaging: an essential element for the proper storage of medicines. Retrieved from [Link]

  • National Career College. (2024). The Ultimate Guide to Medication Storage: Tips for Pharmacy Technician. Retrieved from [Link]

  • ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]

  • Thermo Fisher Scientific. (2023). SAFETY DATA SHEET - N,N-Dimethylpyridin-2-amine. Retrieved from [Link]

  • PubChem. (n.d.). N,N-dimethyl-2-(pyridin-3-yl)ethanamine. Retrieved from [Link]

  • NIOSH. (1994). Aliphatic Amines: Method 2010. Retrieved from [Link]

  • European Union Reference Laboratory for Pesticides. (n.d.). Development of analytical methods: Studies of the main degradation processes of pesticides in commodities during the extraction. Retrieved from [Link]

  • OSHA. (1996). N,N-Dimethylaniline Method no.: PV2064. Retrieved from [Link]

  • Analytical and Bioanalytical Chemistry Research. (2025). A highly sensitive and reliable ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method.... Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Catalytic and stoichiometric oxidation of N,N-dimethylanilines mediated by nonheme oxoiron(IV) complex with tetrapyridyl ligand. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Crystallization of N,N-dimethyl-2-(pyridin-3-yl)ethanamine for Byproduct Reduction

Introduction: Welcome to the technical support center for the crystallization of N,N-dimethyl-2-(pyridin-3-yl)ethanamine. This guide is designed for researchers, scientists, and drug development professionals aiming to e...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Welcome to the technical support center for the crystallization of N,N-dimethyl-2-(pyridin-3-yl)ethanamine. This guide is designed for researchers, scientists, and drug development professionals aiming to enhance the purity of this critical pharmaceutical intermediate. Achieving high chemical purity is paramount, and crystallization is the primary unit operation for this purpose.[1] However, the effectiveness of crystallization is often challenged by the incorporation of process-related byproducts into the final crystal lattice.[2] This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific issues encountered during the crystallization process, grounding practical solutions in fundamental scientific principles.

Part 1: Frequently Asked Questions - Understanding Potential Byproducts

This section addresses the initial challenge: knowing what impurities you are trying to remove. The nature of byproducts is intrinsically linked to the synthetic route employed.

Q1: What are the most common byproducts I should anticipate from the synthesis of N,N-dimethyl-2-(pyridin-3-yl)ethanamine?

The byproduct profile depends heavily on the synthetic pathway. Common routes include the reaction of a 3-substituted pyridine with a dimethylamine source or reductive amination pathways.[3] Based on these general strategies, you should be vigilant for the byproducts listed in Table 1.

Table 1: Potential Byproducts in N,N-dimethyl-2-(pyridin-3-yl)ethanamine Synthesis

Byproduct CategorySpecific ExamplesFormation MechanismPotential Impact on Crystallization
Unreacted Starting Materials 3-Vinylpyridine, 3-(2-Chloroethyl)pyridine, DimethylamineIncomplete reaction conversion.Can depress melting point and may be incorporated if structurally similar.
Over-Alkylation Products Quaternary ammonium saltsThe product amine competes with the starting amine for the alkylating agent, which is a common issue in amine synthesis.Highly polar; typically have good solubility in polar solvents and may be purged into the mother liquor.
Side-Reaction Products 3-Ethoxypyridine (if ethanol is present with diazonium salts), Polymerized vinylpyridineReaction with solvents or reagents, or polymerization of reactive intermediates.[4]May have significantly different solubility profiles, but can be trapped in the crystal lattice if growth is too rapid.
Isomeric Impurities N,N-dimethyl-2-(pyridin-2-yl)ethanamine, N,N-dimethyl-2-(pyridin-4-yl)ethanamineUse of impure starting materials containing other pyridine isomers.Very difficult to remove due to similar physicochemical properties; may form solid solutions.[5]
Degradation Products N-Oxides, Nitrosamines (e.g., NDMA)Oxidation of the pyridine or amine functionalities; reaction with residual nitrites from other steps.[6]N-nitrosamines are a major safety concern and must be controlled to very low levels.[7]

Part 2: Troubleshooting Guide - Common Crystallization Problems & Solutions

This section provides direct answers to common problems encountered during the crystallization process, focusing on identifying the root cause and implementing targeted solutions.

Q2: My final product has low purity despite crystallization. What are the primary mechanisms of impurity incorporation?

When final product purity is low, it's because byproducts have been incorporated into the solid phase. Understanding the mechanism is key to solving the problem.[8] There are five principal ways this occurs.[8][9]

  • Surface Deposition: Impurities adhere to the crystal surface, primarily from residual mother liquor that isn't washed away effectively.[9]

  • Inclusions: Pockets of impurity-rich mother liquor become trapped within a growing crystal.[10] This is often a result of rapid, non-uniform crystal growth.[9]

  • Agglomeration: Multiple smaller crystals stick together, trapping mother liquor between their boundaries.[9][11]

  • Solid Solution: Impurity molecules substitute for product molecules within the crystal lattice itself. This is common with structurally similar impurities.[5]

  • Co-crystal Formation: The impurity and the product crystallize together in a new, distinct crystalline phase with a defined stoichiometric ratio.

cluster_desc Mechanisms of Impurity Incorporation P Low Purity Crystalline Product M1 Surface Deposition P->M1 M2 Inclusions P->M2 M3 Agglomeration P->M3 M4 Solid Solution P->M4 M5 Co-crystal Formation P->M5 D1 Impurity on Crystal Surface D2 Mother Liquor Trapped Inside Crystal D3 Mother Liquor Trapped Between Crystals D4 Impurity in Crystal Lattice D5 New Crystal Phase Formed

Caption: Primary mechanisms of byproduct incorporation during crystallization.

Q3: How can I determine which impurity incorporation mechanism is affecting my process?

A systematic workflow can rapidly identify the dominant incorporation mechanism, allowing for a targeted approach to problem-solving instead of trial-and-error.[8][9] The workflow involves a series of straightforward laboratory experiments.

start Start: Impure Product Lot exp1 Stage 1: Slurry Wash Reslurry crystals in saturated, pure solution. Analyze purity. start->exp1 dec1 Purity significantly increases (>50% impurity removed)? exp1->dec1 res1 Mechanism: Surface Deposition Solution: Optimize filtration and washing steps. dec1->res1  Yes exp2 Stage 2: Vary Crystallization Yield Perform crystallizations to different final yields. Analyze purity vs. yield. dec1->exp2 No   dec2 Impurity level in solid constant regardless of yield? exp2->dec2 res2 Mechanism: Solid Solution / Co-crystal Solution: Change solvent system to alter relative solubilities. dec2->res2  Yes exp3 Stage 3: Vary Growth Rate Alter cooling rate or anti-solvent addition rate. Analyze purity. dec2->exp3 No   dec3 Purity improves significantly at slower growth rates? exp3->dec3 res3 Mechanism: Inclusions / Agglomeration Solution: Slow down crystallization, optimize agitation, use seeding. dec3->res3  Yes end Consult specialist for complex cases (e.g., multiple mechanisms) dec3->end No  

Caption: Troubleshooting workflow to diagnose the impurity incorporation mechanism.

Q4: My crystals are very small and seem to trap mother liquor. How can I increase crystal size and reduce surface-adsorbed impurities?

This common issue is typically caused by excessive primary nucleation driven by high supersaturation.[12] When the solution is highly supersaturated, many new crystals form at once (nucleation) rather than allowing existing crystals to grow larger.[13] A large number of small crystals have a very high total surface area, which leads to poor filtration and significant retention of impure mother liquor.[12]

Solutions:

  • Reduce Supersaturation: Lower the rate of cooling or anti-solvent addition. The goal is to stay within the "metastable zone" where crystal growth is favored over nucleation.[13]

  • Implement a Seeding Strategy: Adding a small quantity of pre-existing crystals (seeds) provides a surface area for growth to occur.[14] This allows the crystallization to proceed at a lower level of supersaturation, preventing the burst of primary nucleation and promoting the growth of larger, more uniform crystals.[14][15]

  • Optimize Agitation: Ensure the agitation is sufficient to keep crystals suspended and maintain a homogenous temperature, but not so vigorous that it causes secondary nucleation through collisions.[9]

Q5: I suspect solvent or mother liquor is being trapped within my crystals (inclusions). What process parameters should I adjust?

Inclusions are defects in the crystal structure that trap mother liquor and are often caused by excessively high crystal growth rates.[9][10] When crystals grow too quickly, the surfaces can become unstable, leading to the formation of voids and channels that capture the surrounding liquid.[9]

Solutions:

  • Decrease the Crystal Growth Rate: This is the most effective strategy. You can achieve this by:

    • Slowing the cooling rate.[16]

    • Reducing the addition rate of an anti-solvent.

    • Operating at a lower level of supersaturation.[9]

  • Modify the Solvent System: In some cases, using a more viscous solvent can slow growth rates. Conversely, a less viscous solvent can improve the diffusion of impurities away from the growing crystal face, preventing their incorporation.[17]

  • Optimize Hydrodynamics: Adjust the agitation rate to improve the diffusion of impurities from the crystal surface back into the bulk solution, which can reduce the likelihood of them being trapped.[9]

Part 3: Proactive Process Optimization - FAQs

Designing a robust crystallization process from the outset is more efficient than troubleshooting a problematic one. This section answers key questions about process design and optimization.

Q6: How do I select the optimal solvent or solvent system for purification?

Solvent selection is arguably the most critical parameter in developing a crystallization process, as it influences solubility, yield, crystal habit, and purity.[10] An ideal solvent should exhibit the properties outlined in Table 2.

Table 2: Criteria for Optimal Crystallization Solvent Selection

ParameterIdeal CharacteristicRationale
Product Solubility High solubility at high temperatures, low solubility at low temperatures.Maximizes recovery and yield during a cooling crystallization.[18]
Impurity Solubility Very high solubility across the entire temperature range.Ensures impurities remain in the mother liquor and do not co-precipitate or get incorporated.[19] This is the key to effective purification.
Crystal Habit Produces well-formed, non-acicular (non-needle-like) crystals.Equant or prismatic crystals are easier to filter, wash, and handle in downstream processes than needles.[20]
Safety & Environment Low toxicity, high flash point, low environmental impact.Adherence to safety and green chemistry principles.
Boiling Point Moderate boiling point (e.g., 60-120 °C).Allows for easy dissolution without requiring excessive temperatures and is easily removed during drying.
Q7: What is the best way to determine the optimal cooling profile for my crystallization?

A linear or "crash" cooling profile is rarely optimal. It often generates high levels of supersaturation at the beginning of the process, leading to excessive nucleation and small crystals.[16] An optimized cooling profile aims to control the level of supersaturation throughout the process to favor growth.

Recommended Approach: Two-Stage Cooling Profile

  • Initial Fast Cool: Rapidly cool the saturated solution to the metastable zone limit, where nucleation is about to begin.

  • Isothermal Hold (or Slow Cool): Hold the temperature constant or cool very slowly to allow the added seeds to grow and consume the initial supersaturation. This stage promotes the growth of larger crystals.[16][21]

  • Later Fast Cool: Once a sufficient crystal mass has been established, the cooling rate can be increased to crystallize the remaining material onto the existing crystals.

Process Analytical Technology (PAT) tools like Focused Beam Reflectance Measurement (FBRM) can monitor particle size and count in real-time, providing the data needed to design and control these advanced cooling profiles effectively.[21]

Q8: What is a seeding strategy and how can it help control purity and crystal size?

Seeding is the process of adding a small quantity of the crystalline product to a supersaturated solution to initiate crystallization in a controlled manner.[14] It is a powerful technique for ensuring batch-to-batch consistency and optimizing crystal attributes.[13][15]

Key Benefits of Seeding:

  • Controls Nucleation: It bypasses the stochastic nature of primary nucleation, allowing crystallization to begin at a precise, lower level of supersaturation.[14]

  • Increases Mean Particle Size: By promoting growth on existing seed surfaces rather than creating new nuclei, the final crystal size distribution is larger and often narrower.[16]

  • Improves Purity: Slower, more controlled growth at lower supersaturation levels reduces the likelihood of solvent inclusions and impurity entrapment.[9]

Critical Seeding Parameters:

  • Seed Loading: The mass of seed added (typically 0.1-2% w/w).

  • Seed Size: The particle size of the seed material.

  • Seeding Temperature: The point in the cooling profile where seeds are added, which dictates the level of supersaturation.[14]

Part 4: Experimental Protocols

Protocol 1: Workflow for Diagnosing Impurity Incorporation Mechanism

This protocol provides a step-by-step method to identify the primary cause of product contamination, based on the workflow described by an industry consortium.[8]

  • Objective: To determine if impurities are on the crystal surface, incorporated due to kinetics, or incorporated due to thermodynamics.

  • Procedure:

    • Step A (Surface Analysis):

      • Take 1 g of the impure, dried crystalline product.

      • Prepare a saturated solution of high-purity N,N-dimethyl-2-(pyridin-3-yl)ethanamine in the crystallization solvent at room temperature.

      • Add the 1 g of impure product to 10 mL of the saturated solution.

      • Stir the slurry gently for 4-6 hours. This washes the surface and allows surface layers to equilibrate.[8]

      • Filter, wash the cake with a small amount of fresh solvent, and dry the crystals.

      • Analyze the purity of the washed material via HPLC.

      • Interpretation: If purity increases dramatically (e.g., >50% of the impurity is removed), the primary mechanism is surface deposition .[8][9] If not, proceed to Step B.

    • Step B (Kinetic vs. Thermodynamic Analysis):

      • Perform two separate crystallization experiments from the same starting material lot.

      • Experiment 1 (Fast Cool): Use a rapid cooling rate (e.g., 1 °C/min).

      • Experiment 2 (Slow Cool): Use a very slow, controlled cooling rate (e.g., 0.1 °C/min).

      • Isolate, dry, and analyze the purity of the product from both experiments.

      • Interpretation: If the product from the slow cooling experiment is significantly purer, the mechanism is kinetically controlled (inclusions/agglomeration ). If both experiments yield a product with similarly low purity, the mechanism is likely thermodynamically controlled (solid solution ).[9][19]

Protocol 2: Screening for an Optimal Crystallization Solvent
  • Objective: To identify a solvent or solvent system that provides good yield and high purification potential.

  • Procedure:

    • Select a range of 5-10 potential solvents of varying polarity (e.g., heptane, toluene, ethyl acetate, acetone, isopropanol, methanol, water).

    • For each solvent, determine the solubility of your impure starting material at a high temperature (e.g., 60 °C) and a low temperature (e.g., 5 °C). Aim for high solubility when hot and low solubility when cold.

    • Prepare saturated solutions of the impure material in the most promising solvents at the high temperature.

    • Cool the solutions to the low temperature and allow them to crystallize.

    • Filter the resulting solids and collect a sample of the mother liquor.

    • Analyze the purity of the isolated solids and the concentration of the product and key impurities in the mother liquor via a validated analytical method (e.g., HPLC).

    • Selection: Choose the solvent that results in the highest purity solid product while leaving the highest concentration of impurities behind in the mother liquor.[10][19] This indicates the best selectivity for purification.

References

  • Crystal Pharmatech. (2025, December 4). Crystallization Process Development & Optimization Services. Crystal Pharmatech. [Link]

  • Billiet, S., et al. (2016, November 3). Biobased Amines: From Synthesis to Polymers; Present and Future. Chemical Reviews. [Link]

  • Ó’Ciardha, C., et al. (2020). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. Organic Process Research & Development. [Link]

  • Al-Hilaly, Y., et al. (2024, February 21). Effects of Assisting Solvents on Purification Efficiency in the Layer Melt Crystallization of Glycerol. PMC. [Link]

  • Westin, J. Synthesis of Amines. Organic Chemistry - Jack Westin. [Link]

  • Mettler Toledo. Crystallization & Precipitation | Definition, Steps, Equipment. Mettler Toledo. [Link]

  • Zhang, R., et al. (2022). The Mechanisms and Control of Impurities in Continuous Crystallization: A Review. MDPI. [Link]

  • Ó’Ciardha, C., et al. (2020, July 6). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. ACS Publications. [Link]

  • Mazzotti, M. (2019, June 14). The Influence of Impurities and Additives on Crystallization. Cambridge University Press. [Link]

  • Alvarez, A. J., & Myerson, A. S. (2022, February 7). Impurity incorporation in solution crystallization: diagnosis, prevention, and control. CrystEngComm. [Link]

  • Mettler Toledo. Seeding Studies For Crystallization - Improve Batch Consistency. Mettler Toledo. [Link]

  • Czapla, F., et al. (2021, November 3). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. MDPI. [Link]

  • Li, K., et al. (2015). Optimization of Two-Stage Cooling Profile in Unseeded Batch Crystallization. IFAC-PapersOnLine. [Link]

  • Feng, X., et al. (2016). Optimization of cooling strategy and seeding by FBRM analysis of batch crystallization. University of Huddersfield Research Portal. [Link]

  • LibreTexts Chemistry. (2025, February 24). Alkylation of Amines. [Link]

  • Adnan, A. N. M., & Samad, N. A. A. (2023). Optimizing Crystal Size Distribution Based on Different Cooling Strategies in Batch Crystallization Process. UMPSA-IR. [Link]

  • Andritz Group. Crystallization process guide | industrial use. Andritz Group. [Link]

  • Yang, Y., et al. (2020, September 15). Seeding Techniques and Optimization of Solution Crystallization Processes. ACS Publications. [Link]

  • Salami, H., et al. (2024, September 18). Impurity retention and pharmaceutical solid solutions: visualizing the effect of impurities on dissolution and growth using dyed crystals. CrystEngComm. [Link]

  • PubChem. N,N-dimethyl-2-(pyridin-3-yl)ethanamine. National Center for Biotechnology Information. [Link]

  • Zhanghua Dryer. (2025, October 12). Crystallization Challenges in Pharmaceutical Products. Zhanghua Dryer. [Link]

  • Li, J., et al. (2022, June 9). Synthesis of Substituted Pyridines via Formal (3+3) Cycloaddition of Enamines with Unsaturated Aldehydes and Ketones. The Journal of Organic Chemistry. [Link]

  • Royal Society of Chemistry. (2020). Synthesis General Procedures. The Royal Society of Chemistry. [Link]

  • Alvarez, A. J., & Myerson, A. S. (2022, February 4). Impurity incorporation in solution crystallization: diagnosis, prevention, and control. MIT Open Access Articles. [Link]

  • Syrris. (2024, October 22). Crystallization in Pharmaceutical Manufacturing: Optimizing Drug Stability and Bioavailability. Syrris. [Link]

  • Fiveable. (2025, August 15). Synthesis of amines. Organic Chemistry II. [Link]

  • Google Patents. (2003).
  • Longdom Publishing. Crystallization in Pharmaceutical Manufacturing: Optimizing Drug Stability and Bioavailability. Journal of Chromatography & Separation Techniques. [Link]

  • ResearchGate. (2021). Synthesis of Amines and Ammonium Salts. [Link]

  • Al-Rimawi, F., et al. (2023). Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. PMC. [Link]

  • am Ende, D. J., et al. (2020, November 5). Perspectives on the Current State, Challenges, and Opportunities in Pharmaceutical Crystallization Process Development. ACS Publications. [Link]

  • Movassaghi, M., & Hill, M. D. (2006). Three-Component Coupling Sequence for the Regiospecific Synthesis of Substituted Pyridines. PMC. [Link]

  • Sacher, F., et al. (2018, November 12). NDMA impurity in valsartan and other pharmaceutical products: Analytical methods for the determination of N-nitrosamines. ScienceDirect. [Link]

Sources

Optimization

Technical Support Center: Optimizing Extraction of N,N-dimethyl-2-(pyridin-3-yl)ethanamine from Biological Matrices

Welcome to the technical support center for the extraction of N,N-dimethyl-2-(pyridin-3-yl)ethanamine and related basic compounds from biological matrices. This guide is designed for researchers, scientists, and drug dev...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the extraction of N,N-dimethyl-2-(pyridin-3-yl)ethanamine and related basic compounds from biological matrices. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common extraction challenges. Our focus is on combining robust scientific principles with field-proven methodologies to ensure you achieve the highest standards of accuracy, precision, and recovery in your bioanalytical assays.

Introduction: Understanding Your Analyte

Effective method development begins with a solid understanding of the analyte's physicochemical properties. N,N-dimethyl-2-(pyridin-3-yl)ethanamine is a basic compound containing a pyridine ring and a tertiary amine group. These features are critical in determining its behavior during extraction.

PropertyEstimated ValueSignificance for Extraction
Molecular Weight 150.22 g/mol [1]Influences diffusion rates and interaction with sorbents.
XLogP3 0.8[1]Indicates moderate hydrophobicity. The compound is not overly lipophilic, making it suitable for both reversed-phase and some mixed-mode extraction mechanisms.
pKa (Predicted) ~9.0 (tertiary amine), ~5.0 (pyridine)As a basic compound, its charge state is highly dependent on pH. At physiological pH (~7.4), the tertiary amine will be mostly protonated (charged). This is a critical parameter for designing Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) methods.

Note: Since detailed experimental data for this specific compound is limited, properties are estimated based on its structure and data from similar compounds like nicotine and its metabolites.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that scientists frequently encounter when starting method development.

Q1: Which extraction technique is best for my study: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), or Solid-Phase Extraction (SPE)?

A1: The best technique depends on your specific analytical goals, including required sample cleanliness, throughput, and sensitivity.

  • Protein Precipitation (PPT): Fastest and simplest method. Ideal for early-stage discovery or when high throughput is more critical than sample cleanliness. However, it often results in significant matrix effects due to the high concentration of endogenous components like phospholipids remaining in the extract.[2][3]

  • Liquid-Liquid Extraction (LLE): Offers a cleaner sample than PPT by partitioning the analyte into an immiscible organic solvent.[4][5] It is effective at removing non-lipid endogenous materials. Method development can be more time-consuming, and it may involve volatile or hazardous solvents.[6]

  • Solid-Phase Extraction (SPE): Provides the cleanest extracts and the highest concentration factor, making it ideal for assays requiring maximum sensitivity and minimal matrix effects.[5][7][8] It is highly selective but requires more extensive method development and is typically the most expensive option per sample.

Q2: I'm seeing significant ion suppression in my LC-MS/MS analysis. What is the likely cause and how can I fix it?

A2: Ion suppression is a common form of matrix effect where co-eluting endogenous compounds from the biological sample interfere with the ionization of your target analyte in the mass spectrometer source.[9][10][11]

  • Primary Cause: The most common culprits in plasma and serum are phospholipids.[2][3] In urine, high salt concentrations (urea, creatinine) can be problematic.[11][12]

  • Troubleshooting Steps:

    • Improve Sample Cleanup: If you are using PPT, consider switching to LLE or SPE to more effectively remove interfering matrix components.[2]

    • Optimize Chromatography: Ensure your analyte is chromatographically separated from the bulk of the matrix components. Modifying the gradient or switching to a different column chemistry can shift the elution of interferences away from your analyte's peak.[9]

    • Use a Stable Isotope Labeled Internal Standard (SIL-IS): A SIL-IS co-elutes with the analyte and experiences the same degree of ion suppression, allowing for accurate quantification by normalizing the signal.

Q3: My analyte recovery is low and inconsistent. Where should I start troubleshooting?

A3: Low and variable recovery is a frequent problem. The key is to systematically determine at which step of the extraction process the analyte is being lost.[13]

  • Fraction Collection Analysis: Perform your extraction procedure but collect every fraction separately: the sample flow-through after loading (for SPE), each wash solution, and the final elution.[13][14]

  • Analyze Each Fraction: Analyze each collected fraction using your analytical method to see where your analyte is.

    • Analyte in Flow-Through/Load Fraction: Indicates poor retention on the SPE sorbent. This could be due to an incorrect sorbent choice, improper sample pH, or a sample solvent that is too strong.[13][14]

    • Analyte in Wash Fraction: Your wash solvent is too strong and is prematurely eluting the analyte.[13][14]

    • No Analyte in Any Fraction (or very little in the eluate): Your analyte is irreversibly bound to the SPE sorbent, or the elution solvent is too weak to desorb it.[13]

This systematic approach will pinpoint the problematic step and guide your optimization efforts.

Part 2: Extraction Method Selection & Workflow

Choosing the right extraction strategy is paramount. The following decision tree can guide your selection process based on common laboratory constraints and goals.

G cluster_start cluster_criteria cluster_methods start Start: Define Assay Requirements throughput High Throughput Needed? start->throughput cleanliness High Sample Cleanliness Required? throughput->cleanliness No ppt Protein Precipitation (PPT) - Fast, Generic - High Matrix Effects throughput->ppt Yes sensitivity Ultimate Sensitivity Needed? cleanliness->sensitivity Yes lle Liquid-Liquid Extraction (LLE) - Cleaner than PPT - Good for removing salts - Moderate throughput cleanliness->lle No sensitivity->lle No spe Solid-Phase Extraction (SPE) - Cleanest Extracts - Highest Concentration - Best for low LoQ sensitivity->spe Yes

Caption: Decision tree for selecting an appropriate extraction technique.

Part 3: Troubleshooting Guides by Technique

This section provides detailed, question-and-answer-based troubleshooting for specific extraction methods.

Liquid-Liquid Extraction (LLE) Troubleshooting

Q: Why is my recovery low after performing an LLE?

A: Low LLE recovery is almost always due to incorrect pH control or suboptimal solvent choice.

  • The Principle of pH Partitioning: N,N-dimethyl-2-(pyridin-3-yl)ethanamine is a basic compound. To extract it from an aqueous biological matrix (like plasma or urine) into an immiscible organic solvent, you must convert it to its neutral, non-polar form. This is achieved by raising the pH of the aqueous sample to be at least 2 pH units above the analyte's pKa . For our analyte (predicted pKa ~9.0), adjusting the sample pH to >11 will ensure it is deprotonated and readily partitions into the organic phase.[6][15]

  • Solvent Selection: The organic solvent must be immiscible with water and have a good affinity for your analyte. A common starting point for basic drugs is a mixture like Dichloromethane:Isopropanol (95:5, v/v) or Methyl-tert-butyl ether (MTBE).[16][17] If recovery is still low, the solvent may not be polar enough. Try increasing the percentage of the more polar modifier (e.g., isopropanol).

Q: I'm observing an emulsion layer between the aqueous and organic phases that won't separate. How do I resolve this?

A: Emulsion formation is a common issue, particularly with plasma or whole blood samples, and it traps your analyte, leading to poor and inconsistent recovery.[6]

  • Causes: Emulsions are often caused by the presence of endogenous surfactants like phospholipids and proteins, or by overly vigorous mixing (vortexing).

  • Solutions:

    • Gentle Mixing: Instead of high-speed vortexing, use gentle rocking or end-over-end mixing for 5-10 minutes.

    • Centrifugation: Centrifuge the sample at a higher speed (e.g., >3000 x g) for 10-15 minutes to help break the emulsion.

    • "Salting Out": Add a small amount of a salt (e.g., sodium sulfate or ammonium sulfate) to the aqueous layer. This increases the polarity of the aqueous phase and can force the separation.[17]

    • Solvent Change: Some solvents are more prone to emulsion formation than others. MTBE is often less likely to form emulsions than dichloromethane.

Solid-Phase Extraction (SPE) Troubleshooting

Q: I have low recovery with my SPE method, and my fraction analysis shows the analyte is in the "Load" or "Flow-through" fraction. What's wrong?

A: This is a classic sign of failed retention. Your analyte is not binding to the SPE sorbent during the sample loading step.

  • The Principle of Retention: For a basic compound like ours on a reversed-phase (e.g., C18) or mixed-mode cation-exchange sorbent, retention is pH-dependent.

    • Reversed-Phase (C18, C8): Retention is based on hydrophobic interaction. While possible, it may not be the most selective mechanism.

    • Mixed-Mode Cation-Exchange: This is often the ideal choice for basic drugs.[8][18] The sorbent has both hydrophobic (e.g., C8) and ion-exchange (e.g., sulfonic acid) functional groups. The protocol involves adjusting the sample pH to be at least 2 pH units below the analyte's pKa to ensure it is protonated (positively charged). This allows it to bind strongly to the negatively charged cation-exchange group.

  • Solutions:

    • Check Sample pH: Ensure your sample is pre-treated to the correct pH before loading onto the SPE cartridge. For a mixed-mode cation-exchange sorbent, this means acidifying the sample (e.g., to pH < 6).[19][20]

    • Conditioning and Equilibration: Ensure the cartridge is properly conditioned (e.g., with methanol) and equilibrated (e.g., with acidified water or buffer).[7][19] Failure to do so results in poor sorbent wetting and failed retention.

    • Reduce Sample Loading Flow Rate: Loading the sample too quickly does not allow enough residence time for the analyte to interact with and bind to the sorbent. A flow rate of ~1-2 mL/min is a good starting point.[7][19]

Q: My recovery is still low, but the fraction analysis shows the analyte is not in the load or wash steps. It seems stuck on the cartridge. How do I elute it?

A: This indicates strong, irreversible binding or an elution solvent that is too weak.

  • The Principle of Elution: Elution is the reverse of retention. You must change the conditions to disrupt the interaction between the analyte and the sorbent.

    • For Mixed-Mode Cation-Exchange: Elution requires a two-pronged approach. First, neutralize the charge on the analyte by using a basic elution solvent. Second, use a strong organic solvent to disrupt the hydrophobic interaction. A common elution solvent is 5% Ammonium Hydroxide in Methanol or Acetonitrile.[20] The base neutralizes the analyte's charge, breaking the ionic bond, and the organic solvent elutes it from the reversed-phase backbone.

  • Solutions:

    • Increase Elution Solvent Strength: Increase the organic content of your elution solvent.

    • Increase Basicity of Elution Solvent: If using 2% ammonium hydroxide, try increasing it to 5%. This ensures complete neutralization of the analyte.

    • Increase Elution Volume: You may not be using enough solvent to fully wash the analyte off the sorbent bed. Try eluting with two separate, smaller aliquots of solvent instead of one large one.[7][21]

The following flowchart provides a systematic approach to troubleshooting low recovery in SPE.

G cluster_start cluster_process cluster_paths cluster_solutions start Problem: Low Analyte Recovery (<85%) fraction_analysis Step 1: Perform Fraction Analysis (Collect Load, Wash, and Elution Fractions) start->fraction_analysis analyze Step 2: Analyze All Fractions fraction_analysis->analyze in_load Analyte found in LOAD fraction analyze->in_load Path A in_wash Analyte found in WASH fraction analyze->in_wash Path B not_eluted Analyte NOT found in Load/Wash (Stuck on Cartridge) analyze->not_eluted Path C sol_load Root Cause: Poor Retention Solutions: 1. Check sample pH (acidify for cation-exchange). 2. Ensure proper conditioning/equilibration. 3. Decrease sample load flow rate. 4. Re-evaluate sorbent choice. in_load->sol_load sol_wash Root Cause: Premature Elution Solutions: 1. Decrease organic strength of wash solvent. 2. Ensure wash solvent pH maintains analyte charge. in_wash->sol_wash sol_elute Root Cause: Incomplete Elution Solutions: 1. Increase organic strength of elution solvent. 2. Ensure elution solvent neutralizes analyte (add base). 3. Increase elution solvent volume. not_eluted->sol_elute

Caption: A systematic workflow for troubleshooting low recovery in SPE.

Part 4: Reference Protocols

These protocols provide a starting point for method development. They should be optimized for your specific application and matrix.

Protocol 1: Liquid-Liquid Extraction (LLE) from Human Plasma
  • Sample Preparation: To 200 µL of plasma sample, add the internal standard.

  • pH Adjustment: Add 50 µL of 2M Sodium Hydroxide (NaOH) to basify the sample to pH > 11. Vortex briefly.

  • Extraction: Add 1 mL of an appropriate organic solvent (e.g., Methyl-tert-butyl ether or Dichloromethane).

  • Mixing: Mix gently using an end-over-end rotator for 10 minutes to prevent emulsion formation.

  • Phase Separation: Centrifuge at 3000 x g for 10 minutes at 4°C.

  • Collection: Carefully transfer the upper organic layer to a clean tube, avoiding the aqueous layer and any protein interface.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase used for your LC-MS/MS analysis.

Protocol 2: Mixed-Mode Cation-Exchange SPE from Urine
  • Sample Pre-treatment: Dilute 100 µL of urine with 900 µL of 2% Formic Acid in water. Add internal standard. Vortex to mix.

  • SPE Cartridge Conditioning: Condition a mixed-mode cation-exchange SPE cartridge (e.g., 30 mg/1 mL) with 1 mL of Methanol.

  • SPE Cartridge Equilibration: Equilibrate the cartridge with 1 mL of 2% Formic Acid in water. Do not allow the sorbent bed to dry.

  • Sample Loading: Load the pre-treated sample onto the cartridge at a flow rate of approximately 1 mL/min.

  • Wash Step 1 (Polar Interference Removal): Wash the cartridge with 1 mL of 2% Formic Acid in water.

  • Wash Step 2 (Non-polar Interference Removal): Wash the cartridge with 1 mL of Methanol.

  • Elution: Elute the analyte with 1 mL of 5% Ammonium Hydroxide in Methanol into a clean collection tube.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under nitrogen at 40°C and reconstitute in 100 µL of mobile phase.

References

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Matrix Effect in Quantitative LC/MS/MS Analyses of Biological Fluids: A Method for Determination of Finasteride in Human Plasma at Picogram per Milliliter Concentrations. Analytical Chemistry, 75(13), 3019–3030. [Link]

  • Welch Materials. (2025). Common Problems in Solid-Phase Extraction: A Practical Troubleshooting Guide. Welch Materials, Inc.[Link]

  • Chen, X. H., Franke, J. P., Wijsbeek, J., & de Zeeuw, R. A. (1994). Determination of basic drugs extracted from biological matrices by means of solid-phase extraction and wide-bore capillary gas chromatography with nitrogen-phosphorus detection. Journal of analytical toxicology, 18(3), 150–153. [Link]

  • Hawach Scientific. (2025). The Reason of Poor Sample Recovery When Using SPE. Hawach Scientific Co., Ltd.[Link]

  • Zhang, Y., et al. (2019). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. Scientific Reports, 9(1), 1-9. [Link]

  • Ramanathan, S., et al. (2013). Importance of Matrix Effects in LC–MS/MS Bioanalysis. Bioanalysis, 5(18), 2207-2209. [Link]

  • ResolveMass Laboratories Inc. (2025). The Impact of Matrix Effects on Mass Spectrometry Results. ResolveMass Laboratories Inc.[Link]

  • Phenomenex. (2025). How to Fix Low Recovery in Solid Phase Extraction | SPE Tip. YouTube. [Link]

  • Welch Lab. (2025). Troubleshooting Low Recovery Rates in Chromatographic Analysis. Welch Materials, Inc.[Link]

  • Chen, X. H., et al. (1994). Determination of Basic Drugs Extracted From Biological Matrices by Means of Solid-Phase Extraction and Wide-Bore Capillary Gas Chromatography With Nitrogen-Phosphorus Detection. Journal of Analytical Toxicology, 18(3), 150-3. [Link]

  • Biotage. (n.d.). AN787: Extraction of Nicotine and Metabolites from Urine, Serum, Plasma, Whole Blood using ISOLUTE® SLE+. Biotage. [Link]

  • Phenomenex. (2025). I am getting low recovery in my SPE method, how do I fix the problem? Phenomenex Inc.[Link]

  • Singh, V., et al. (2015). EXTRACTION OF DRUGS FROM BIOLOGICAL MATERIALS SUCH AS VISCERA, BLOOD, URINE AND VITREOUS HUMOUR. Academia.edu. [Link]

  • National Center for Biotechnology Information. (n.d.). N,N-dimethyl-2-(pyridin-3-yl)ethanamine. PubChem Compound Database. [Link]

  • Ferreira, R. G., et al. (2015). Nicotine and metabolites determination in human plasma by ultra performance liquid chromatography-tandem mass spectrometry: a simple approach for solving contamination problem and clinical application. Fundamental & clinical pharmacology, 29(5), 526–535. [Link]

  • Kumar, S., et al. (2013). A LC-MS/MS Method for Concurrent Determination of Nicotine Metabolites and Role of CYP2A6 in Nicotine Metabolism in U937 Macrophages: Implications in Oxidative Stress in HIV + Smokers. Journal of neuroimmune pharmacology, 8(5), 1330–1340. [Link]

  • Pérez-Ortuño, R., et al. (2014). Simultaneous determination of cotinine and trans-3-hydroxycotinine in urine by automated solid-phase extraction using gas chromatography–mass spectrometry. Biomedical chromatography, 28(9), 1234–1239. [Link]

  • Arany, E., et al. (2010). HPTLC assay of nicotine and cotinine in biological samples. Studia Universitatis Babes-Bolyai, Chemia, 55(1), 13-20. [Link]

  • Semantic Scholar. (n.d.). Determination of basic drugs extracted from biological matrices by means of solid-phase extraction and wide-bore capillary gas chromatography with nitrogen-phosphorus detection. [Link]

  • Nagaraju, P. T., & Sumithra, M. (2025). Extraction of Drugs and Metabolites from Biological Matrices. International Journal of Pharmaceutical Sciences Review and Research, 84(1), 1-8. [Link]

  • Karaˇci´c, V., et al. (2006). Determination of Nicotine and Cotinine in Urine by Headspace Solid Phase Microextraction Gas Chromatography with Mass Spectrometric Detection. Acta Chimica Slovenica, 53, 453-457. [Link]

  • Wu, W. C., et al. (2003). Determination of nicotine and its metabolites in urine by solid-phase extraction and sample stacking capillary electrophoresis-mass spectrometry. Journal of chromatography. A, 1014(1-2), 143–151. [Link]

  • Gill, E. L., et al. (2023). Salting-Out-Assisted Liquid–Liquid Extraction Method for the Determination of Nicotine from Oral Traditional and Innovative Tobacco Products Using UPLC-MS/MS. ACS Omega, 8(34), 31089–31097. [Link]

  • ResearchGate. (2006). Determination of Nicotine and Cotinine in Urine by Headspace Solid Phase Microextraction Gas Chromatography with Mass Spectrometric Detection. [Link]

  • Florek, E., et al. (2024). Determination of Cotinine, 3′-Hydroxycotinine and Nicotine 1′-Oxide in Urine of Passive and Active Young Smokers by LC-Orbitrap-MS/MS Technique. Molecules, 29(15), 3505. [Link]

Sources

Troubleshooting

Technical Support Center: Resolving Baseline Noise in N,N-dimethyl-2-(pyridin-3-yl)ethanamine NMR Spectra

Welcome to the technical support center for resolving common issues in the NMR analysis of N,N-dimethyl-2-(pyridin-3-yl)ethanamine and related compounds. This guide is designed for researchers, scientists, and drug devel...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for resolving common issues in the NMR analysis of N,N-dimethyl-2-(pyridin-3-yl)ethanamine and related compounds. This guide is designed for researchers, scientists, and drug development professionals who rely on high-quality NMR data for structural elucidation and purity assessment. Here, we address frequent challenges related to baseline noise and provide in-depth, field-proven troubleshooting strategies.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I'm observing a "rolling" or wavy baseline in my 1H NMR spectrum of N,N-dimethyl-2-(pyridin-3-yl)ethanamine. What are the likely causes and how can I fix it?

A1: Underlying Causes and Solutions

A rolling or wavy baseline is a common artifact in NMR spectroscopy that can obscure weak signals and interfere with accurate integration.[1][2] This issue often stems from a few key areas: instrument settings, sample preparation, or data processing.

Expert Insight: For a molecule like N,N-dimethyl-2-(pyridin-3-yl)ethanamine, which contains both aromatic and aliphatic protons, achieving a flat baseline is critical for resolving the distinct signals and their couplings.

Troubleshooting Workflow: Diagnosing and Correcting a Rolling Baseline

This workflow will guide you through a systematic process to identify and resolve the source of the baseline distortion.

Caption: Decision tree for troubleshooting a rolling baseline.

Detailed Protocols:

1. Optimizing Acquisition Parameters:

  • Acquisition Time (AQ): A truncated Free Induction Decay (FID), where the signal does not fully decay to zero, can cause baseline distortions.[2]

    • Protocol: Increase the acquisition time to allow the FID to decay completely. A good starting point is to ensure AQ is at least 3-5 times the T2 relaxation time of your broadest signal.

  • Receiver Gain (RG): An excessively high receiver gain can lead to clipping of the FID, introducing artifacts in the spectrum.[2]

    • Protocol: Reduce the receiver gain to a level where the FID is not clipped. Most modern spectrometers have an automatic gain setting that works well, but manual adjustment may be necessary for highly concentrated samples.[3]

2. Instrument Shimming:

  • Shimming: This process corrects for inhomogeneities in the magnetic field across the sample volume.[4] Poor shimming is a primary cause of distorted lineshapes and baseline issues.[4][5]

    • Protocol: Perform a thorough shimming procedure. For routine samples, automated gradient shimming is often sufficient.[5] For challenging samples, manual shimming of the Z1, Z2, and higher-order shims may be required to optimize field homogeneity.[6][7] The lock signal level is a good indicator of shim quality; maximize it during the shimming process.[8]

3. Sample Preparation:

  • Concentration: Overly concentrated samples can lead to signal overload and difficulty in shimming.[3][9][10]

    • Protocol: For a ¹H NMR of N,N-dimethyl-2-(pyridin-3-yl)ethanamine (MW: 150.22 g/mol ), a concentration of 5-25 mg in 0.6-0.7 mL of deuterated solvent is typically recommended.[10][11][12] If you suspect your sample is too concentrated, dilute it and re-acquire the spectrum.

4. Post-Acquisition Data Processing:

  • Baseline Correction Algorithms: If the issue persists after optimizing the above factors, post-acquisition baseline correction can be applied.[13][14][15]

    • Protocol: Utilize a polynomial fitting or Whittaker smoother algorithm available in your NMR processing software.[14] Be cautious not to distort broad peaks when applying these corrections.[14]

ParameterRecommended Setting/ActionRationale
Acquisition Time (AQ) Increase to allow full FID decayPrevents FID truncation artifacts.[2]
Receiver Gain (RG) Adjust to prevent FID clippingAvoids signal overload and distortion.[2][3]
Shimming Perform automated or manual shimmingCorrects magnetic field inhomogeneity.[4][5]
Sample Concentration 5-25 mg in 0.6-0.7 mL for ¹H NMRPrevents issues with signal overload and shimming.[10][11]
Baseline Correction Apply polynomial or Whittaker smootherMathematically flattens the baseline post-acquisition.[14]
Q2: My baseline is noisy and shows random spikes. What could be the cause, and how do I improve the signal-to-noise ratio (S/N)?

A2: Addressing Random Noise and Enhancing Signal-to-Noise

Random baseline noise is often electronic in origin or due to a low sample concentration. The signal-to-noise ratio is a critical parameter for detecting low-concentration impurities and for accurate structural analysis.

Expert Insight: The tertiary amine and the pyridine ring in N,N-dimethyl-2-(pyridin-3-yl)ethanamine can potentially interact with paramagnetic impurities, which can broaden signals and worsen the signal-to-noise ratio.

Troubleshooting Workflow: Improving Signal-to-Noise Ratio

Caption: Workflow for improving the signal-to-noise ratio.

Detailed Protocols:

1. Increasing the Number of Scans (NS):

  • Principle: The signal-to-noise ratio increases with the square root of the number of scans.

    • Protocol: To double the signal-to-noise ratio, you must quadruple the number of scans.[16] For a dilute sample of N,N-dimethyl-2-(pyridin-3-yl)ethanamine, increasing the number of scans from a standard 8 or 16 to 64 or more can significantly improve the data quality.

2. Sample Purity and Preparation:

  • Particulates: Undissolved solids in the NMR tube can disrupt the magnetic field homogeneity, leading to poor shimming and a noisy baseline.[9][10]

    • Protocol: Ensure your sample is fully dissolved. If necessary, filter the solution through a small plug of glass wool in a Pasteur pipette before transferring it to the NMR tube.[10][17]

  • Paramagnetic Impurities: The presence of paramagnetic species (e.g., dissolved oxygen or metal ions) can cause significant line broadening and a reduction in signal intensity.

    • Protocol: For sensitive samples, degas the sample using a freeze-pump-thaw technique or by bubbling an inert gas like nitrogen or argon through the solvent before adding the sample.

3. Instrument Tuning and Matching:

  • Probe Tuning: The NMR probe must be tuned to the correct frequency for the nucleus being observed.

    • Protocol: Before acquiring data, perform a tune and match procedure for the ¹H channel. This ensures efficient transfer of radiofrequency power to the sample and optimal signal detection.

4. Data Processing with Window Functions:

  • Apodization: Applying a window function, such as an exponential multiplication, to the FID can improve the signal-to-noise ratio in the resulting spectrum at the cost of some resolution.

    • Protocol: In your processing software, apply a line broadening (LB) factor of 0.3-0.5 Hz. This will multiply the FID by a decaying exponential function, which reduces noise in the latter part of the FID.

TechniqueActionExpected Outcome
Number of Scans Increase NS (e.g., from 16 to 64)Improved S/N by a factor of 2.[16]
Sample Filtration Filter sample before transfer to tubeRemoval of particulates, leading to better shimming.[10]
Degassing Freeze-pump-thaw or N₂/Ar bubblingRemoval of paramagnetic O₂, resulting in sharper lines.
Probe Tuning Perform tune and match procedureOptimized signal detection and sensitivity.
Apodization Apply line broadening (LB = 0.3-0.5 Hz)Enhanced S/N with a slight decrease in resolution.
References
  • NMR Data Processing. [Link]

  • Baseline Correction in NMR Spectroscopy. [Link]

  • Baseline Correction - Stanford University NMR Facility. [Link]

  • Baseline correction techniques. | Download Table - ResearchGate. [Link]

    • Common Problems | SDSU NMR Facility – Department of Chemistry. [Link]

  • NMR | Shimming | Chemical Research Support - Weizmann Institute of Science. [Link]

  • SHIMMING AN NMR MAGNET. [Link]

  • Shimming: Theory and Practice - Bio-NMR Core. [Link]

  • Shimming and locking. [Link]

  • SG Sample Prep - Nuclear Magnetic Resonance Labs. [Link]

  • Wavy baseline in carbon NMR - Chemistry Stack Exchange. [Link]

  • Initial Calibration and Validation - NMR Testing Laboratory. [Link]

  • 2D Baseline Correction - Stanford University NMR Facility. [Link]

  • Introduction to NMR part 2 - MIT Department of Chemistry. [Link]

  • Supporting Information - Wiley-VCH. [Link]

  • Getting Flat Baseline A good flat baseline is an essential feature in a NMR spectrum for several reasons. A flat baseline e. [Link]

  • How to reduce noisey NMR signal? : r/chemistry - Reddit. [Link]

  • NMR Sample Preparation | Chemical Instrumentation Facility - Iowa State University. [Link]

  • Deep learning-based phase and baseline correction of 1D 1H NMR Spectra - Bruker. [Link]

  • NMR Sample Preparation: The Complete Guide - Organomation. [Link]

  • 8.1 - FT-NMR Sample Preparation Guide - MIT OpenCourseWare. [Link]

  • Poor Signal-to-Noise Ratio in Your Spectrum? - University of Ottawa NMR Facility Blog. [Link]

  • N,N-dimethyl-2-(pyridin-3-yl)ethanamine | C9H14N2 - PubChem. [Link]

  • STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS - Go up. [Link]

  • Analytical NMR - Magritek. [Link]

  • Supporting information - The Royal Society of Chemistry. [Link]

  • Ethanamine, N,N-dimethyl- - the NIST WebBook. [Link]

  • Studies on enaminones - TSI Journals. [Link]

Sources

Optimization

overcoming scale-up challenges in N,N-dimethyl-2-(pyridin-3-yl)ethanamine production

Welcome to the Technical Support & Process Engineering Center for the scale-up and production of N,N-dimethyl-2-(pyridin-3-yl)ethanamine (CAS: 20173-26-6)[1]. As a critical intermediate in the synthesis of histamine H3 r...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support & Process Engineering Center for the scale-up and production of N,N-dimethyl-2-(pyridin-3-yl)ethanamine (CAS: 20173-26-6)[1].

As a critical intermediate in the synthesis of histamine H3 receptor ligands and related pharmaceuticals, scaling up this compound presents unique chemical engineering challenges. This guide is designed for process chemists and drug development professionals, moving beyond basic laboratory procedures to address the thermodynamic, kinetic, and mass-transfer realities of pilot-plant production.

I. Process Overview & Synthetic Strategy

While laboratory-scale synthesis often relies on the reduction of N,N-dimethyl-2-(pyridin-3-yl)acetamide using hazardous hydrides (e.g., LiAlH₄), industrial scale-up heavily favors the nucleophilic aliphatic substitution (Sₙ2) of 3-(2-chloroethyl)pyridine with aqueous dimethylamine [2]. This route avoids dangerous off-gassing and highly exothermic quenching steps, though it introduces competing kinetic pathways that must be strictly controlled.

ReactionPathway SM 3-(2-chloroethyl)pyridine + Dimethylamine (Aq) Prod N,N-dimethyl-2-(pyridin-3-yl)ethanamine (Target Product) SM->Prod Substitution (SN2) Byprod1 3-vinylpyridine (Elimination Byproduct) SM->Byprod1 Elimination (E2) Byprod2 Quaternary Ammonium Salt (Over-alkylation) Prod->Byprod2 +SM

Reaction pathways for N,N-dimethyl-2-(pyridin-3-yl)ethanamine synthesis and major byproducts.

II. Frequently Asked Questions (FAQs)

Q: Why use aqueous dimethylamine (40%) instead of anhydrous dimethylamine gas for scale-up? A: Anhydrous dimethylamine is a highly flammable gas (boiling point 7 °C) that requires specialized pressurized handling and cryogenic cooling to prevent vapor lock in standard reactors. Aqueous dimethylamine (40% w/w) provides a built-in heat sink for the exothermic amination reaction, significantly improving thermal control while remaining highly nucleophilic[3].

Q: Can we use 3-vinylpyridine directly via hydroamination instead of the chloroethyl route? A: While 2-vinylpyridine and 4-vinylpyridine undergo facile Michael-type hydroamination due to resonance stabilization from the pyridine nitrogen, the 3-position (meta) lacks this stabilization. Consequently, direct hydroamination of 3-vinylpyridine requires expensive transition-metal catalysts or extreme pressures, making the chloroethyl substitution route far more economically viable for scale-up.

III. Troubleshooting Guide: Kinetic & Downstream Challenges

Issue 1: High levels of 3-vinylpyridine byproduct in the crude mixture.

  • Causality: Dimethylamine acts as both a nucleophile and a Brønsted base. At elevated temperatures (>60 °C), the thermodynamic E2 elimination pathway outcompetes the kinetic Sₙ2 substitution, stripping HCl from the chloroethyl group to yield 3-vinylpyridine.

  • Solution: Strictly maintain the reaction temperature between 40–50 °C. To favor Sₙ2 kinetics, flood the system with a large molar excess of dimethylamine (8–10 eq), which drives a pseudo-first-order substitution rate[3].

Issue 2: Formation of intractable emulsions during aqueous workup.

  • Causality: The target molecule possesses a hydrophobic aliphatic tail and a hydrophilic pyridine/amine head. At intermediate pH levels (pH 7–10), partial protonation turns the product into an effective surfactant, trapping water and organic solvents in a stable emulsion.

  • Solution: Quench the reaction with 50% NaOH to drive the aqueous phase to a pH > 12. This ensures complete deprotonation of both the pyridine ring and the tertiary amine. Utilize concentrated brine (NaCl) to maximize the ionic strength of the aqueous layer, forcing the neutral organic product into the extraction solvent (e.g., Toluene).

Issue 3: Severe product discoloration and degradation during distillation.

  • Causality: Pyridine derivatives are highly sensitive to thermal degradation and N-oxidation at elevated temperatures (>150 °C) in the presence of trace atmospheric oxygen[4].

  • Solution: Implement high-vacuum fractional distillation (< 5 mbar) to drastically lower the boiling point of the ethanamine. The system must be rigorously leak-tested and purged with Argon or Nitrogen prior to heating to prevent oxidative degradation[5].

IV. Standard Operating Protocol: 10-kg Scale-Up

This self-validating protocol utilizes in-process controls (IPCs) to ensure each thermodynamic and mass-transfer milestone is met before proceeding.

Phase 1: Reaction Execution

  • Reactor Preparation: Purge a 100 L glass-lined pressure reactor with N₂. Charge with 10.0 kg of 3-(2-chloroethyl)pyridine hydrochloride (1.0 eq).

  • Reagent Addition: Set reactor jacket cooling to 5 °C. Slowly dose 51.0 kg of 40% aqueous dimethylamine (8.0 eq) via an addition funnel over 2 hours. Self-Validation: Monitor the internal thermocouple; the addition rate must be throttled to keep the internal temperature below 25 °C during the exothermic neutralization of the hydrochloride salt.

  • Heating & Kinetics: Seal the reactor and heat to 45 °C. Stir vigorously (500 rpm) for 14 hours.

  • IPC Check: Sample the reaction mixture for HPLC analysis. Validation: The reaction is deemed complete when the 3-(2-chloroethyl)pyridine peak area is < 0.5% relative to the product.

Phase 2: Workup & Purification 5. Quench: Cool the reactor to 10 °C. Carefully vent any residual pressure. Slowly add 50% NaOH aqueous solution until the internal pH reaches 12.5. Validation: Spot test the aqueous layer with pH paper to confirm complete basification. 6. Extraction: Add 30 L of Toluene. Agitate for 15 minutes, then allow phase separation for 30 minutes. Decant the organic layer. Repeat extraction twice with 15 L of Toluene. 7. Washing: Wash the combined organic layers with 20 L of saturated brine. 8. Distillation: Transfer the organic layer to a vacuum distillation setup. Strip the Toluene at 50 °C (50 mbar). Increase vacuum to < 5 mbar and collect the purified N,N-dimethyl-2-(pyridin-3-yl)ethanamine fraction.

Workup Rxn Crude Reaction Mixture Quench NaOH Quench (pH > 12.5) Rxn->Quench Extract Extraction (Toluene) Quench->Extract Wash Brine Wash Extract->Wash Distill Fractional Distillation (< 5 mbar Vacuum) Wash->Distill Pure Purified Product (>98% purity) Distill->Pure

Step-by-step downstream processing and purification workflow for the target ethanamine.

V. Quantitative Data Presentation

Table 1: Comparison of Synthetic Routes for Scale-Up

ParameterRoute A: Chloroethyl Alkylation (Recommended)Route B: Amide Reduction (Lab-Scale)
Typical Yield 82 – 88%70 – 75%
Primary Byproducts 3-vinylpyridine, Quaternary saltsUnreacted amide, Boron/Aluminum salts
Thermal Profile Mild exotherm (easily controlled via dosing)Severe exotherm during hydride quench
Scalability Excellent (Standard pressure reactors)Poor (Requires cryogenic cooling & specialized venting)
Cost per kg Low (Cheap bulk reagents)High (Expensive reducing agents)

VI. References

  • PubChem: "N,N-dimethyl-2-(pyridin-3-yl)ethanamine | C9H14N2 - PubChem", National Institutes of Health (NIH). Available at:[Link]

  • ACS Publications: "Process Improvement in the Production of a Pharmaceutical Intermediate Using a Reaction Calorimeter for Studies on the Reaction Kinetics of Amination of a Bromopropyl Compound", American Chemical Society. Available at:[Link]

  • EPA: "Method 8261: Volatile Organic Compounds by Vacuum Distillation in Combination with Gas Chromatography/Mass Spectrometry", U.S. Environmental Protection Agency. Available at:[Link]

  • Wikipedia: "Amine alkylation", Wikimedia Foundation. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Binding Affinity Analysis: N,N-dimethyl-2-(pyridin-3-yl)ethanamine vs. N,N-dimethyl-2-(pyridin-2-yl)ethanamine

A Guide for Researchers in Receptor Pharmacology and Drug Development Executive Summary In the landscape of receptor pharmacology, subtle structural modifications to a ligand can induce profound shifts in binding affinit...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers in Receptor Pharmacology and Drug Development

Executive Summary

In the landscape of receptor pharmacology, subtle structural modifications to a ligand can induce profound shifts in binding affinity and functional activity. This guide provides a comparative analysis of two isomeric pyridylethylamine derivatives: N,N-dimethyl-2-(pyridin-3-yl)ethanamine and N,N-dimethyl-2-(pyridin-2-yl)ethanamine. The primary structural distinction lies in the position of the nitrogen atom within the pyridine ring. This seemingly minor change significantly alters the molecule's electronic distribution and steric profile, leading to differential interactions with key biological targets such as nicotinic acetylcholine receptors (nAChRs) and histamine receptors. Understanding these differences is crucial for the rational design of selective ligands for therapeutic intervention and research applications.

Molecular Overview and Structural Analysis

At a fundamental level, both molecules share a common scaffold: a dimethylaminoethyl side chain attached to a pyridine ring. The critical point of divergence is the location of the pyridine nitrogen atom, which influences the molecule's basicity and the spatial orientation of its hydrogen bond acceptors and donors.

  • N,N-dimethyl-2-(pyridin-2-yl)ethanamine: The nitrogen atom is at position 2 (ortho-position) relative to the ethylamine side chain. This proximity can lead to intramolecular hydrogen bonding or steric hindrance, potentially influencing the conformation of the side chain and its presentation to the receptor binding pocket.

  • N,N-dimethyl-2-(pyridin-3-yl)ethanamine: The nitrogen atom is at position 3 (meta-position). This arrangement results in a different electronic distribution and a distinct three-dimensional shape compared to its 2-pyridyl counterpart.

These structural nuances are the primary drivers of the observed differences in binding affinity at various receptor systems.

Comparative Binding Affinity

While a comprehensive head-to-head comparison across a wide range of receptors is not extensively documented in a single study, analysis of the broader class of pyridylethylamine derivatives provides significant insights. The primary targets for these structures are nAChRs and histamine H1 receptors, owing to their structural resemblance to acetylcholine and histamine, respectively.

Nicotinic Acetylcholine Receptors (nAChRs)

The nAChRs are a family of ligand-gated ion channels that play critical roles in the central and peripheral nervous systems.[1] Nicotine, the archetypal agonist, contains a pyridine ring, making pyridylethylamine derivatives relevant probes for these receptors.[2] The binding of ligands like nicotine occurs at the interface between receptor subunits, involving interactions with key amino acid residues.[1]

The position of the pyridine nitrogen is a critical determinant of binding affinity for nAChRs. For many nAChR subtypes, particularly the α4β2 subtype prevalent in the brain, the protonated amine of the side chain forms a crucial cationic-π interaction with a tryptophan residue in the binding pocket.[1] The pyridine nitrogen, in turn, can act as a hydrogen bond acceptor.

Inference: Based on the established structure-activity relationships (SAR) for nicotinic ligands, it is plausible that the 3-pyridyl isomer, N,N-dimethyl-2-(pyridin-3-yl)ethanamine, more closely mimics the electronic and steric profile of nicotine at the α4β2 nAChR binding site compared to the 2-pyridyl isomer. The ortho-substituted side chain in the 2-pyridyl compound may introduce unfavorable steric interactions or alter the optimal positioning of the crucial amine group within the binding pocket.

Histamine H1 Receptors

First-generation antihistamines, such as chlorpheniramine, often contain a 2-substituted pyridine ring.[5][6] This suggests that the N,N-dimethyl-2-(pyridin-2-yl)ethanamine scaffold is well-suited for antagonism at the histamine H1 receptor. The general structure for many H1 antagonists includes two aryl groups linked to a side chain containing a tertiary amine.[5]

Studies on related compounds confirm the importance of the 2-pyridyl moiety for H1 receptor affinity. For example, N,N-Diethyl-2-(1-pyridyl)ethylamine has been characterized as a partial agonist for the histamine receptor in guinea pig ileum.[7] Furthermore, the development of fluorescent H1-receptor antagonists has often utilized structures where a linker is attached to the basic amine nitrogen, indicating this part of the molecule is critical for the key interaction with an aspartate residue (D107) in the receptor.[8]

Inference: The N,N-dimethyl-2-(pyridin-2-yl)ethanamine isomer is predicted to have a significantly higher binding affinity for the histamine H1 receptor than the 3-pyridyl isomer. This is strongly supported by the prevalence of the 2-pyridylethylamine scaffold in known H1 antagonists.[5][9] The spatial arrangement of the pyridine nitrogen and the dimethylamino group in the 2-pyridyl isomer appears to be optimal for interacting with the key residues within the H1 receptor binding pocket.

Structure-Activity Relationship (SAR) Insights

The differential binding affinities can be rationalized by considering the specific molecular interactions within the receptor binding sites.

  • For nAChRs (α4β2): The binding pocket is relatively constrained. The success of ligands like nicotine and epibatidine depends on a precise fit. The 3-pyridyl nitrogen's position allows it to potentially form a hydrogen bond with a backbone carbonyl or a specific residue without causing the steric clash that the 2-pyridyl isomer might encounter.

  • For Histamine H1 Receptors: The binding pocket accommodates the two aryl groups and the ethylamine side chain of classical antihistamines. The 2-pyridyl group in N,N-dimethyl-2-(pyridin-2-yl)ethanamine acts as one of these "aryl" groups. Its nitrogen atom can participate in key interactions that define H1 antagonist binding, while the 3-pyridyl isomer would place this nitrogen in a suboptimal position, likely reducing binding affinity.

The following diagram illustrates the logical relationship between the structural isomerism and the predicted receptor selectivity.

SAR_Logic cluster_ligands Isomeric Ligands cluster_receptors Primary Targets cluster_rationale Structural Rationale L1 N,N-dimethyl-2-(pyridin-2-yl)ethanamine R1 Histamine H1 Receptor L1->R1 Higher Affinity (Predicted) R2 Nicotinic ACh Receptor (α4β2) L1->R2 Lower Affinity (Inferred) S1 2-Pyridyl mimics classical antihistamine scaffold L1->S1 L2 N,N-dimethyl-2-(pyridin-3-yl)ethanamine L2->R1 Lower Affinity (Predicted) L2->R2 Higher Affinity (Inferred) S2 3-Pyridyl mimics nicotine scaffold L2->S2

Caption: Predicted selectivity based on structural similarity.

Experimental Protocols: Radioligand Binding Assay

To empirically determine and compare the binding affinities (Ki values) of these two compounds, a competitive radioligand binding assay is the gold standard methodology.[10] This technique measures the ability of a test compound (the "competitor," e.g., N,N-dimethyl-2-(pyridin-2-yl)ethanamine) to displace a radiolabeled ligand with known high affinity for the target receptor.[11]

General Protocol: Competitive Filtration Binding Assay

This protocol provides a general framework adaptable for both nAChR and H1 receptors, using a filtration method to separate bound from free radioligand.[12][13]

A. Materials:

  • Receptor Source: Cell membranes prepared from cell lines expressing the target receptor (e.g., HEK293 cells transfected with human H1R or α4β2 nAChR) or homogenized tissue known to be rich in the target receptor (e.g., rat cerebral cortex for α4β2 nAChRs).[4][13]

  • Radioligand: A high-affinity ligand for the target receptor, labeled with a radioisotope (e.g., [³H]mepyramine for H1R or [³H]cytisine/[³H]epibatidine for α4β2 nAChRs).[14][15]

  • Test Compounds: N,N-dimethyl-2-(pyridin-3-yl)ethanamine and N,N-dimethyl-2-(pyridin-2-yl)ethanamine, dissolved and serially diluted in assay buffer.

  • Non-specific Binding Control: A high concentration of a known, unlabeled ligand for the target receptor (e.g., unlabeled doxepin for H1R, unlabeled nicotine for nAChR).[16]

  • Buffers: Assay buffer, wash buffer (ice-cold).[13]

  • Apparatus: 96-well filter plates (e.g., GF/C filters), vacuum manifold, microplate scintillation counter, scintillation fluid.[12][13]

B. Step-by-Step Methodology:

  • Membrane Preparation:

    • Homogenize cells or tissue in ice-cold lysis buffer.

    • Centrifuge the homogenate at low speed to remove debris.

    • Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.[13]

    • Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

    • Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).[13] Store aliquots at -80°C.

  • Assay Setup (in a 96-well plate):

    • Total Binding Wells: Add assay buffer, a fixed concentration of radioligand, and the membrane preparation.

    • Non-specific Binding Wells: Add assay buffer, radioligand, a saturating concentration of the unlabeled control ligand, and the membrane preparation.[12]

    • Competitor Wells: Add assay buffer, radioligand, varying concentrations of the test compound (e.g., N,N-dimethyl-2-(pyridin-2-yl)ethanamine), and the membrane preparation. Prepare a dilution series covering at least five log units.[10]

  • Incubation:

    • Incubate the plate for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 30°C or room temperature) to allow the binding to reach equilibrium.[13][17] Gentle agitation may be required.

  • Filtration and Washing:

    • Rapidly filter the contents of each well through the filter plate using a vacuum manifold. This traps the membranes (with bound radioligand) on the filter.[17]

    • Quickly wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.[13]

  • Radioactivity Counting:

    • Dry the filter plate.

    • Add scintillation fluid to each well.

    • Count the radioactivity (in counts per minute, CPM) in each well using a microplate scintillation counter.[13]

  • Data Analysis:

    • Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

    • Plot the percentage of specific binding against the log concentration of the competitor compound.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value (the concentration of competitor that inhibits 50% of specific radioligand binding).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[13]

Experimental Workflow Diagram

Assay_Workflow start Start: Prepare Reagents reagents 1. Prepare Membrane Homogenate 2. Serially Dilute Test Compounds 3. Prepare Radioligand Solution start->reagents plate_setup Plate Assay in 96-well Format (Total, Non-Specific, Competitor) reagents->plate_setup incubation Incubate to Reach Equilibrium (e.g., 60 min at 30°C) plate_setup->incubation filtration Rapid Vacuum Filtration (Separates Bound from Free Ligand) incubation->filtration washing Wash Filters with Ice-Cold Buffer filtration->washing counting Add Scintillant & Count Radioactivity washing->counting analysis Data Analysis: - Calculate Specific Binding - Plot Dose-Response Curve - Determine IC50 and Ki counting->analysis end End: Comparative Ki Values analysis->end

Caption: Workflow for a competitive radioligand binding assay.

Conclusion and Future Directions

The analysis of N,N-dimethyl-2-(pyridin-3-yl)ethanamine and N,N-dimethyl-2-(pyridin-2-yl)ethanamine highlights a fundamental principle of medicinal chemistry: isomeric changes can serve as a powerful tool for tuning receptor selectivity. Based on established SAR for related compound classes, N,N-dimethyl-2-(pyridin-2-yl)ethanamine is predicted to be a more potent ligand for the histamine H1 receptor, while N,N-dimethyl-2-(pyridin-3-yl)ethanamine is likely to show preferential, albeit potentially modest, affinity for nAChRs.

For drug development professionals, these compounds represent excellent starting points for developing more selective agents. Future work should focus on empirically validating these predicted affinities using the described radioligand binding assays. Subsequent studies could explore functional activity (agonist vs. antagonist) and further probe the SAR by modifying the N,N-dimethylamino group or substituting other positions on the pyridine ring to optimize potency and selectivity for a desired target.

References

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

  • Alfa Cytology. (n.d.). Competitive Radioligand Binding Assays. Retrieved from [Link]

  • Bio-protocol. (2017). Radioligand Binding and Competition Assays. Bio-protocol, 7(22), e2627. Retrieved from [Link]

  • Fung, F. W., & de Esch, I. J. (1982). N,N-Diethyl-2-(1-pyridyl)ethylamine, a partial agonist for the histamine receptor in guinea pig ileum. Journal of Pharmacy and Pharmacology, 34(10), 664-666. Retrieved from [Link]

  • Muhs, A., et al. (2016). Synthesis and structure-activity relationship of 2,6-disubstituted pyridine derivatives as inhibitors of β-amyloid-42 aggregation. Bioorganic & Medicinal Chemistry Letters, 26(14), 3326-3330. Retrieved from [Link]

  • PubChem. (n.d.). N,N-dimethyl-2-(pyridin-3-yl)ethanamine. National Center for Biotechnology Information. Retrieved from [Link]

  • Papadourakis, M., et al. (2021). Affinity of nicotinoids to a model nicotinic acetylcholine receptor (nAChR) binding pocket in the human brain. ChemRxiv. Retrieved from [Link]

  • de Graaf, C., et al. (2017). Exploring the Effect of Cyclization of Histamine H1 Receptor Antagonists on Ligand Binding Kinetics. Journal of Medicinal Chemistry, 60(17), 7425-7436. Retrieved from [Link]

  • MDPI. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences, 25(14), 7640. Retrieved from [Link]

  • U.S. Department of Energy, Office of Scientific and Technical Information. (n.d.). Affinity of Nicotinoids to a Model Nicotinic Acetylcholine Receptor (nAChR) Binding Pocket in the Human. Retrieved from [Link]

  • PubMed. (2024). The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences, 25(14), 7640. Retrieved from [Link]

  • BindingDB. (n.d.). PrimarySearch_ki. Retrieved from [Link]

  • Damaj, M. I., et al. (2003). N-n-alkylpyridinium analogs, a novel class of nicotinic receptor antagonists: selective inhibition of nicotine-evoked [3H] dopamine overflow from superfused rat striatal slices. Journal of Pharmacology and Experimental Therapeutics, 306(3), 1034-1042. Retrieved from [Link]

  • Stoddart, L. A., et al. (2018). Development of novel fluorescent histamine H1-receptor antagonists to study ligand-binding kinetics in living cells. Scientific Reports, 8(1), 1629. Retrieved from [Link]

  • MDPI. (2022). Effect of Ions and Sequence Variants on the Antagonist Binding Properties of the Histamine H1 Receptor. International Journal of Molecular Sciences, 23(3), 1438. Retrieved from [Link]

  • Semantic Scholar. (2024). FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. Retrieved from [Link]

  • Carroll, F. I., et al. (2011). Synthesis, Nicotinic Acetylcholine Receptor Binding, and Antinociceptive Properties of 2′-Fluoro-3′-(substituted pyridinyl)-7-deschloroepibatidine Analogues. Journal of Medicinal Chemistry, 54(17), 5968-5977. Retrieved from [Link]

  • National Center for Biotechnology Information. (2011). Dimethyl-N,N′-bis(pyridin-2-yl)methanediamine. Retrieved from [Link]

  • ACS Publications. (2004). Novel Derivatives of 2-Pyridinemethylamine as Selective, Potent, and Orally Active Agonists at 5-HT1A Receptors. Journal of Medicinal Chemistry, 47(27), 6789-6800. Retrieved from [Link]

  • Frontiers. (2023). MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. Frontiers in Chemistry, 11, 1116631. Retrieved from [Link]

  • Asian Journal of Chemistry. (2010). Synthesis and Characterization of N,N-Dimethylamino- N',N"-diarylamino Phosphine Oxides. Asian Journal of Chemistry, 22(4), 3121-3124. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). 18F-Labeled 5-(5-(2-(2-(2-fluoroethoxy)ethoxy)ethoxy)benzofuran-2-yl)-N,N-dimethylpyridin-2-amine. Retrieved from [Link]

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Comparative

A Comparative Guide to Purity Validation of N,N-dimethyl-2-(pyridin-3-yl)ethanamine: A Quantitative NMR-Centric Approach

For researchers and drug development professionals, the precise characterization of chemical purity is not merely a procedural step but the bedrock of reliable, reproducible science. N,N-dimethyl-2-(pyridin-3-yl)ethanami...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals, the precise characterization of chemical purity is not merely a procedural step but the bedrock of reliable, reproducible science. N,N-dimethyl-2-(pyridin-3-yl)ethanamine, a key intermediate in pharmaceutical synthesis, demands rigorous purity assessment to ensure the safety and efficacy of final active pharmaceutical ingredients (APIs). While chromatographic techniques like HPLC are workhorses in quality control, Quantitative Nuclear Magnetic Resonance (qNMR) emerges as a primary, non-destructive method that provides an absolute measure of purity without the need for an identical reference standard.[1][2]

This guide provides an in-depth technical comparison of qNMR with established orthogonal methods—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Acid-Base Titration—for the purity validation of N,N-dimethyl-2-(pyridin-3-yl)ethanamine. We will delve into the causality behind experimental choices, present detailed protocols, and offer supporting data to empower you in selecting the most appropriate analytical strategy.

The Principle of Absolute Purity: Why qNMR Excels

NMR spectroscopy is inherently quantitative; the integrated area of a resonance signal is directly proportional to the number of nuclei contributing to it.[3] This fundamental principle allows qNMR to determine the purity of a substance by comparing the integral of a specific analyte signal to that of a co-dissolved, highly pure internal standard of known mass.[4][5] Unlike chromatographic methods that provide a relative purity based on peak area percentage, qNMR delivers a direct, absolute mass fraction (purity) traceable to the International System of Units (SI) when a certified reference material (CRM) is used as the internal standard.[6][7]

This distinction is critical. qNMR can quantify the analyte against a structurally unrelated standard, bypassing the "like-for-like" reference material dependency of HPLC and GC, which can be a significant bottleneck when analyzing novel compounds or when a certified standard is unavailable.[8]

Validating N,N-dimethyl-2-(pyridin-3-yl)ethanamine Purity via ¹H qNMR

The structure of N,N-dimethyl-2-(pyridin-3-yl)ethanamine offers several well-resolved signals in the ¹H NMR spectrum suitable for quantification. The key is to select non-overlapping signals for both the analyte and the internal standard.

Causality-Driven Experimental Design

1. Selection of Internal Standard: The choice of an internal standard is paramount for accurate qNMR.[5]

  • Requirement: High purity (ideally a CRM), chemical stability, non-volatility, and signals that do not overlap with the analyte.[9]

  • Our Choice: Maleic acid .

  • Justification: Maleic acid provides a sharp singlet for its two equivalent olefinic protons around 6.3 ppm (in DMSO-d₆), a region clear of the aromatic and aliphatic signals of N,N-dimethyl-2-(pyridin-3-yl)ethanamine.[9] Its high purity and stability make it an excellent choice for quantifying aromatic and aliphatic compounds.

2. Selection of Deuterated Solvent:

  • Requirement: Must completely dissolve both the analyte and the internal standard, be chemically inert, and have minimal impurity signals.[2][10][11]

  • Our Choice: Dimethyl Sulfoxide-d₆ (DMSO-d₆) .

  • Justification: DMSO-d₆ is an excellent solvent for a wide range of organic molecules, including amines and carboxylic acids like maleic acid. Its residual proton signal (~2.50 ppm) and water peak (~3.33 ppm) are typically well-separated from the key analyte and standard signals.

3. Key Acquisition Parameters for Quantitation:

  • Relaxation Delay (d1): This is the most critical parameter for ensuring accurate quantification. To obtain fully relaxed spectra where signal intensity is directly proportional to molar concentration, the relaxation delay plus the acquisition time should be at least 5 times the longest longitudinal relaxation time (T₁) of any proton being quantified (in both the analyte and the standard).[4][12] A conservative delay of 30-60 seconds is often used to ensure this condition is met for most small molecules.

  • Pulse Angle: A 90° pulse angle maximizes signal intensity per scan, but a smaller flip angle (e.g., 30°) can be used with a shorter relaxation delay if T₁ values are known, though a 90° pulse with a long delay is the most robust approach.

  • Signal-to-Noise Ratio (S/N): A high S/N is essential for precise integration. For a precision better than 1%, an S/N of at least 250:1 is recommended.[4] This is achieved by acquiring a sufficient number of scans.

Experimental Protocol: ¹H qNMR Purity Assay
  • Sample Preparation:

    • Accurately weigh approximately 15 mg of N,N-dimethyl-2-(pyridin-3-yl)ethanamine into a clean, dry vial using a calibrated analytical balance.

    • Accurately weigh approximately 10 mg of high-purity (>99.5%) maleic acid (internal standard) into the same vial.

    • Dissolve the mixture in ~0.7 mL of DMSO-d₆.

    • Ensure complete dissolution by vortexing, then transfer the solution to a 5 mm NMR tube.

  • Data Acquisition (400 MHz Spectrometer):

    • Lock and shim the spectrometer on the sample.

    • Acquire a standard ¹H NMR spectrum to identify the chemical shifts of the analyte and internal standard.

    • Set the quantitative parameters:

      • Pulse Angle: 90°

      • Relaxation Delay (d1): 45 seconds

      • Acquisition Time (aq): ~3-4 seconds

      • Number of Scans (ns): 16 (or more, to achieve S/N > 250:1)

  • Data Processing & Purity Calculation:

    • Apply Fourier transform, phase correction, and baseline correction to the acquired FID.

    • Carefully integrate the non-overlapping signals of the analyte (e.g., the pyridyl proton at H-2 or the N-dimethyl singlet) and the maleic acid singlet (~6.3 ppm).

    • Calculate the purity using the following equation[13]:

      Purity (Analyte) % = (Iₐ / IₛₜᏧ) * (NₛₜᏧ / Nₐ) * (Mₐ / MₛₜᏧ) * (mₛₜᏧ / mₐ) * Purity (Std) %

      Where:

      • I : Integral value of the signal

      • N : Number of protons for the integrated signal

      • M : Molar mass (Analyte: 150.22 g/mol ; Maleic Acid: 116.07 g/mol )

      • m : Mass

      • Purity (Std) : Purity of the internal standard

      • a : Analyte

      • std : Internal Standard

qNMR Workflow Visualization

qNMR_Workflow cluster_prep 1. Sample Preparation cluster_acq 2. Data Acquisition cluster_proc 3. Data Processing & Calculation weigh_analyte Accurately weigh Analyte (mₐ) weigh_std Accurately weigh Internal Standard (mₛₜᏧ) weigh_analyte->weigh_std dissolve Dissolve mixture in ~0.7 mL DMSO-d₆ weigh_std->dissolve transfer Transfer to NMR Tube dissolve->transfer load_sample Load sample, lock & shim transfer->load_sample set_params Set Quantitative Parameters (d1=45s, 90° pulse, ns=16) load_sample->set_params acquire Acquire FID set_params->acquire process_spec FT, Phase & Baseline Correction acquire->process_spec integrate Integrate Analyte (Iₐ) & Standard (IₛₜᏧ) signals process_spec->integrate calculate Calculate Purity % using formula integrate->calculate result Final Purity Value calculate->result

Caption: Experimental workflow for purity determination by qNMR.

Orthogonal Methods: A Comparative Overview

A robust purity assessment relies on orthogonal methods—techniques that measure the same attribute using different physical principles. This approach provides a more complete purity profile.[14]

High-Performance Liquid Chromatography (HPLC-UV)
  • Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (column) and a mobile phase. The pyridine ring in the analyte provides a chromophore for UV detection.

  • Methodology:

    • Sample Prep: Accurately weigh and dissolve the sample in a suitable solvent (e.g., Acetonitrile/Water) to a known concentration.

    • Analysis: Inject onto a C18 reverse-phase column with a mobile phase gradient (e.g., water with 0.1% formic acid and acetonitrile).

    • Quantification: Purity is typically determined by area percent, assuming all impurities have a similar response factor to the main peak. For accurate content determination, a calibration curve using a certified reference standard of N,N-dimethyl-2-(pyridin-3-yl)ethanamine is required.

  • Pros: High sensitivity for detecting trace impurities, excellent for routine quality control.[1]

  • Cons: Accuracy is dependent on the availability and purity of a specific reference standard; assumes all impurities are UV-active and have similar response factors, which is often not the case.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Principle: GC separates volatile and thermally stable compounds in a gaseous mobile phase. The mass spectrometer fragments the eluted compounds, providing structural information and sensitive detection.

  • Methodology:

    • Sample Prep: Dissolve the sample in a volatile solvent (e.g., dichloromethane).

    • Analysis: Inject into a GC with a suitable capillary column (e.g., HP-5). The oven temperature is ramped to elute compounds based on their boiling points.

    • Quantification: Purity is often assessed by area percent from the Total Ion Chromatogram (TIC).

  • Pros: Excellent for identifying and quantifying volatile or semi-volatile impurities.[14] MS detection provides structural confirmation of impurities.

  • Cons: Not suitable for non-volatile or thermally labile impurities; can be less precise than HPLC or qNMR for quantification without careful calibration.

Acid-Base Titration
  • Principle: This classical method quantifies the total basic content of the sample. The tertiary amine and the pyridine nitrogen of the analyte are basic and will react with a standardized acid.

  • Methodology:

    • Sample Prep: Accurately weigh a larger amount of sample (~150 mg) and dissolve in a suitable non-aqueous solvent (e.g., glacial acetic acid).

    • Titration: Titrate the solution with a standardized titrant, such as 0.1 M perchloric acid in acetic acid.

    • Endpoint Detection: Use a potentiometric endpoint or a visual indicator (e.g., crystal violet).

  • Pros: Highly precise, accurate for total base content, cost-effective, and does not require a reference standard of the analyte.[1]

  • Cons: Lacks specificity; it cannot distinguish between the target analyte and other basic impurities, potentially leading to an overestimation of purity.

Comparative Data Summary

The following table summarizes the performance of each technique for the purity validation of a hypothetical batch of N,N-dimethyl-2-(pyridin-3-yl)ethanamine.

Parameter Quantitative NMR (¹H qNMR) HPLC-UV GC-MS Acid-Base Titration
Principle Absolute Molar RatioRelative UV AbsorbanceVolatility & Mass-to-ChargeChemical Reactivity (Basicity)
Purity Value (%) 99.4%99.6% (Area %)99.5% (Area %)99.8% (Total Base)
Reference Standard Structurally different standard (e.g., Maleic Acid)[8]Required (Analyte-specific)Required for accurate quantificationRequired (Standardized Titrant)
Specificity High (structure-specific signals)High (separation-based)High (separation + mass spec)Low (measures total basicity)[1]
LOD/LOQ Moderate (e.g., 0.05% / 0.15%)[14]Very Low (e.g., 0.01% / 0.03%)Very Low (e.g., 0.005% / 0.015%)Not applicable for impurities
Sample Throughput ModerateHighModerateHigh
Key Advantage Absolute quantification without analyte-specific standardHigh sensitivity for known impuritiesExcellent for volatile impuritiesHigh precision for total analyte content
Key Limitation Lower sensitivity than chromatographyRelies on analyte standard purityOnly for thermally stable compoundsNon-specific, overestimates purity with basic impurities

Conclusion: A Synergistic Approach to Purity Validation

No single analytical method can provide a complete picture of a compound's purity. The data clearly show that while chromatographic methods may suggest a purity of 99.5-99.6%, the titration method indicates a higher value (99.8%), likely due to the presence of other basic impurities that co-elute or are not detected by the other methods.

qNMR provides a highly accurate, absolute purity value of 99.4%, serving as a primary method to anchor the results from the other techniques.[1][14] It offers a direct and unbiased measurement that is invaluable for certifying reference standards and for providing a definitive purity value for critical studies.

For comprehensive characterization of N,N-dimethyl-2-(pyridin-3-yl)ethanamine, a multi-faceted strategy is recommended:

  • Primary Assay (Absolute Purity): Use ¹H qNMR to assign an accurate, absolute purity value.

  • Impurity Profiling: Use HPLC-UV and GC-MS to separate, identify, and quantify trace-level impurities (non-volatile and volatile, respectively).

  • Content Confirmation: Use Acid-Base Titration as a rapid, low-cost check of total basic content.

This synergistic approach ensures a thorough understanding of the material's quality, fulfilling the rigorous demands of pharmaceutical research and development.

Caption: Decision guide for selecting the appropriate analytical method.

References

  • Title: Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients Source: Journal of Pharmaceutical and Biomedical Analysis URL
  • Title: Method Validation of Pharmaceuticals Source: Scribd URL: [Link]

  • Title: Stimuli Article (qNMR) Source: US Pharmacopeia (USP) URL: [Link]

  • Title: Validation of quantitative NMR Source: Journal of Pharmaceutical and Biomedical Analysis (via Ovid) URL: [Link]

  • Title: Quantitative Nuclear Magnetic Resonance (qNMR), a Metrological Method—Proposed Revisions to the USP General Chapters on NMR, Nuclear Magnetic Resonance Spectroscopy 〈761〉 and Applications of Nuclear Magnetic Resonance Spectroscopy 〈1761〉 Source: Semantic Scholar URL: [Link]

  • Title: Validation of quantitative ¹H NMR method for the analysis of pharmaceutical formulations Source: Química Nova URL: [Link]

  • Title: Method Performance and Validation for Quantitative Analysis by 1H and 31P NMR Spectroscopy. Applications to Analytical Standards and Agricultural Chemicals Source: ACS Publications URL: [Link]

  • Title: A Guide to Quantitative NMR (qNMR) Source: Emery Pharma URL: [Link]

  • Title: Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

  • Title: Quantitative NMR Source: Organic Primary Standards Group URL: [Link]

  • Title: Revision of USP Chapter <761> NMR Spectroscopy and <1761> Applications of NMR Source: ECA Academy URL: [Link]

  • Title: Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification Source: PMC - National Center for Biotechnology Information URL: [Link]

  • Title: Updates and Future Vision of qNMR at U.S. Pharmacopeia Source: PMDA URL: [Link]

  • Title: Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q 10 in dietary supplement capsules Source: ResearchGate URL: [Link]

  • Title: Equavilency between Mass Balance and qNMR metholologies Source: General Separation URL: [Link]

  • Title: N,N-dimethyl-2-(pyridin-3-yl)ethanamine Source: PubChem URL: [Link]

  • Title: Quantitative NMR spectroscopy for accurate purity determination of amino acids, and uncertainty evaluation for different signals Source: ResearchGate URL: [Link]

  • Title: Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination Source: PMC - National Center for Biotechnology Information URL: [Link]

  • Title: Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR Source: American Pharmaceutical Review URL: [Link]

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Validation

Comparative Efficacy Analysis: N,N-dimethyl-2-(pyridin-3-yl)ethanamine versus Standard Nicotinic Agonists

A Technical Guide for Researchers in Nicotinic Acetylcholine Receptor (nAChR) Pharmacology Executive Summary This guide provides a comparative analysis of the putative nicotinic agonist N,N-dimethyl-2-(pyridin-3-yl)ethan...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Researchers in Nicotinic Acetylcholine Receptor (nAChR) Pharmacology

Executive Summary

This guide provides a comparative analysis of the putative nicotinic agonist N,N-dimethyl-2-(pyridin-3-yl)ethanamine against well-characterized, standard nicotinic acetylcholine receptor (nAChR) agonists: Acetylcholine (ACh), (-)-Nicotine, and Epibatidine. Due to a lack of published experimental data for N,N-dimethyl-2-(pyridin-3-yl)ethanamine, this document establishes a framework for comparison. It synthesizes established data for standard agonists and outlines the requisite experimental protocols to definitively characterize the efficacy of this novel compound. The primary focus is on key performance metrics such as binding affinity (Ki), potency (EC50), and maximal efficacy (Emax) at the most abundant central nervous system nAChR subtypes, α4β2 and α7.

Introduction to Nicotinic Acetylcholine Receptors (nAChRs) and Standard Agonists

Nicotinic acetylcholine receptors are a superfamily of ligand-gated ion channels that mediate fast synaptic transmission throughout the central and peripheral nervous systems.[1] Activation of these receptors by the endogenous neurotransmitter acetylcholine, or exogenous agonists like nicotine, results in the opening of a central pore, leading to an influx of cations (primarily Na+ and Ca2+) and subsequent neuronal depolarization.[2] The diverse subunit composition of nAChRs (e.g., α2-α10, β2-β4) gives rise to a variety of receptor subtypes with distinct pharmacological and physiological profiles.[1] Among the most studied are the heteromeric α4β2 and homomeric α7 subtypes, which are critical targets for drug discovery in therapeutic areas such as Alzheimer's disease, schizophrenia, and pain.[3][4]

Standard Nicotinic Agonists:

  • Acetylcholine (ACh): The endogenous agonist for all nAChRs. Its action is terminated by rapid hydrolysis via acetylcholinesterase, making it a poor therapeutic agent but the ultimate physiological benchmark.

  • (-)-Nicotine: The primary psychoactive alkaloid in tobacco. It serves as the archetypal exogenous agonist and has been extensively studied. It generally acts as a full or partial agonist depending on the nAChR subtype.

  • Epibatidine: A natural alkaloid isolated from the skin of an Ecuadorian poison frog.[5] It is an exceptionally potent nAChR agonist, often with higher affinity than nicotine, but its high toxicity and lack of subtype selectivity limit its therapeutic use.[5][6][7]

Profile of the Investigational Compound: N,N-dimethyl-2-(pyridin-3-yl)ethanamine

N,N-dimethyl-2-(pyridin-3-yl)ethanamine is a structural analog of nicotine.[8] Its core structure features the essential pharmacophore for nicotinic activity: a pyridine ring and a basic nitrogen atom. The key structural difference from nicotine is the side chain; where nicotine has a pyrrolidine ring with a methylated nitrogen, this compound has an N,N-dimethylated ethylamine side chain.

Structural-Activity Relationship (SAR) Hypothesis:

The N,N-dimethylation of the terminal amine introduces steric bulk compared to nicotine's N-methyl group. This modification can be predicted to influence its interaction with the agonist binding site located at the interface of α and β subunits. Specifically, the increased bulk may:

  • Decrease Binding Affinity (Higher Ki): The larger dimethylamino group may not fit as optimally within the binding pocket as the methyl-pyrrolidine of nicotine, potentially weakening key cation-π and hydrogen bond interactions.[9]

  • Alter Efficacy (Emax) and Potency (EC50): The efficacy of an agonist is related to its ability to induce the conformational change in the receptor that opens the ion channel.[10] The altered fit and interaction of the N,N-dimethyl group could either hinder or, less commonly, enhance this transition, leading to it being a partial agonist or potentially an antagonist. A decrease in binding affinity would be expected to lead to a decrease in potency (higher EC50).

Without direct experimental evidence, these predictions remain hypothetical. The following sections detail the established data for standard agonists and the experimental workflows required to test these hypotheses.

Comparative Efficacy of Standard Nicotinic Agonists

The efficacy of nicotinic agonists is subtype-dependent. The following tables summarize representative data for key agonists at the high-affinity α4β2 and the α7 nAChR subtypes.

Table 1: Binding Affinity (Ki) of Standard Agonists at nAChR Subtypes

CompoundReceptor SubtypePreparationRadioligandKi (nM)References
(-)-Nicotine α4β2Rat Brain Membranes[3H]Cytisine~1-6[11]
α7Rat Brain Membranes[3H]Methyllycaconitine~770[12]
Epibatidine α4β2Rat Brain Membranes[3H]Cytisine~0.04[5]
α7Rat Brain Membranes[3H]Methyllycaconitine~20[5]
Acetylcholine α4β2 (High Sensitivity)Oocytes-~1,000 (EC50)[13]
α4β2 (Low Sensitivity)Oocytes-~100,000 (EC50)[13]

Note: Ki values represent the concentration of a competing ligand that binds to 50% of receptors in a competition assay. Lower Ki indicates higher binding affinity.

Table 2: Functional Potency (EC50) and Efficacy (Emax) of Standard Agonists

CompoundReceptor SubtypeAssay TypePotency (EC50)Efficacy (Emax)References
(-)-Nicotine Human α4β2Patch Clamp~3 µM100% (Normalized)[14]
Rat α7Patch Clamp~200 µM~100% (vs ACh)[15]
Acetylcholine Human α4β2Patch Clamp~3 µM~80-90% (vs Nicotine)[14]
Rat α7Patch Clamp~100-200 µM100% (Normalized)[15]
Epibatidine α4β2ElectrophysiologyHighly Potent (nM range)Full Agonist[16]
α7ElectrophysiologyPotent (nM-low µM)Full Agonist[16]

Note: EC50 is the concentration of an agonist that provides 50% of the maximal response. Emax is the maximum response achievable by the agonist, often expressed relative to a standard full agonist like Acetylcholine.

Experimental Methodologies for Efficacy Determination

To empirically determine the efficacy of N,N-dimethyl-2-(pyridin-3-yl)ethanamine, a tiered approach involving binding and functional assays is necessary.

Radioligand Binding Assays (Affinity Determination)

These assays quantify the affinity of a test compound for a receptor by measuring its ability to compete with a radiolabeled ligand of known affinity.[17]

Protocol: Competitive Inhibition Binding Assay for α4β2 nAChRs

  • Preparation of Membranes: Homogenize rat forebrain tissue in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to pellet the membranes. Resuspend the pellet and store at -80°C.[18]

  • Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]Cytisine or [3H]Epibatidine for α4β2), and varying concentrations of the unlabeled test compound (N,N-dimethyl-2-(pyridin-3-yl)ethanamine).[17][18]

  • Incubation: Incubate the plates for a defined period (e.g., 60-90 minutes) at a specific temperature (e.g., 4°C or room temperature) to reach binding equilibrium.[18]

  • Determination of Non-Specific Binding: A parallel set of wells should contain a high concentration of a known non-radioactive ligand (e.g., (-)-nicotine) to saturate all specific binding sites.[19]

  • Separation: Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester. This separates the membrane-bound radioligand from the unbound. Wash the filters with ice-cold buffer to remove residual unbound ligand.[18]

  • Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.

  • Data Analysis: Subtract non-specific binding from total binding to get specific binding. Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression to fit the data and determine the IC50 value. Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[11][19]

Functional Assays (Potency and Efficacy Determination)

Functional assays measure the biological response resulting from receptor activation.

This high-throughput assay is ideal for initial functional screening. It measures changes in intracellular calcium concentration following receptor activation, as many nAChR subtypes, particularly α7, are highly permeable to Ca2+.[2][20]

Protocol: FLIPR-Based Calcium Assay

  • Cell Culture: Plate cells stably expressing the nAChR subtype of interest (e.g., CHO or HEK-293 cells expressing human α7 or α4β2) in 96- or 384-well black-walled, clear-bottom plates.[21]

  • Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. This allows the dye to enter the cells.

  • Compound Preparation: Prepare a separate plate containing serial dilutions of the test agonist (N,N-dimethyl-2-(pyridin-3-yl)ethanamine) and standard agonists (nicotine, ACh).

  • FLIPR Measurement: Place both the cell plate and the compound plate into the FLIPR instrument. The instrument will measure a baseline fluorescence, then add the compounds to the cell plate and immediately begin recording the change in fluorescence intensity over time.[20]

  • Data Analysis: The peak fluorescence response is proportional to the intracellular calcium increase. Plot the peak response against the log concentration of the agonist. Use a sigmoidal dose-response curve fit to determine the EC50 (potency) and the Emax (maximal efficacy) relative to a full agonist.

This technique provides the most direct and detailed measure of ion channel function, allowing for precise determination of potency, efficacy, and channel kinetics.[22][23]

Protocol: Whole-Cell Voltage-Clamp Electrophysiology

  • Cell Preparation: Use cells expressing the nAChR subtype of interest, either from a stable cell line or Xenopus oocytes injected with receptor subunit cRNAs.[14][24]

  • Recording Setup: Place a single cell in a recording chamber on an inverted microscope. Use a glass micropipette filled with an internal solution to form a high-resistance seal with the cell membrane ("giga-seal").

  • Whole-Cell Configuration: Apply gentle suction to rupture the patch of membrane under the pipette, gaining electrical access to the cell's interior. Clamp the cell's membrane potential at a fixed voltage (e.g., -60 mV).

  • Agonist Application: Rapidly apply known concentrations of the agonist to the cell using a fast perfusion system. This is crucial for nAChRs which can desensitize quickly.[14]

  • Current Measurement: Record the inward current generated by the influx of cations through the activated nAChR channels.

  • Data Analysis: Measure the peak amplitude of the current at each agonist concentration. Plot the peak current against the log agonist concentration and fit with a Hill equation to determine EC50 and Emax. The relative Emax compared to acetylcholine will classify the compound as a full agonist, partial agonist, or antagonist.

Visualization of Workflows and Pathways

Signaling Pathway

The canonical signaling pathway for nAChR activation involves direct ion influx and subsequent membrane depolarization, which can trigger downstream events like the opening of voltage-gated calcium channels.[2]

nAChR_Signaling cluster_membrane Cell Membrane nAChR nAChR (Closed) nAChR_Open nAChR (Open) nAChR->nAChR_Open Activates VGCC Voltage-Gated Ca2+ Channel Agonist Agonist (e.g., ACh, Nicotine) Agonist->nAChR Binds Depolarization Membrane Depolarization Depolarization->VGCC Activates Response Cellular Response (e.g., Neurotransmitter Release) Ca_Influx_VGCC->Response Triggers Na_Ca_Influx->Depolarization Causes Na_Ca_Influx->Response Triggers

Caption: Canonical signaling pathway for nicotinic acetylcholine receptor (nAChR) activation.

Experimental Workflow

The workflow for comparing a novel compound against standard agonists follows a logical progression from binding to function.

Efficacy_Workflow Start Start: Synthesize Test Compound (N,N-dimethyl-2-(pyridin-3-yl)ethanamine) BindingAssay Radioligand Binding Assay (vs. [3H]Cytisine) Start->BindingAssay FLIPRAssay High-Throughput Functional Screen (FLIPR Calcium Assay) Start->FLIPRAssay CalcKi Calculate Ki (Binding Affinity) BindingAssay->CalcKi Comparison Compare Data to Standard Agonists (Nicotine, ACh, Epibatidine) CalcKi->Comparison CalcEC50_Emax_prelim Preliminary EC50 & Emax FLIPRAssay->CalcEC50_Emax_prelim PatchClamp Gold Standard Functional Assay (Patch-Clamp Electrophysiology) CalcEC50_Emax_prelim->PatchClamp If Active CalcEC50_Emax_final Definitive EC50 & Emax PatchClamp->CalcEC50_Emax_final CalcEC50_Emax_final->Comparison End End: Classify Compound Profile (Full Agonist, Partial Agonist, Antagonist) Comparison->End

Caption: Experimental workflow for characterizing a novel nAChR agonist.

Conclusion

While N,N-dimethyl-2-(pyridin-3-yl)ethanamine possesses the core pharmacophore necessary for nicotinic activity, its efficacy profile remains unknown. Based on structure-activity relationships, it is hypothesized that the N,N-dimethylation may reduce its binding affinity and potentially its efficacy compared to nicotine. However, this must be confirmed empirically. The experimental protocols detailed in this guide—spanning radioligand binding, high-throughput calcium imaging, and gold-standard patch-clamp electrophysiology—provide a robust framework for the comprehensive characterization of this and other novel nicotinic compounds. The resulting data will allow for a direct and quantitative comparison against established agonists, ultimately defining its pharmacological profile and therapeutic potential.

References

  • Epibatidine: A Promising Natural Alkaloid in Health - PMC - NIH. (2018, December 23). National Institutes of Health. [Link]

  • The current agonists and positive allosteric modulators of α7 nAChR for CNS indications in clinical trials - PMC. National Institutes of Health. [Link]

  • Development of Automated Patch Clamp Assay for Evaluation of α7 Nicotinic Acetylcholine Receptor Agonists in Automated QPatch 16. Sophion Bioscience. [Link]

  • Targeting α7 nicotinic acetylcholine receptors for chronic pain. (2022, September 30). Frontiers. [Link]

  • Therapeutic Targeting of the α7 Nicotinic Receptor: Challenges and Prospects for Cognitive Improvement in Alzheimer's and Schizophrenia - PMC. (2025, June 2). National Institutes of Health. [Link]

  • Electrophysiological whole-cell patch clamp recordings of acetylcholine... ResearchGate. [Link]

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  • Electrophysiology-Based Assays to Detect Subtype-Selective Modulation of Human Nicotinic Acetylcholine Receptors. PubMed. [Link]

  • Rapid assessment of ligand actions with nicotinic acetylcholine receptors using calcium dynamics and FLIPR. OA Monitor Ireland. [Link]

  • Radioligand binding characterization of neuronal nicotinic acetylcholine receptors. (2008, December 15). PubMed. [Link]

  • Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

  • Agonists binding nicotinic receptors elicit specific channel-opening patterns at αγ and αδ sites - PMC. National Institutes of Health. [Link]

  • Nicotinic Acetylcholine Receptor Accessory Subunits Determine the Activity Profile of Epibatidine Derivatives - PMC. National Institutes of Health. [Link]

  • Evaluation of novel epibatidine analogs in the rat nicotine drug discrimination assay and in the rat chronic constriction injury neuropathic pain model. (2023, September 10). Frontiers Publishing Partnerships. [Link]

  • Epibatidine and its analogues. | Download Scientific Diagram. ResearchGate. [Link]

  • John Daly's Compound, Epibatidine, Facilitates Identification of Nicotinic Receptor Subtypes. ASN Neuro. [Link]

  • Human alpha4beta2 neuronal nicotinic acetylcholine receptor in HEK 293 cells: A patch-clamp study. (1996, December 15). PubMed. [Link]

  • Assessing potentiation of the (α4)3(β2)2 nicotinic acetylcholine receptor by the allosteric agonist CMPI - PMC. National Institutes of Health. [Link]

  • Structural differences determine the relative selectivity of nicotinic compounds for native α4β2-, α6β2-, α3β4*- and α7-nicotine acetylcholine receptors - PMC. National Institutes of Health. [Link]

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  • Synaptic Components, Function and Modulation Characterized by GCaMP6f Ca2+ Imaging in Mouse Cholinergic Myenteric Ganglion Neurons. (2021, August 1). Frontiers. [Link]

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  • Functional α7 Nicotinic ACh Receptors on Astrocytes in Rat Hippocampal CA1 Slices - PMC. National Institutes of Health. [Link]

  • Estimating Binding Affinities of the Nicotinic Receptor for Low-efficacy Ligands Using Mixtures of Agonists and Two-dimensional Concentration–Response Relationships - PMC. National Institutes of Health. [Link]

  • Characterization of Binding Site Interactions and Selectivity Principles in the α3β4 Nicotinic Acetylcholine Receptor. (2022, August 25). Journal of the American Chemical Society. [Link]

  • The α5 Nicotinic Acetylcholine Receptor Subunit Differentially Modulates α4β2* and α3β4* Receptors. Frontiers. [Link]

  • Structural and temporal basis for agonism in the α4β2 nicotinic acetylcholine receptor. (2022, February 24). PLOS Computational Biology. [Link]

  • Nicotine and neuronal nicotinic acetylcholine receptors: unraveling the mechanisms of nicotine addiction. (2025, October 16). Frontiers. [Link]

  • Nicotinic Acetylcholine Receptor Efficacy and Pharmacological Properties of 3-(Substituted phenyl)-2β-substituted Tropanes. (2010, November 8). ACS Publications. [Link]

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Comparative

Cross-Validation of N,N-dimethyl-2-(pyridin-3-yl)ethanamine Quantification: A Comparative Analysis of GC-MS and LC-MS Methodologies

An In-Depth Comparative Guide In the landscape of pharmaceutical development and metabolic research, the precise and reliable quantification of small molecules is paramount. N,N-dimethyl-2-(pyridin-3-yl)ethanamine, a pyr...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparative Guide

In the landscape of pharmaceutical development and metabolic research, the precise and reliable quantification of small molecules is paramount. N,N-dimethyl-2-(pyridin-3-yl)ethanamine, a pyridine derivative with a molecular weight of 150.22 g/mol , presents an interesting analytical challenge.[1] Its structure, featuring a polar pyridine ring and a tertiary amine, grants it properties that make it amenable to analysis by both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). The decision between these two powerful techniques is not always straightforward and depends on factors such as the sample matrix, required sensitivity, and throughput.[2][3]

This guide provides a comprehensive cross-validation framework for the quantification of N,N-dimethyl-2-(pyridin-3-yl)ethanamine, comparing the performance of GC-MS and LC-MS. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present comparative performance data, all grounded in established regulatory standards.

The Analytical Rationale: Choosing the Right Tool for the Job

The physicochemical properties of N,N-dimethyl-2-(pyridin-3-yl)ethanamine place it at a crossroads between GC-MS and LC-MS.

  • For GC-MS: The molecule's relatively low molecular weight suggests it can be volatilized. However, the presence of the nitrogen atoms can lead to peak tailing on standard non-polar GC columns and potential thermal degradation. Therefore, derivatization is often a prudent choice to improve thermal stability and chromatographic peak shape, though it adds an extra step to sample preparation.[4][5] GC-MS is a gold standard for its robustness and high chromatographic resolution, especially for volatile analytes.[2]

  • For LC-MS: The molecule's polarity makes it an ideal candidate for reverse-phase liquid chromatography. LC-MS is highly versatile for polar and thermally unstable molecules and often requires minimal sample preparation.[2][6] Its superior sensitivity, particularly when using tandem mass spectrometry (MS/MS), makes it the preferred method for trace-level quantification in complex biological matrices.[7][8]

Given that both techniques present viable pathways, a cross-validation study is essential. Cross-validation provides the highest level of confidence in analytical data by demonstrating the interchangeability and reliability of two distinct methods. This process is a cornerstone of robust analytical lifecycle management, as emphasized by guidelines from the FDA and the International Council for Harmonisation (ICH).[7][9][10][11]

G cluster_validation Cross-Validation Logic Analyte N,N-dimethyl-2-(pyridin-3-yl)ethanamine GCMS_Dev GC-MS Method Development & Validation Analyte->GCMS_Dev LCMS_Dev LC-MS Method Development & Validation Analyte->LCMS_Dev ValidationParams Validation Parameters (ICH Q2(R1): Accuracy, Precision, Linearity, LOQ, Selectivity) GCMS_Dev->ValidationParams Sample_Analysis Analysis of Identical Sample Sets GCMS_Dev->Sample_Analysis LCMS_Dev->ValidationParams LCMS_Dev->Sample_Analysis ValidationParams->Sample_Analysis Data_Comparison Statistical Comparison of Results (e.g., Bland-Altman plot, t-test) Sample_Analysis->Data_Comparison Conclusion Method Interchangeability Assessment Data_Comparison->Conclusion G cluster_gcms GC-MS Experimental Workflow Start Sample Aliquot (100 µL) Deriv Derivatization: Add 50 µL N,O-Bis(trimethylsilyl) trifluoroacetamide (BSTFA) + 1% TMCS Start->Deriv React Incubate at 60°C for 30 min Deriv->React Inject Inject 1 µL into GC-MS System React->Inject Separate GC Separation (e.g., DB-5ms column) Inject->Separate Detect MS Detection (Electron Ionization, EI) Selected Ion Monitoring (SIM) Separate->Detect Quant Quantification Detect->Quant

Caption: Step-by-step workflow for GC-MS analysis with derivatization.

Step-by-Step Methodology:

  • Sample Preparation & Derivatization:

    • Pipette 100 µL of each standard, QC, or unknown sample into a 2 mL autosampler vial.

    • Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Cap the vial tightly and vortex for 10 seconds.

    • Incubate the vial in a heating block at 60°C for 30 minutes to ensure complete derivatization.

    • Cool to room temperature before placing in the autosampler.

  • Instrumentation and Conditions:

    • GC System: Agilent 8890 GC or equivalent.

    • Injector: 250°C, Splitless mode, 1 µL injection volume.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Column: Agilent J&W DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.

    • Oven Program: Initial temperature of 80°C, hold for 1 min. Ramp at 15°C/min to 280°C, hold for 5 min.

    • MS System: Agilent 5977B MSD or equivalent.

    • Ion Source: Electron Ionization (EI) at 70 eV, 230°C.

    • Acquisition Mode: Selected Ion Monitoring (SIM).

    • Ions Monitored: Quantifier and qualifier ions for the silylated derivative would be selected (e.g., based on the molecule's fragmentation pattern).

2.3. LC-MS/MS Quantification Protocol

This protocol is optimized for the direct analysis of polar compounds in liquid form, leveraging the high sensitivity and selectivity of tandem mass spectrometry. [12][13]

G cluster_lcms LC-MS/MS Experimental Workflow Start Sample Aliquot (10 µL) Dilute Dilute with 990 µL of Mobile Phase A Start->Dilute Inject Inject 5 µL into LC-MS/MS System Dilute->Inject Separate LC Separation (e.g., C18 column) Inject->Separate Detect MS/MS Detection (Electrospray Ionization, ESI+) Multiple Reaction Monitoring (MRM) Separate->Detect Quant Quantification Detect->Quant

Caption: Streamlined workflow for direct LC-MS/MS analysis.

Step-by-Step Methodology:

  • Sample Preparation:

    • Pipette 10 µL of each standard, QC, or unknown sample into an autosampler vial.

    • Add 990 µL of mobile phase A (0.1% formic acid in water).

    • Cap and vortex for 10 seconds.

  • Instrumentation and Conditions:

    • LC System: Waters ACQUITY UPLC I-Class or equivalent.

    • Column: Waters ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm.

    • Column Temperature: 40°C.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Gradient: 5% B for 0.5 min, ramp to 95% B over 3.0 min, hold for 1.0 min, return to 5% B and re-equilibrate for 1.5 min.

    • Injection Volume: 5 µL.

    • MS System: Sciex Triple Quad 6500+ or equivalent.

    • Ion Source: Electrospray Ionization (ESI), Positive Mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: A precursor ion (the protonated molecule [M+H]+) and at least two product ions would be optimized (e.g., m/z 151.1 -> 94.1 for quantification, m/z 151.1 -> 122.1 for confirmation).

Comparative Performance and Validation Data

The following table summarizes the expected performance characteristics for each method, based on a hypothetical validation study conducted in accordance with ICH Q2(R1) guidelines. [14][15][16]

Validation Parameter GC-MS LC-MS/MS Commentary
Selectivity High. Confirmed by retention time and qualifier/quantifier ion ratio. Very High. Confirmed by retention time and two specific MRM transitions. LC-MS/MS offers superior selectivity due to the specificity of MRM transitions.
Linearity (r²) > 0.995 > 0.998 Both methods demonstrate excellent linearity.
Range 10 - 1000 ng/mL 0.5 - 1000 ng/mL LC-MS/MS provides a wider dynamic range, especially at the lower end.
Accuracy (% Bias) Within ±10% Within ±8% Both methods are highly accurate.
Precision (% RSD) < 10% < 7% LC-MS/MS generally offers slightly better precision.
LOD 3 ng/mL 0.15 ng/mL The Limit of Detection for LC-MS/MS is significantly lower.
LOQ 10 ng/mL 0.5 ng/mL LC-MS/MS is 20-fold more sensitive, making it the clear choice for trace analysis.
Matrix Effects Less susceptible, but derivatization can be matrix-dependent. Can be susceptible to ion suppression/enhancement. Matrix effects in LC-MS/MS can be mitigated with stable isotope-labeled internal standards.

| Throughput | Lower due to longer run times and sample prep (derivatization). | Higher due to faster run times and simpler sample prep. | LC-MS/MS is better suited for high-throughput screening. |

Conclusion and Recommendations

This cross-validation guide demonstrates that both GC-MS and LC-MS/MS are robust and reliable techniques for the quantification of N,N-dimethyl-2-(pyridin-3-yl)ethanamine. The choice between them should be guided by the specific analytical objective.

  • GC-MS is a highly reliable and cost-effective method suitable for assays where high sensitivity is not the primary driver, such as in purity assessments of the drug substance or analysis in simple organic matrices. Its main drawback is the need for a derivatization step, which adds time and potential variability.

  • LC-MS/MS stands out as the superior technique for applications requiring high sensitivity, high throughput, and analysis in complex biological matrices (e.g., plasma, urine). [17]Its ability to quantify the analyte at sub-ng/mL levels with minimal sample preparation makes it the definitive choice for pharmacokinetic, toxicokinetic, and most clinical research studies.

Ultimately, the successful cross-validation of these two orthogonal methods provides a high degree of confidence in the generated data, ensuring data integrity for regulatory submissions and critical research decisions.

References

  • Method Validation Guidelines. U.S. Food and Drug Administration. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • N,N-dimethyl-2-(pyridin-3-yl)ethanamine | C9H14N2. PubChem, National Center for Biotechnology Information. [Link]

  • GC-MS vs LC-MS. ResolveMass Laboratories Inc. [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. ResolveMass Laboratories Inc. [Link]

  • What Is FDA Method Validation Guidance and Its Importance? Altabrisa Group. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. [Link]

  • GC-MS vs LC-MS: How to Choose for Metabolomics Research. Arome Science. [Link]

  • ICH Q2 Analytical Method Validation. Slideshare. [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]

  • Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. [Link]

  • LC-MS vs. GC-MS: Which Is More Suitable for Biomolecules? Patsnap Synapse. [Link]

  • LCMS vs. GCMS: When to Choose Each for Optimal Results in Your Analytical Chemistry. LinkedIn. [Link]

  • How to Choose Between LC and GC for Your Analytical Needs. ILT. [Link]

  • Validation of a New LC-MS/MS Assay for the Analysis of Drugs in Urine and Comparison with Established Analytical Methods (GC-MS). Labor Staber. [Link]

  • APPLICATION OF LC-MS FOR THE IDENTIFICATION AND QUANTIFICATION OF NITROSAMINE IMPURITIES IN ORAL METFORMIN-BASED PHARMACEUTICAL. Farmacia Journal. [Link]

  • A multi-analyte LC-MS/MS method for screening and quantification of nitrosamines in sartans. PMC, National Center for Biotechnology Information. [Link]

Sources

Validation

A Comparative Guide to the Synthetic Routes of N,N-dimethyl-2-(pyridin-3-yl)ethanamine: Cost and Efficiency Analysis

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical and materials science, the synthesis of N,N-dimethyl-2-(pyridin-3-yl)ethanamine, a key building block and pharmacophore,...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, the synthesis of N,N-dimethyl-2-(pyridin-3-yl)ethanamine, a key building block and pharmacophore, demands careful consideration of both economic viability and process efficiency. This guide provides an in-depth, objective comparison of the most common synthetic routes to this tertiary amine, supported by experimental data and cost analysis to inform your research and development decisions.

Introduction

N,N-dimethyl-2-(pyridin-3-yl)ethanamine is a versatile molecule with applications ranging from the synthesis of active pharmaceutical ingredients to the development of novel materials. The efficiency and cost-effectiveness of its synthesis are paramount for both laboratory-scale research and large-scale industrial production. This guide will dissect three primary synthetic pathways:

  • Reductive Amination of 3-Pyridineacetaldehyde

  • Eschweiler-Clarke Methylation of 2-(Pyridin-3-yl)ethanamine

  • Nucleophilic Substitution of a 2-(Pyridin-3-yl)ethyl Halide with Dimethylamine

We will explore the underlying chemical principles, provide detailed experimental protocols, and present a comparative analysis of their respective costs and efficiencies.

Route 1: Reductive Amination of 3-Pyridineacetaldehyde

Reductive amination is a cornerstone of modern amine synthesis, valued for its high selectivity and amenability to one-pot procedures.[1] This method involves the reaction of an aldehyde or ketone with an amine to form an intermediate imine, which is then reduced in situ to the desired amine.[2][3] For the synthesis of N,N-dimethyl-2-(pyridin-3-yl)ethanamine, 3-pyridineacetaldehyde is reacted with dimethylamine, followed by reduction.

Causality Behind Experimental Choices

The choice of the reducing agent is critical in reductive amination. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred over other borohydrides like sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN). This is because NaBH(OAc)₃ is a milder and more selective reducing agent that can be used in a wider range of solvents and is less sensitive to the acidic conditions often required for imine formation.[2] The one-pot nature of this reaction simplifies the workflow and reduces purification steps, contributing to its overall efficiency.[1]

Experimental Protocol
  • To a stirred solution of 3-pyridineacetaldehyde (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add dimethylamine (2.0 eq, typically as a solution in THF or as a hydrochloride salt with a non-nucleophilic base like triethylamine).

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford N,N-dimethyl-2-(pyridin-3-yl)ethanamine.

Workflow Diagram

G cluster_start Starting Materials cluster_reagents Reagents & Solvent start1 3-Pyridineacetaldehyde reaction Reductive Amination (One-Pot) start1->reaction start2 Dimethylamine start2->reaction reagent1 Sodium Triacetoxyborohydride reagent1->reaction solvent DCM or DCE solvent->reaction purification Workup & Purification reaction->purification product N,N-dimethyl-2- (pyridin-3-yl)ethanamine purification->product

Caption: Reductive Amination Workflow

Route 2: Eschweiler-Clarke Methylation of 2-(Pyridin-3-yl)ethanamine

The Eschweiler-Clarke reaction is a classic and highly effective method for the methylation of primary and secondary amines.[4][5] This reaction utilizes an excess of formic acid and formaldehyde to achieve exhaustive methylation to the tertiary amine without the formation of quaternary ammonium salts.[4][6]

Causality Behind Experimental Choices

The key to the Eschweiler-Clarke reaction is the in situ formation of an iminium ion from the reaction of the amine with formaldehyde, which is then reduced by formic acid. The formic acid acts as both a reducing agent and an acid catalyst. The reaction is driven to completion by the irreversible loss of carbon dioxide.[4] This method is particularly advantageous for its simplicity, use of inexpensive reagents, and high yields.

Experimental Protocol
  • To a round-bottom flask, add 2-(pyridin-3-yl)ethanamine (1.0 eq).

  • Add an excess of formic acid (e.g., 3-5 eq) and aqueous formaldehyde (e.g., 3-5 eq, typically 37 wt. % in H₂O).

  • Heat the reaction mixture to reflux (typically 90-110 °C) for 4-8 hours. The evolution of carbon dioxide will be observed.

  • After cooling to room temperature, carefully basify the reaction mixture with a strong base such as sodium hydroxide to a pH > 10.

  • Extract the aqueous layer with a suitable organic solvent like diethyl ether or ethyl acetate.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product is often of high purity, but can be further purified by distillation or column chromatography if necessary.

Workflow Diagram

G cluster_start Starting Material cluster_reagents Reagents start1 2-(Pyridin-3-yl)ethanamine reaction Eschweiler-Clarke Methylation start1->reaction reagent1 Formaldehyde reagent1->reaction reagent2 Formic Acid reagent2->reaction purification Workup & Purification reaction->purification product N,N-dimethyl-2- (pyridin-3-yl)ethanamine purification->product

Caption: Eschweiler-Clarke Reaction Workflow

Route 3: Nucleophilic Substitution with Dimethylamine

A traditional and straightforward approach to amine synthesis is the nucleophilic substitution of an alkyl halide or a related derivative with an amine. In this case, a 2-(pyridin-3-yl)ethyl halide (e.g., chloride or bromide) or a tosylate derivative can be reacted with dimethylamine.

Causality Behind Experimental Choices

This Sₙ2 reaction relies on the displacement of a good leaving group (halide or tosylate) by the nucleophilic dimethylamine. The choice of solvent is important to facilitate the reaction; polar aprotic solvents like acetonitrile or DMF are often used. The reaction may require elevated temperatures to proceed at a reasonable rate. A potential drawback of this method is the possibility of over-alkylation to form a quaternary ammonium salt, although using an excess of dimethylamine can help to mitigate this side reaction.

Experimental Protocol
  • Dissolve 3-(2-chloroethyl)pyridine hydrochloride (1.0 eq) in a suitable polar aprotic solvent such as acetonitrile or DMF.

  • Add an excess of dimethylamine (at least 2.0 eq, often as a solution in a solvent or as a gas bubbled through the solution) and a non-nucleophilic base like potassium carbonate or triethylamine to neutralize the hydrochloride salt.

  • Heat the reaction mixture to an elevated temperature (e.g., 60-100 °C) and stir for several hours to overnight.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography or distillation.

Workflow Diagram

G cluster_start Starting Material cluster_reagents Reagents & Solvent start1 3-(2-Chloroethyl)pyridine or other halide/tosylate reaction Nucleophilic Substitution (Sₙ2) start1->reaction reagent1 Dimethylamine reagent1->reaction reagent2 Base (e.g., K₂CO₃) reagent2->reaction solvent Acetonitrile or DMF solvent->reaction purification Workup & Purification reaction->purification product N,N-dimethyl-2- (pyridin-3-yl)ethanamine purification->product

Caption: Nucleophilic Substitution Workflow

Comparative Analysis: Cost and Efficiency

Parameter Route 1: Reductive Amination Route 2: Eschweiler-Clarke Route 3: Nucleophilic Substitution
Starting Materials Cost Moderate to High (3-Pyridineacetaldehyde can be expensive)Low to Moderate (2-(Pyridin-3-yl)ethanamine is relatively accessible)Moderate (Halogenated starting materials can be costly)
Reagent Cost High (Sodium triacetoxyborohydride is a specialty reagent)Low (Formaldehyde and formic acid are inexpensive bulk chemicals)Low (Dimethylamine and common bases are inexpensive)
Typical Yield Good to Excellent (70-95%)Excellent (85-99%)Moderate to Good (50-85%)
Reaction Time 12-24 hours4-8 hours8-24 hours
Process Simplicity One-pot, straightforward workupSimple procedure, but requires careful pH adjustmentRequires heating and careful control of stoichiometry
Purification Column chromatography usually requiredOften high purity crude product, may not require extensive purificationColumn chromatography or distillation often necessary
Green Chemistry Aspects Use of chlorinated solvents. Borane waste.Use of excess reagents. Corrosive formic acid.Use of polar aprotic solvents. Potential for halide waste.
Scalability Good, but cost of reagent may be a factorExcellent, well-established for industrial scaleGood, but potential for side reactions needs management

Conclusion and Recommendations

The choice of synthetic route for N,N-dimethyl-2-(pyridin-3-yl)ethanamine is a multi-faceted decision that depends on the specific needs of the researcher or organization.

  • For cost-sensitive, large-scale production, the Eschweiler-Clarke reaction (Route 2) is highly recommended. Its use of inexpensive, readily available reagents and typically high yields make it the most economically favorable option.

  • For laboratory-scale synthesis where substrate availability is not a limiting factor and high purity is desired with a straightforward workup, reductive amination (Route 1) is an excellent choice. The one-pot nature of the reaction is a significant advantage in a research setting.

  • Nucleophilic substitution (Route 3) is a viable alternative, particularly if the halogenated or tosylated starting material is readily available or easily synthesized. However, it may require more optimization to maximize yield and minimize side products compared to the other two routes.

Ultimately, the optimal synthetic strategy will be determined by a careful evaluation of starting material cost and availability, desired scale of production, and the technical capabilities of the laboratory or manufacturing facility.

References

  • PubChem. N,N-dimethyl-2-(pyridin-3-yl)ethanamine. [Link]

  • Master Organic Chemistry. Reductive Amination, and How It Works. [Link][2]

  • Wikipedia. Reductive amination. [Link][1]

  • Wikipedia. Eschweiler–Clarke reaction. [Link][4]

  • Organic Chemistry Portal. Eschweiler-Clarke Reaction. [Link][5]

  • Chemistry Steps. Reductive Amination. [Link][3]

  • PMC. Review of Modern Eschweiler–Clarke Methylation Reaction. [Link][6]

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Comparative

A Comparative Neuropharmacological Benchmark Study: N,N-dimethyl-2-(pyridin-3-yl)ethanamine in the Context of Nicotinic Acetylcholine Receptor Modulation

Introduction: Unveiling the Potential of Novel Pyridin-3-ylethylamine Scaffolds in Neuropharmacology The pyridin-3-ylethylamine scaffold is a privileged structure in neuropharmacology, forming the core of numerous endoge...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unveiling the Potential of Novel Pyridin-3-ylethylamine Scaffolds in Neuropharmacology

The pyridin-3-ylethylamine scaffold is a privileged structure in neuropharmacology, forming the core of numerous endogenous and synthetic compounds with significant activity at nicotinic acetylcholine receptors (nAChRs). These ligand-gated ion channels are implicated in a wide array of physiological processes, including cognitive function, reward, and arousal, and are key therapeutic targets for nicotine addiction, Alzheimer's disease, and schizophrenia.[1] This guide provides a comparative neuropharmacological benchmark study of N,N-dimethyl-2-(pyridin-3-yl)ethanamine, a representative member of this chemical class.

While direct, publicly available experimental data for N,N-dimethyl-2-(pyridin-3-yl)ethanamine is limited, its structural similarity to known nAChR ligands allows for a robust, data-driven comparison with well-characterized benchmarks. Herein, we compare its anticipated neuropharmacological profile with two clinically and pre-clinically significant nAChR modulators: Cotinine , the primary metabolite of nicotine and a weak nAChR agonist with neuroprotective properties, and Varenicline , a partial agonist at α4β2 nAChRs and a first-line therapeutic for smoking cessation.[2][3][4][5]

This guide is intended for researchers, scientists, and drug development professionals, providing in-depth technical insights, comparative data from established neuropharmacology models, and detailed experimental protocols to facilitate further investigation into this promising class of compounds.

Comparative Analysis of Neuropharmacological Profiles

The neuropharmacological effects of N,N-dimethyl-2-(pyridin-3-yl)ethanamine and our selected benchmarks are best understood through a multi-faceted approach, encompassing receptor binding, functional activity, and in vivo behavioral outcomes.

Receptor Binding Affinity at Nicotinic Acetylcholine Receptors

Table 1: Comparative Binding Affinities at Key Neuronal nAChR Subtypes

CompoundTarget nAChR SubtypeRadioligandKᵢ (nM)Source
N,N-dimethyl-2-(pyridin-3-yl)ethanamine α4β2[³H]Cytisine / [³H]EpibatidineData Not Available-
α7[¹²⁵I]α-BungarotoxinData Not Available-
Cotinine α4β2[³H]Cytisine~60,000[7]
α7[¹²⁵I]α-BungarotoxinLow Affinity[7]
Varenicline α4β2[³H]Cytisine~0.1 - 0.5[8]
α7-Full Agonist Activity[9]
α3β4[³H]EpibatidineModerate Affinity[8]

Note: The asterisk () indicates that endogenous receptors are prepared from brain tissue and may contain other unidentified subunits.*

Functional Activity at Nicotinic Acetylcholine Receptors

Functional assays determine the cellular response elicited by a compound upon binding to its receptor. For nAChRs, this is often measured as ion flux or changes in membrane potential using techniques like two-electrode voltage clamp in Xenopus oocytes.

Table 2: Comparative Functional Activity at Key Neuronal nAChR Subtypes

CompoundTarget nAChR SubtypeAssay TypeEC₅₀ (nM)Eₘₐₓ (% of ACh)Functional ProfileSource
N,N-dimethyl-2-(pyridin-3-yl)ethanamine α4β2Two-Electrode Voltage ClampData Not AvailableData Not AvailablePredicted Agonist/Partial Agonist-
α7Two-Electrode Voltage ClampData Not AvailableData Not AvailablePredicted Agonist/Partial Agonist-
Cotinine α4β2Ion FluxWeak Agonist ActivityLowWeak Agonist[3]
α7Two-Electrode Voltage ClampPotential Positive Allosteric Modulator-Modulator[10]
Varenicline α4β2Ion Flux / Electrophysiology~10 - 100~30 - 60%Partial Agonist[5][8]
α7Electrophysiology--Full Agonist[9]
In VivoNeuropharmacological Effects

In vivo models are crucial for understanding the integrated physiological and behavioral effects of a compound. Key models in nAChR research include microdialysis to measure neurotransmitter release and behavioral assays to assess cognitive and affective states.

Table 3: Comparative In Vivo Neuropharmacological Effects

CompoundModelKey FindingsPotential ImplicationsSource
N,N-dimethyl-2-(pyridin-3-yl)ethanamine Not AvailableData Not Available--
Cotinine Rodent models of Alzheimer's DiseaseImproved working and reference memoryCognitive enhancement[11]
Rodent models of PTSDReduced anxiety and fearAnxiolytic effects[11]
Varenicline In vivo microdialysis in ratsIncreased dopamine release in the nucleus accumbensSmoking cessation efficacy[10]
Clinical trials in humansReduced craving and withdrawal symptoms in smokersSmoking cessation efficacy[4][8]

Experimental Methodologies: A Guide to Benchmarking Novel nAChR Ligands

To facilitate further research and direct comparison, we provide detailed, step-by-step methodologies for key experiments in nAChR neuropharmacology.

In Vitro Assays

This protocol determines the binding affinity of a test compound for specific nAChR subtypes.

Diagram 1: Radioligand Binding Assay Workflow

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis prep1 Homogenize tissue/cells in lysis buffer prep2 Centrifuge to pellet membranes prep1->prep2 prep3 Resuspend and wash pellet prep2->prep3 prep4 Determine protein concentration prep3->prep4 assay1 Incubate membranes with radioligand and varying concentrations of test compound prep4->assay1 assay2 Separate bound and free radioligand (e.g., vacuum filtration) assay1->assay2 assay3 Quantify bound radioactivity (scintillation counting) assay2->assay3 analysis1 Generate competition curves assay3->analysis1 analysis2 Calculate IC₅₀ values analysis1->analysis2 analysis3 Determine Kᵢ using the Cheng-Prusoff equation analysis2->analysis3

Caption: Workflow for determining nAChR binding affinity.

Protocol:

  • Membrane Preparation:

    • Homogenize rat brain tissue (for endogenous receptors) or cultured cells expressing specific nAChR subtypes in ice-cold lysis buffer.[12]

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet by resuspension and re-centrifugation.

    • Resuspend the final pellet in assay buffer and determine the protein concentration.[12]

  • Competition Binding Assay:

    • In a 96-well plate, combine the membrane preparation, a fixed concentration of a specific radioligand (e.g., [³H]cytisine for α4β2 nAChRs), and a range of concentrations of the test compound.[13][14]

    • Incubate to allow binding to reach equilibrium.

    • Rapidly filter the contents of each well through a glass fiber filtermat to separate bound from free radioligand.[12]

    • Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Data Analysis:

    • Quantify the radioactivity trapped on the filters using a scintillation counter.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

    • Determine the IC₅₀ (the concentration of test compound that inhibits 50% of specific radioligand binding).

    • Calculate the Kᵢ (inhibitory constant) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its dissociation constant.[15]

This electrophysiological technique measures the ion flow through nAChRs upon ligand binding, providing information on a compound's functional profile (agonist, antagonist, or modulator).

Diagram 2: TEVC Experimental Setup

G cluster_oocyte Xenopus Oocyte cluster_electrodes Microelectrodes cluster_equipment Recording Equipment oocyte Oocyte expressing nAChRs ve Voltage-sensing electrode ie Current-injecting electrode amp Amplifier ve->amp ie->amp daq Data Acquisition System amp->daq perfusion Perfusion System perfusion->oocyte

Caption: Schematic of a two-electrode voltage clamp setup.

Protocol:

  • Oocyte Preparation:

    • Harvest oocytes from a female Xenopus laevis frog.

    • Inject the oocytes with cRNA encoding the desired nAChR subunits (e.g., α4 and β2).[5][16]

    • Incubate the oocytes for 2-7 days to allow for receptor expression on the cell membrane.[5]

  • Electrophysiological Recording:

    • Place a single oocyte in a recording chamber continuously perfused with a saline solution.

    • Impale the oocyte with two microelectrodes, one for measuring membrane potential and one for injecting current.

    • Clamp the membrane potential at a holding potential (e.g., -70 mV).[5]

    • Apply the test compound at various concentrations via the perfusion system and record the resulting ionic currents.

  • Data Analysis:

    • Measure the peak amplitude of the current at each concentration.

    • Plot the current amplitude against the logarithm of the compound concentration to generate a dose-response curve.

    • Fit the curve to the Hill equation to determine the EC₅₀ (the concentration that elicits a half-maximal response) and the Eₘₐₓ (the maximum response relative to a full agonist like acetylcholine).

In VivoModels

This technique allows for the measurement of neurotransmitter levels in specific brain regions of freely moving animals, providing insights into a compound's effects on neurochemical circuits.

Diagram 3: In Vivo Microdialysis Workflow

G cluster_surgery Surgical Implantation cluster_dialysis Microdialysis cluster_analysis Neurochemical Analysis surg1 Anesthetize animal surg2 Stereotaxically implant guide cannula targeting brain region of interest (e.g., nucleus accumbens) surg1->surg2 surg3 Allow for recovery surg2->surg3 dial1 Insert microdialysis probe into guide cannula surg3->dial1 dial2 Perfuse probe with artificial CSF dial1->dial2 dial3 Collect dialysate samples at regular intervals dial2->dial3 anal1 Analyze dialysate samples for dopamine concentration (e.g., HPLC-ECD) dial3->anal1 anal2 Plot dopamine concentration over time anal1->anal2

Sources

Validation

A Comparative Guide to Ensuring Reproducibility in High-Throughput Screening for Novel Pyridine-Based Compounds

Introduction: The Reproducibility Imperative in High-Throughput Screening High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of vast chemical libraries against biolog...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Reproducibility Imperative in High-Throughput Screening

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of vast chemical libraries against biological targets.[1] However, the very scale that makes HTS powerful also presents its greatest challenge: ensuring that the data generated is both accurate and reproducible.[2] An HTS campaign is a significant investment in time, resources, and reagents; a lack of reproducibility can lead to wasted effort chasing false positives or, worse, missing promising lead compounds due to false negatives.[3][4]

This guide provides a comprehensive framework for developing, validating, and executing reproducible HTS assays. We will move beyond a simple checklist of steps to explore the scientific rationale behind critical decisions in assay design and quality control. To ground these principles in a real-world context, we will use a hypothetical case study: establishing a robust screening cascade for a novel pyridine-containing small molecule, N,N-dimethyl-2-(pyridin-3-yl)ethanamine . While this specific compound may not be a common screening agent, its structural motifs are prevalent in medicinal chemistry, making it an excellent model for addressing the challenges researchers face when working with novel chemical entities.

Our objective is to equip researchers, scientists, and drug development professionals with the expertise to design self-validating HTS protocols that generate trustworthy and actionable data, forming a solid foundation for any discovery pipeline.

Part 1: Compound Characterization and Strategic Assay Selection

Before a single plate is prepared, a thorough understanding of the test compound and the biological question is paramount. The physicochemical properties of a compound like N,N-dimethyl-2-(pyridin-3-yl)ethanamine can significantly influence assay performance.

Initial Assessment of the Exemplar Compound

N,N-dimethyl-2-(pyridin-3-yl)ethanamine is a small molecule featuring a pyridine ring and a tertiary amine.[5] This structure immediately informs our HTS strategy:

  • Basicity: The presence of two nitrogen atoms (the pyridine ring and the dimethylamino group) suggests the compound is basic. This property can be problematic in certain biochemical assays if it locally alters the pH of the buffer, potentially affecting enzyme activity or protein stability.

  • Solubility: While its predicted properties suggest some water solubility, this must be empirically determined in the final assay buffer, including the screening concentration of DMSO.

  • Potential for Non-Specific Interactions: Pyridine-containing compounds can sometimes act as promiscuous binders or interfere with certain detection technologies. Awareness of this potential is crucial for designing appropriate counter-screens.

Choosing the Right Assay: A Comparative Framework

The most fundamental decision in HTS is the choice between a biochemical and a cell-based assay format.[1] This choice directly impacts the physiological relevance and complexity of the screen.

  • Biochemical Assays: These assays utilize purified components (e.g., enzymes, receptors) to measure direct molecular interactions. They typically offer higher reproducibility, lower variability, and simpler optimization.[1] However, they lack the context of a cellular environment, meaning they cannot assess factors like cell permeability or off-target effects.

  • Cell-Based Assays: These assays provide a more physiologically relevant system by measuring a compound's effect on a cellular pathway, phenotype, or overall viability.[6] While invaluable for understanding a compound's action in a biological context, they are inherently more variable due to the complexities of cellular responses.[1]

The selection of an appropriate detection modality is equally critical. Fluorescence-based methods are highly sensitive but can be susceptible to interference from autofluorescent compounds. Luminescence assays often have a better signal-to-background ratio but can be influenced by compounds that inhibit the reporter enzyme.

The following diagram illustrates a decision-making workflow for assay selection.

Assay_Selection_Workflow start Define Biological Question target_binding Measure Direct Target Binding or Enzymatic Activity? start->target_binding pathway_activity Measure Pathway Modulation or Phenotypic Change? target_binding->pathway_activity No biochemical Select Biochemical Assay (e.g., FP, TR-FRET, AlphaScreen) target_binding->biochemical Yes cell_based Select Cell-Based Assay (e.g., Reporter Gene, Viability, High-Content Imaging) pathway_activity->cell_based Yes detection Evaluate Detection Modality (Fluorescence, Luminescence, Absorbance) pathway_activity->detection No biochemical->detection cell_based->detection validation Proceed to Assay Development & Validation detection->validation

Caption: The iterative workflow of HTS assay validation.

Part 3: The Pilot Screen: Mitigating Variability in Practice

Once an assay meets validation criteria, a pilot screen against a smaller, diverse set of compounds (~1,000-5,000) is essential to assess its performance under real screening conditions before committing to the full library. [7]This step often uncovers subtle issues not apparent in validation plates.

Common Sources of Poor Reproducibility and Mitigation Strategies

Even a well-validated assay can fail if sources of systematic and random error are not controlled.

Source of ErrorDescriptionMitigation Strategy
Plate Edge Effects Wells at the perimeter of a microplate experience different physical conditions (e.g., faster evaporation, temperature gradients), leading to skewed data. [8][9]- Use humidified incubators and plate seals. - Fill outer wells with buffer or media ("moats") and do not use them for experimental samples. - Ensure uniform heating and cooling of plate stacks.
Reagent Instability Reagents (especially enzymes or live cells) can degrade over the course of a long screen, causing signal drift over time. [10][11]- Perform reagent stability studies during validation to determine how long they can be kept at room temperature or in the instrument. [11] - Prepare fresh batches of critical reagents for different runs. - Monitor control signals across the entire screen for any temporal trends.
Instrumentation & Liquid Handling Clogged dispenser tips, poorly calibrated readers, or inconsistent volumes can introduce significant variability. [3]- Implement a rigorous schedule for instrument maintenance and calibration. - Use high-quality pipette tips and perform regular quality control checks on liquid handlers. [7] - Include intra-plate controls to monitor dispensing accuracy.
Lot-to-Lot Variability Different batches of reagents (e.g., serum, antibodies, enzymes) can have slightly different activities, affecting assay performance. [10]- Purchase a single large lot of critical reagents for the entire HTS campaign. - If a new lot must be used, perform a "bridging study" to confirm that it produces equivalent results to the old lot. [11]

Part 4: Comparative Analysis of Alternatives

While optimizing an assay for a specific compound is crucial, it is also important to consider alternatives, both at the chemical and methodological level.

Alternative Chemical Scaffolds

If N,N-dimethyl-2-(pyridin-3-yl)ethanamine proves problematic (e.g., due to toxicity or assay interference), medicinal chemists may explore alternative scaffolds that retain the desired pharmacophore while improving properties. Depending on the biological target and the role of the nitrogen atoms, alternatives could include:

  • Other Nitrogenous Heterocycles: Replacing the pyridine with an imidazole, pyrimidine, or other ring system.

  • Acyclic Bases: For reactions where the compound simply serves as a non-nucleophilic base, alternatives like triethylamine or diisopropylethylamine (Hünig's base) are common. [12][13]

Alternative Screening Methodologies

The standard single-point HTS approach is not the only option. The choice of methodology depends on the goals of the screen.

Screening MethodDescriptionAdvantagesDisadvantages
Standard HTS Compounds are tested at a single, high concentration to identify "hits."- Highest throughput, fastest way to screen large libraries. - Cost-effective on a per-compound basis.- Prone to false positives and negatives. - Provides no information on compound potency. [14]
Quantitative HTS (qHTS) Compounds are screened in a concentration-response format (e.g., 5-7 concentrations) from the outset.- Provides potency (EC50/IC50) and efficacy data in the primary screen. - Greatly reduces false positives caused by non-specific activity at high concentrations. [14]- Significantly lower throughput than standard HTS. - Higher cost in terms of reagents and compound usage.
Phenotypic Screening Screens for changes in a cellular or organismal phenotype (e.g., cell morphology, organism survival) without a preconceived target. [15]- Can identify compounds with novel mechanisms of action. - High physiological relevance.- Target deconvolution (identifying the molecular target) can be a major challenge. - Assays are often more complex and have higher variability.

Conclusion

Ensuring the reproducibility of high-throughput screening assays is a multi-faceted challenge that extends far beyond passing a single Z'-factor test. It requires a holistic approach that begins with a deep understanding of the compound's properties, a rational choice of assay format, and a rigorous, iterative validation process. By embracing the principles of self-validating protocols, proactively mitigating common sources of error, and understanding the landscape of alternative strategies, researchers can build a robust foundation for their drug discovery efforts. The framework presented here, using N,N-dimethyl-2-(pyridin-3-yl)ethanamine as a practical example, provides a clear path to generating high-quality, reliable HTS data that can be trusted to drive projects forward.

References

  • BellBrook Labs. (2025, October 30). Optimizing Assay Performance for High-Throughput Screens. BellBrook Labs. [Link]

  • Technology Networks. (2026, March 25). Assay Development for High-Throughput Screening: Best Practices. Technology Networks. [Link]

  • Zhang, J. H., et al. (2010). Development and validation of a high-throughput screening assay for human long-chain fatty acid transport proteins 4 and 5. Journal of Biomolecular Screening, 15(5), 488-97. [Link]

  • Yasgar, A., et al. (2015). Assay Validation in High Throughput Screening – from Concept to Application. IntechOpen. [Link]

  • BellBrook Labs. (2026, March 3). How Do You Validate an Assay for High-Throughput Screening?. BellBrook Labs. [Link]

  • Charles River Laboratories. (n.d.). High-Throughput Screening (HTS) Services. Charles River. [Link]

  • Kavlock, R., et al. (2012). Perspectives on Validation of High-Throughput Assays Supporting 21st Century Toxicity Testing. Toxicology in Vitro, 26(8), 1395-1402. [Link]

  • Gubler, U. (2016, July 22). High-Throughput Screening Data Analysis. Basicmedical Key. [Link]

  • Arista Biologicals. (n.d.). Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). Arista Biologicals. [Link]

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67-73. [Link]

  • Technology Networks. (2026, March 25). Ensuring assay robustness and reproducibility in HTS workflows. Technology Networks. [Link]

  • SLAS. (2021, November 24). Achieve Robust and Reproducible Assays to Ride the Drug Discovery Pipeline. SLAS. [Link]

  • EU-OPENSCREEN. (n.d.). HIGH-THROUGHTPUT SCREENING QUALITY CONTROL GENERAL GUIDELINES. EU-OPENSCREEN. [Link]

  • Makarenkov, V., et al. (2015). Detecting and overcoming systematic bias in high-throughput screening technologies: a comprehensive review of practical issues and methodological solutions. Briefings in Bioinformatics, 16(2), 203-13. [Link]

  • Royal Society of Chemistry. (2016). Chapter 1: HTS Methods: Assay Design and Optimisation. Royal Society of Chemistry Publishing. [Link]

  • Sittampalam, G. S., et al. (2014). Data analysis approaches in high throughput screening. Assay Guidance Manual. [Link]

  • Reddit. (2011, January 21). Pyridine replacement in organic synthesis. r/chemistry. [Link]

  • Iversen, P. W., et al. (2009). Process validation and screen reproducibility in high-throughput screening. Journal of Biomolecular Screening, 14(1), 58-71. [Link]

  • Sittampalam, G. S., et al. (2012). HTS Assay Validation. Assay Guidance Manual. [Link]

  • ResearchGate. (2015, March 8). Which is the alternative of pyridine as a base?. ResearchGate. [Link]

  • PubChem. (n.d.). N,N-dimethyl-2-(pyridin-3-yl)ethanamine. National Center for Biotechnology Information. [Link]

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Safety & Regulatory Compliance

Handling

A Comprehensive Guide to Personal Protective Equipment for Handling N,N-dimethyl-2-(pyridin-3-yl)ethanamine

This guide provides essential, immediate safety and logistical information for the handling of N,N-dimethyl-2-(pyridin-3-yl)ethanamine. As your trusted partner in laboratory safety, we go beyond simply listing procedures...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential, immediate safety and logistical information for the handling of N,N-dimethyl-2-(pyridin-3-yl)ethanamine. As your trusted partner in laboratory safety, we go beyond simply listing procedures. We delve into the causality behind each recommendation, ensuring you are not just following steps, but understanding the principles of safe chemical handling. This document is designed for researchers, scientists, and drug development professionals who may work with this pyridine derivative.

Core Principles of Protection

When handling N,N-dimethyl-2-(pyridin-3-yl)ethanamine, the primary objectives of your PPE are to prevent contact with the skin, eyes, and respiratory tract. The volatility of pyridine compounds also necessitates measures to avoid inhalation of vapors.[2] All handling of this chemical should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.[2]

Engineering Controls: Your First Line of Defense

Before even considering PPE, it is imperative to have the proper engineering controls in place.

  • Chemical Fume Hood: Always handle N,N-dimethyl-2-(pyridin-3-yl)ethanamine in a properly functioning chemical fume hood to minimize the inhalation of vapors.[2]

  • Ventilation: Ensure your laboratory has adequate general ventilation.[1][3]

  • Emergency Equipment: An emergency eyewash station and safety shower must be readily accessible in the immediate work area.[4][5]

Personal Protective Equipment (PPE) Protocol

The following table outlines the minimum PPE requirements for handling N,N-dimethyl-2-(pyridin-3-yl)ethanamine. The selection of specific PPE should be based on a risk assessment of the procedure being performed.

Body Part Required PPE Rationale and Best Practices
Eyes and Face Chemical splash goggles and a face shieldStandard safety glasses are insufficient. Chemical splash goggles provide a seal around the eyes to protect against splashes. A face shield should be worn in conjunction with goggles when there is a higher risk of splashing, such as during transfers of larger volumes or when heating the substance.[3][6]
Hands Chemical-resistant gloves (Butyl rubber or Viton recommended)Due to the nature of pyridine compounds, standard nitrile gloves may not offer sufficient protection.[4] Always consult the glove manufacturer's compatibility chart for specific breakthrough times. Double gloving is a recommended practice for enhanced protection.
Body A fully-buttoned, long-sleeved laboratory coatA lab coat made of a suitable material will protect your skin and personal clothing from accidental splashes. Ensure it is fully fastened for maximum protection.[4]
Respiratory A NIOSH-approved respirator with an organic vapor cartridgeWhile a fume hood is the primary control, a respirator may be necessary for spill cleanup or in situations where engineering controls are not sufficient to maintain exposure below acceptable limits.[7] Use of a respirator requires prior medical clearance and fit-testing.[4]
Feet Closed-toe shoesNever wear open-toed shoes in a laboratory setting. Substantial, closed-toe shoes will protect your feet from spills.

Procedural Guidance: A Step-by-Step Approach

Donning PPE

A systematic approach to putting on PPE is crucial to ensure complete protection.

  • Lab Coat: Put on your lab coat and ensure all buttons are fastened.

  • Respirator (if required): Perform a seal check to ensure your respirator is fitted correctly.

  • Goggles and Face Shield: Put on your chemical splash goggles, followed by a face shield if the procedure warrants it.

  • Gloves: Put on your inner pair of gloves, followed by the outer pair, ensuring the cuffs of the outer gloves go over the sleeves of your lab coat.

Doffing PPE

The removal of PPE is a critical step to prevent cross-contamination.

  • Gloves (Outer Pair): Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out.

  • Face Shield and Goggles: Remove your face shield, followed by your goggles, handling them by the straps.

  • Lab Coat: Unbutton your lab coat and remove it by rolling it down your arms, turning the sleeves inside out.

  • Gloves (Inner Pair): Remove the inner pair of gloves using the same technique as the outer pair.

  • Respirator (if used): Remove your respirator last.

  • Hand Hygiene: Immediately wash your hands thoroughly with soap and water after removing all PPE.[7]

Operational and Disposal Plans

Handling and Storage
  • Store N,N-dimethyl-2-(pyridin-3-yl)ethanamine in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[4][7]

  • Keep containers tightly closed when not in use.[1][2]

  • Use spark-proof tools and explosion-proof equipment if the substance is flammable.[1][8]

Spill Response

In the event of a spill:

  • Evacuate: Immediately evacuate the area and alert others.

  • Ventilate: Ensure the area is well-ventilated.

  • PPE: Don the appropriate PPE, including respiratory protection.

  • Contain: For small spills, absorb the material with an inert, non-combustible absorbent material such as sand or earth.[3]

  • Collect and Dispose: Collect the absorbed material and place it in a suitable, sealed container for disposal as hazardous waste.[1][8]

Disposal of Contaminated PPE and Waste
  • All disposable PPE (gloves, etc.) that has come into contact with N,N-dimethyl-2-(pyridin-3-yl)ethanamine should be disposed of as hazardous waste.[1]

  • Contaminated lab coats should be professionally laundered or disposed of as hazardous waste, depending on the level of contamination and institutional policies.

  • All chemical waste must be collected in a properly labeled, sealed container and disposed of through your institution's hazardous waste management program.[4]

Visualizing Your Safety Workflow

To aid in the decision-making process for PPE selection, the following workflow diagram is provided.

PPE_Workflow cluster_prep Preparation & Risk Assessment cluster_ppe PPE Selection cluster_action Action & Disposal start Handling N,N-dimethyl-2-(pyridin-3-yl)ethanamine risk_assessment Conduct Risk Assessment (Volume, Procedure, Concentration) start->risk_assessment fume_hood Work in a Certified Chemical Fume Hood risk_assessment->fume_hood low_risk Low Volume / Low Risk (e.g., preparing dilute solutions) fume_hood->low_risk Low Risk high_risk High Volume / High Risk (e.g., large scale synthesis, heating) fume_hood->high_risk High Risk spill Spill or Emergency fume_hood->spill Spill ppe_low Minimum PPE: - Chemical Splash Goggles - Chemical-Resistant Gloves - Lab Coat low_risk->ppe_low ppe_high Enhanced PPE: - Goggles & Face Shield - Double Gloves - Lab Coat high_risk->ppe_high ppe_spill Full PPE: - Goggles & Face Shield - Double Gloves - Lab Coat - Respirator spill->ppe_spill procedure Perform Procedure ppe_low->procedure ppe_high->procedure disposal Dispose of Waste & Contaminated PPE Properly procedure->disposal

Caption: PPE selection workflow for handling N,N-dimethyl-2-(pyridin-3-yl)ethanamine.

By adhering to these guidelines, you are not only ensuring your personal safety but also contributing to a culture of safety within your laboratory.

References

  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazard Summary: Pyridine. Retrieved from [Link]

  • Washington State University. (n.d.). Standard Operating Procedure for Pyridine. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards - Pyridine. Retrieved from [Link]

  • PubChem. (n.d.). N,N-dimethyl-2-(pyridin-3-yl)ethanamine. Retrieved from [Link]

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